3-Difluoromethylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(difluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSDOLONHQYNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693518 | |
| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-69-3, 1427455-16-0 | |
| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-Difluoromethylpiperidine Hydrochloride
Foreword: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, offer a powerful toolkit for optimizing drug candidates. Among the myriad of fluorinated moieties, the difluoromethyl group (CHF₂) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a comprehensive technical overview of 3-Difluoromethylpiperidine hydrochloride, a valuable building block that marries the conformational rigidity and synthetic tractability of the piperidine ring with the advantageous properties of the difluoromethyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound can be approached through several strategic routes. A prevalent and effective method involves the deoxofluorination of a suitable carbonyl precursor, such as N-protected 3-piperidinecarboxaldehyde, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This approach is favored for its relatively mild conditions and commercial availability of starting materials.
Proposed Synthetic Workflow
A robust and reproducible synthesis can be conceptualized in the following three stages:
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is first protected to prevent side reactions in the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Deoxofluorination of the Aldehyde: The key transformation involves the conversion of the aldehyde functionality at the 3-position to the difluoromethyl group. DAST is a widely used reagent for this purpose.
-
Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to enhance the compound's stability and water solubility.
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-piperidinecarboxaldehyde)
-
To a solution of 3-piperidinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 10 vol) is added triethylamine (Et₃N, 1.5 eq).
-
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 vol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure N-Boc-3-piperidinecarboxaldehyde.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the piperidine nitrogen for the Boc-anhydride. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both polar and nonpolar reactants.
Step 2: Synthesis of tert-butyl 3-(difluoromethyl)piperidine-1-carboxylate (N-Boc-3-(difluoromethyl)piperidine)
-
Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.
-
A solution of N-Boc-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous DCM (10 vol) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
DAST (1.5 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or ¹⁹F NMR.
-
The reaction is carefully quenched by slow addition to a pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired N-Boc-3-(difluoromethyl)piperidine.[1]
Causality Behind Experimental Choices: The reaction is performed at low temperature to control the reactivity of DAST and minimize the formation of byproducts. Anhydrous conditions are essential as DAST reacts violently with water. The basic workup neutralizes any remaining acidic species.
Step 3: Synthesis of this compound
-
To a solution of N-Boc-3-(difluoromethyl)piperidine (1.0 eq) in a suitable solvent such as methanol or dioxane (5-10 vol) is added a solution of 4M HCl in dioxane (excess, e.g., 5 eq).
-
The mixture is stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether or another non-polar solvent to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.[1]
Causality Behind Experimental Choices: The use of a strong acid like HCl in a non-aqueous solvent like dioxane efficiently cleaves the Boc group while simultaneously forming the hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are crucial for its characterization and application in further synthetic endeavors.
| Property | Value/Description |
| CAS Number | 1427455-16-0[2] |
| Molecular Formula | C₆H₁₂ClF₂N[3] |
| Molecular Weight | 171.62 g/mol [2] |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Data not widely available; expected to be a crystalline solid with a defined melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: δ 8.5-9.5 (br s, 2H, NH₂⁺), 6.0-6.5 (t, J ≈ 56 Hz, 1H, CHF₂), 3.0-3.5 (m, 2H), 2.8-3.2 (m, 2H), 1.5-2.2 (m, 5H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: δ 115-120 (t, J ≈ 240 Hz, CHF₂), 45-50 (CH₂), 42-46 (CH₂), 35-40 (CH), 25-30 (CH₂), 20-25 (CH₂). |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | Expected signal: δ -110 to -130 (d, J ≈ 56 Hz). The exact chemical shift is sensitive to the solvent and referencing standard.[4][5][6] |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2950 (C-H stretch), ~2700-2400 (N-H stretch of amine salt), ~1100 (C-F stretch).[7] |
Applications in Medicinal Chemistry: A Bioisosteric Perspective
The 3-difluoromethylpiperidine scaffold is a highly valuable building block in drug discovery, primarily due to the advantageous properties conferred by the difluoromethyl group.
Bioisosteric Replacement and Pharmacokinetic Enhancement
The CHF₂ group serves as a key bioisostere for several functional groups:
-
Hydroxyl Group (-OH): The difluoromethyl group can mimic the hydrogen bond donating capability of a hydroxyl group while being significantly more lipophilic. This can lead to improved cell permeability and oral bioavailability of a drug candidate. Furthermore, replacing a hydroxyl group with a CHF₂ moiety blocks a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
-
Thiol Group (-SH): Similar to the hydroxyl group, the CHF₂ group can act as a bioisostere for a thiol, again offering increased metabolic stability by preventing oxidation.
-
Amine Group (-NH₂): In certain contexts, the CHF₂ group can also be considered a mimic of an amine, influencing the local electronic environment and receptor interactions.
dot
Caption: Bioisosteric relationships of the difluoromethyl group.
Role in Kinase Inhibitor Design
The piperidine ring provides a three-dimensional scaffold that can be functionalized to orient substituents for optimal interactions with the binding pockets of protein kinases. The incorporation of a difluoromethyl group at the 3-position can provide a crucial hydrogen bond interaction with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. This makes this compound a particularly attractive starting material for the synthesis of novel inhibitors for various kinase targets implicated in cancer and inflammatory diseases, such as:
-
Mammalian Target of Rapamycin (mTOR) Inhibitors: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[8][9]
-
Janus Kinase (JAK) Inhibitors: JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and autoimmune disorders.[10][11]
The development of potent and selective kinase inhibitors often relies on the fine-tuning of physicochemical properties to achieve a balance of potency, selectivity, and desirable pharmacokinetic profiles. The 3-difluoromethylpiperidine moiety offers a valuable tool for achieving this balance.
Conclusion and Future Outlook
This compound represents a synthetically accessible and highly valuable building block for modern drug discovery. Its unique combination of a conformationally defined piperidine core and the advantageous properties of the difluoromethyl group makes it a compelling scaffold for the development of novel therapeutics. The synthetic strategies outlined in this guide provide a practical foundation for its preparation, while the discussion of its properties and applications highlights its potential in addressing a range of therapeutic targets. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][12][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Retrieved from [Link]
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An In-depth Technical Guide to 3-Difluoromethylpiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Difluoromethylpiperidine hydrochloride, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core chemical identity, outline a robust synthetic strategy with mechanistic insights, and explore its applications, particularly focusing on the strategic role of the difluoromethyl group and the piperidine scaffold in modern drug design.
Core Compound Identification and Physicochemical Properties
This compound is a saturated heterocyclic compound distinguished by a piperidine ring substituted at the 3-position with a difluoromethyl moiety. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.
Structure:
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1427455-16-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂ClF₂N | [1][3][5] |
| Molecular Weight | 171.62 g/mol | [1][3][5][6] |
| Canonical SMILES | C1CC(CNC1)C(F)F.Cl | [4] |
| Appearance | White to off-white crystalline powder | [7] |
| Storage | Sealed in dry, Room Temperature | [6] |
Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined on a lot-specific basis.
Synthesis and Mechanistic Rationale
The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in bioactive molecules.[8][9][10][11] The introduction of the difluoromethyl group requires specific fluorination methodologies.[12][13] A logical and robust synthetic approach starting from commercially available N-Boc-3-piperidone is detailed below.
Experimental Protocol: A Plausible 3-Step Synthesis
Overall Reaction Scheme:
Step 1: Wittig Reaction to form N-Boc-3-methylenepiperidine
-
Rationale: This step introduces the necessary carbon atom at the 3-position that will be subsequently converted to the difluoromethyl group. The Wittig reaction is a reliable method for converting a ketone into an alkene. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under the reaction conditions and its facile removal under acidic conditions in the final step.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) dropwise to form the ylide (a characteristic orange-red color).
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-methylenepiperidine.
-
Step 2: Hydroboration-Oxidation followed by Deoxyfluorination
-
Rationale: This two-part step first converts the exocyclic methylene into a primary alcohol and then transforms the alcohol into the target difluoromethyl group. Deoxyfluorination of an intermediate aldehyde is a common strategy for installing a -CHF₂ group.[14]
-
Procedure:
-
Hydroboration-Oxidation: Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C. Add borane-THF complex (BH₃·THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction back to 0 °C and slowly add aqueous NaOH followed by hydrogen peroxide (30% solution), ensuring the temperature does not exceed 20 °C. Stir for 4 hours, then extract the product, N-Boc-3-(hydroxymethyl)piperidine, with ethyl acetate. Purify as needed.
-
Oxidation: Dissolve the resulting alcohol in dichloromethane (DCM). Add a mild oxidizing agent like Dess-Martin periodinane (DMP) or perform a Swern oxidation to generate the intermediate aldehyde, N-Boc-3-formylpiperidine.
-
Deoxyfluorination: Dissolve the crude aldehyde in anhydrous DCM. Under an inert atmosphere, cool to 0 °C and add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (2.2 eq) dropwise. Caution: DAST is toxic and reacts violently with water. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by ¹⁹F NMR or LC-MS). Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract with DCM, dry, and purify by chromatography to yield N-Boc-3-(difluoromethyl)piperidine.
-
Step 3: Boc Deprotection and Salt Formation
-
Rationale: The final step removes the Boc protecting group and forms the stable, crystalline hydrochloride salt.
-
Procedure:
-
Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.
-
Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 2-3 eq) dropwise with stirring.
-
A precipitate will form, often immediately. Stir the resulting slurry for 1-2 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to afford the final product, this compound.
-
Synthesis Workflow Diagram
Caption: A plausible 3-step synthetic route to the target compound.
Applications in Medicinal Chemistry and Drug Development
The value of this compound lies in the combination of two critical components: the piperidine ring and the difluoromethyl group.
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural alkaloids.[15] Its saturated, non-planar structure allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, providing a handle to modulate aqueous solubility and form salt derivatives. Its presence is noted in drugs across numerous therapeutic areas.[8][9][16]
The Difluoromethyl Group (-CHF₂): A Strategic Bioisostere
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[17] The difluoromethyl (-CHF₂) group, in particular, has emerged as a highly valuable moiety.[14][18]
-
Bioisosterism: The -CHF₂ group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[14][18][19] It can mimic the hydrogen bond donating capability of these groups while offering significantly enhanced metabolic stability due to the strength of the C-F bond.[14][17] This can block common metabolic pathways, such as oxidation, leading to an improved pharmacokinetic profile.[20][21]
-
Modulation of Physicochemical Properties: The -CHF₂ group is strongly electron-withdrawing, which can lower the pKa of nearby basic groups like the piperidine nitrogen. This fine-tuning of basicity can be crucial for optimizing cell permeability and target engagement. It also increases lipophilicity, which can enhance membrane permeability and bioavailability.[14][22]
-
Target Engagement: The ability of the C-F bond to participate in favorable dipole-dipole interactions and the ability of the C-H bond to act as a weak hydrogen bond donor can lead to enhanced binding affinity and selectivity for a target protein.[14][19]
Potential Therapeutic Applications
Given these properties, this compound is a valuable building block for synthesizing novel compounds for various therapeutic targets. Fluorine-substituted piperidines have shown promise as multifunctional agents for diseases like diabetes and Alzheimer's.[23] The specific substitution pattern can be explored for activity in areas such as:
-
Oncology: As scaffolds for kinase inhibitors or protein-protein interaction modulators.
-
Neuroscience: For developing agents targeting GPCRs or ion channels in the central nervous system.
-
Infectious Diseases: As a core for novel antibacterial or antiviral agents.
Conceptual Role of the -CHF₂ Group
Caption: The -CHF₂ group as a metabolically stable H-bond donor.
Safety and Handling
-
Hazard Identification: Based on available safety data for similar compounds, this compound should be handled as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that combines the proven structural benefits of the piperidine scaffold with the powerful modulating effects of the difluoromethyl group. Its utility in medicinal chemistry stems from its ability to serve as a metabolically robust bioisostere, allowing researchers to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. As the demand for more sophisticated and effective therapeutics grows, the application of such precisely functionalized scaffolds will undoubtedly continue to expand, making this compound a valuable asset in the drug discovery toolkit.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]
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Marques, F. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Retrieved from [Link]
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Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Retrieved from [Link]
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The Emergence of Difluoromethylated Piperidines in Modern Drug Discovery: From Serendipity to Rational Design
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the plethora of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a unique bioisostere, capable of modulating lipophilicity, metabolic stability, and target engagement. When coupled with the piperidine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting difluoromethylated piperidines represent a class of compounds with immense therapeutic potential. This technical guide provides a comprehensive exploration of the discovery and history of these valuable structures. We will delve into the foundational principles of difluoromethyl bioisosterism, trace the evolution of synthetic methodologies from early-stage construction to cutting-edge late-stage functionalization, and examine their application in contemporary drug development programs.
The Rationale: Why Difluoromethyl and Why Piperidine?
The journey into difluoromethylated piperidines begins at the confluence of two powerful concepts in medicinal chemistry: the utility of the piperidine scaffold and the transformative influence of the difluoromethyl group.
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is one of the most ubiquitous heterocyclic cores found in natural products and pharmaceuticals.[1][2][3] Its prevalence stems from its ability to:
-
Provide a three-dimensional framework: Unlike flat aromatic rings, the saturated piperidine chair conformation allows for precise spatial orientation of substituents, crucial for optimal interaction with complex biological targets.[4]
-
Modulate Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall scaffold can be tailored to achieve a desired balance of lipophilicity and hydrophilicity.[5]
-
Serve as a versatile synthetic handle: The nitrogen atom provides a reactive site for further functionalization, enabling the exploration of extensive chemical space.[6]
The Difluoromethyl Group: A Unique Bioisostere
The difluoromethyl (CF₂H) group is more than just a fluorinated analog of a methyl group. It acts as a sophisticated bioisostere for common functionalities like hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[7][8][9] Its utility is rooted in a unique combination of electronic and steric properties.
-
Lipophilic Hydrogen Bond Donor: The highly electronegative fluorine atoms render the hydrogen on the difluoromethyl group acidic enough to act as a weak hydrogen bond donor.[10][11] This allows it to mimic the hydrogen-bonding capability of a hydroxyl or thiol group while simultaneously increasing local lipophilicity, a combination that can enhance membrane permeability and target affinity.[8][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[11][12] Replacing a metabolically vulnerable hydroxyl or benzylic hydrogen with a CF₂H group can dramatically increase a drug's half-life and bioavailability.[9][12]
-
Modulation of pKa and Conformation: The strong electron-withdrawing nature of the CF₂H group can significantly lower the pKa of adjacent basic amines, like the nitrogen in a piperidine ring. This can be critical for optimizing drug absorption and minimizing off-target effects such as hERG channel affinity.[13]
The strategic combination of these two components—the versatile 3D scaffold of piperidine and the property-modulating CF₂H group—creates a powerful tool for medicinal chemists to overcome challenges in drug design.
Evolution of Synthetic Methodologies
The synthesis of difluoromethylated piperidines has evolved from multi-step, often low-yielding procedures to highly efficient and selective modern methods, including powerful late-stage functionalization techniques.
Early Approaches: Building the Ring
Historically, the introduction of fluorinated groups was often accomplished early in a synthetic sequence. These "building block" approaches involve constructing the piperidine ring with the difluoromethyl group already in place. While effective, these methods lack the flexibility needed for rapid lead optimization, as each new analog requires a lengthy de novo synthesis.[7]
Key strategies in this category include:
-
Cyclization of Acyclic Precursors: Intramolecular reactions such as reductive amination or aza-Michael additions of amine-containing precursors that already bear a difluoromethyl group.[1]
-
Reduction of Difluoromethylated Pyridines: The hydrogenation of substituted difluoromethylpyridines offers a direct route to the corresponding piperidines. This remains a robust and widely used method, especially when the pyridine precursors are readily accessible.[2][14]
Caption: Foundational synthetic strategies for difluoromethylated piperidines.
Modern Breakthroughs: Late-Stage Difluoromethylation
The true paradigm shift in accessing these compounds came with the development of late-stage functionalization (LSF) methods. LSF allows for the direct introduction of the CF₂H group onto a complex, fully-formed piperidine-containing molecule. This accelerates the drug discovery process by enabling rapid generation of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.[8]
A landmark achievement in this area is the development of metallaphotoredox-catalyzed deoxydifluoromethylation.[7] This method allows for the direct conversion of a hydroxyl group—a common functionality in drug molecules—to a difluoromethyl group.
This process merges two catalytic cycles: a photoredox cycle for generating a radical intermediate and a copper-catalysis cycle for C-CF₂H bond formation.
Caption: Catalytic cycle for late-stage deoxydifluoromethylation.
The following protocol is a representative example based on methodologies developed for late-stage deoxydifluoromethylation.[7]
A. Materials & Reagents:
| Reagent | Role | Typical Amount |
|---|---|---|
| Piperidine Substrate (with -OH) | Starting Material | 1.0 equiv |
| Benzoxazolium Salt (e.g., Bro-BO) | Hydroxyl Activator | 1.2 equiv |
| Copper(I) Iodide (CuI) | C-CF₂H Coupling Catalyst | 0.1 equiv |
| Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Light-absorbing Catalyst | 0.01 equiv |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | CF₂H Source | 3.0 equiv |
| Cesium Fluoride (CsF) | Silyl Activator | 3.0 equiv |
| Anhydrous Solvent (e.g., Dioxane) | Reaction Medium | - |
B. Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the piperidine substrate (1.0 equiv), benzoxazolium salt (1.2 equiv), CuI (0.1 equiv), and photocatalyst (0.01 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous dioxane, followed by TMSCF₂H (3.0 equiv) and CsF (3.0 equiv). Causality Note: CsF is crucial for activating the TMSCF₂H to generate the active difluoromethylating species.
-
Reaction Initiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature. Causality Note: The specific wavelength of light is chosen to match the absorption maximum of the photocatalyst, ensuring efficient generation of the excited state needed to drive the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired difluoromethylated piperidine.
Applications and Impact on Drug Discovery
The ability to synthesize difluoromethylated piperidines has had a tangible impact on drug development, particularly in oncology and neuroscience.
Case Study: Inhibitors of the HDM2-p53 Interaction
The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical target in cancer therapy. Blocking this interaction can reactivate p5s3 and trigger apoptosis in cancer cells. Several potent inhibitors based on a substituted piperidine scaffold have been developed.[15][16]
In the optimization of these inhibitors, researchers explored bioisosteric replacements for moieties binding in key pockets of the HDM2 protein.[15] For example, replacing a phenyl group that binds in the Trp23 pocket with a difluoromethyl-substituted aromatic ring can lead to improved potency and pharmacokinetic properties. The CF₂H group can form favorable interactions within the binding site and its metabolic stability prevents oxidative degradation that might occur on an unsubstituted ring.[15]
| Compound Moiety | Key Interaction | Impact of CF₂H |
| Trifluoromethylphenyl | Binds in Trp23 pocket | Hydrophobic interactions[15] |
| Difluoromethyl-thiophene | Binds in Trp23 pocket | Potential for H-bonding, improved metabolic stability, enhanced potency[16] |
Future Perspectives
The field continues to advance rapidly. Future research will likely focus on:
-
Novel Reagents: Development of new, more efficient, and safer sources for the difluoromethyl group.
-
Asymmetric Synthesis: Methods to install the difluoromethyl group enantioselectively, which is critical as the stereochemistry of chiral piperidines profoundly impacts biological activity.[5]
-
Broader Substrate Scope: Expanding current late-stage functionalization methods to tolerate an even wider array of functional groups, allowing for greater complexity in the synthesized molecules.
-
New Applications: Exploring the use of difluoromethylated piperidines in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, where piperidine-containing drugs are already prevalent.[3]
Conclusion
The discovery and development of difluoromethylated piperidines exemplify the power of rational drug design guided by a deep understanding of physical organic and synthetic chemistry. The CF₂H group is not merely a spectator but an active participant in modulating molecular properties, acting as a metabolically robust, lipophilic hydrogen bond donor. The evolution from laborious multi-step syntheses to elegant late-stage functionalization strategies has transformed the accessibility of these compounds, empowering medicinal chemists to rapidly explore chemical space and optimize drug candidates. As synthetic methodologies continue to improve, difluoromethylated piperidines are poised to become an increasingly vital component in the arsenal of tools used to develop the next generation of therapeutics.
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The Difluoromethyl Group: A Strategic Modulator in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Introduction: Beyond Classical Bioisosterism
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for optimizing the multifaceted properties of therapeutic candidates.[1][2] While the trifluoromethyl (-CF₃) group has long been a workhorse for enhancing metabolic stability and lipophilicity, its profound electronic and steric impact can sometimes be a blunt instrument.[3] Enter the difluoromethyl (-CF₂H) group, a nuanced and versatile modulator that offers a unique combination of physicochemical properties. This guide provides an in-depth exploration of the CF₂H group, moving beyond its simple classification as a bioisostere to reveal its role as a sophisticated tool for fine-tuning molecular interactions, metabolic fate, and pharmacokinetic profiles.
The CF₂H group is not merely an intermediate between a methyl (-CH₃) and a trifluoromethyl (-CF₃) group; it possesses a distinct and advantageous character. Its ability to act as a weak hydrogen bond donor, a feature absent in its -CH₃ and -CF₃ cousins, allows it to serve as a metabolically robust mimic for hydroxyl, thiol, and amine groups.[4][5][6][7][8] This guide will dissect the fundamental properties of the CF₂H moiety, elucidate its strategic applications in drug design with field-proven examples, and provide detailed experimental frameworks for its synthesis and evaluation.
Core Physicochemical Properties: The Foundation of Function
The utility of the difluoromethyl group stems from a unique balance of electronic, steric, and bonding characteristics. Understanding these foundational properties is critical to rationally deploying it in drug design campaigns.
Electronic Effects and pKa Modulation
The two fluorine atoms exert a strong electron-withdrawing effect, significantly influencing the acidity and basicity of adjacent functional groups. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.[6][8] The electron-withdrawing nature of the CF₂H group is weaker than that of the CF₃ group, offering a more subtle level of control.
Lipophilicity: A Context-Dependent Parameter
A common misconception is that fluorination invariably increases lipophilicity. While the CF₂H group is generally considered a lipophilicity-enhancing moiety, the actual change in the octanol-water partition coefficient (logP) is highly dependent on the molecular context.[9] Studies have shown that the change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly negative (-0.1) to moderately positive (+0.4).[4][10][11][12] This variability arises from factors like intramolecular hydrogen bonding and the electronic environment of the surrounding molecule.[9] For example, in electron-rich aromatic systems, the lipophilicity increase is more pronounced, whereas in electron-poor systems, a decrease can even be observed.[9]
The "Lipophilic Hydrogen Bond Donor"
Perhaps the most compelling feature of the CF₂H group is its capacity to act as a hydrogen bond donor.[4][10][11] The strong polarization of the C-H bond, induced by the adjacent electronegative fluorine atoms, imbues the hydrogen with a partial positive charge, enabling it to participate in weak hydrogen bonds.[6][7][13] The hydrogen bond acidity has been quantified on a scale similar to that of thiophenols and anilines, though it is weaker than a hydroxyl group.[4][10] This unique property allows the CF₂H group to mimic the hydrogen bonding interactions of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups while simultaneously increasing lipophilicity and metabolic stability.[1][14]
Table 1: Comparative Physicochemical Properties of Methyl Analogs
| Property | -CH₃ (Methyl) | -CF₂H (Difluoromethyl) | -CF₃ (Trifluoromethyl) |
| Hansch Lipophilicity (π) | +0.50 | +0.48 (approx.) | +0.88 |
| Hydrogen Bond Acidity (A) | ~0 | 0.085 - 0.126[10][11] | 0 |
| C-H BDE (kcal/mol) | ~98 | ~102 | N/A |
| C-F BDE (kcal/mol) | N/A | ~118 | ~116 |
| Nature | Lipophilic, H-bond inert | Lipophilic, Weak H-bond donor | Very Lipophilic, H-bond inert |
Strategic Applications in Drug Design
The unique properties of the CF₂H group translate into several powerful strategies for lead optimization.
Bioisosterism for Enhanced Metabolic Stability
The CF₂H group serves as an excellent bioisostere for functionalities prone to metabolic oxidation, such as hydroxyl, thiol, and amine groups.[5][6][14] The carbon-fluorine bond is exceptionally strong (BDE ~118 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450.[3] Replacing a metabolically labile group with a CF₂H moiety can block this metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[5][6]
Caption: The CF₂H group as a bioisostere preserving hydrogen bond donor capability.
Synthetic Methodologies for Difluoromethylation
The growing importance of the CF₂H group has spurred the development of numerous synthetic methods for its introduction into organic molecules. These can be broadly categorized into nucleophilic, electrophilic, and radical pathways. [6][15]
Radical C-H Difluoromethylation
Recent advances in photoredox catalysis have revolutionized the field, enabling the direct difluoromethylation of C-H bonds in heteroarenes and other complex molecules. [7][16]This late-stage functionalization approach is particularly valuable as it allows for the rapid modification of advanced intermediates without the need for de novo synthesis. [6][7] Experimental Protocol: Photocatalytic C-H Difluoromethylation of a Heteroarene
This protocol describes a general, self-validating system for the late-stage difluoromethylation of an electron-rich heterocycle.
-
System Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (1.0 equiv., 0.2 mmol), a suitable photocatalyst such as Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%), and the difluoromethylating agent (e.g., Zn(SO₂CF₂H)₂ (DFMS), 1.5 equiv.). [17]2. Solvent Addition & Degassing: Add anhydrous solvent (e.g., DMSO or DMF, 2 mL). Seal the vial with a septum and degas the mixture by sparging with argon or nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Begin vigorous stirring and irradiation. The reaction temperature should be maintained near room temperature, often with the aid of a small cooling fan.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A successful reaction will show the consumption of the starting material and the appearance of a new, typically more non-polar, product spot. The reaction is complete when no further change is observed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the polar solvent and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired difluoromethylated product. [18]
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An In-depth Technical Guide to 3-Difluoromethylpiperidine Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Difluoromethylpiperidine hydrochloride, a fluorinated piperidine building block of increasing interest in medicinal chemistry. We will delve into its chemical structure, explore the critical aspects of its stereochemistry, and present detailed synthetic and analytical methodologies. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, can act as a bioisostere for a hydroxyl or thiol group and can modulate the pKa of nearby functionalities. Consequently, this compound represents a valuable building block for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent amine. The presence of the difluoromethyl substituent at the 3-position introduces a chiral center, a critical consideration for its biological activity.
Structural Representation
The chemical structure of this compound is depicted below:
Caption: Chair conformations of (R)- and (S)-3-(difluoromethyl)piperidine, illustrating the wedge and dash notation for the stereocenter.
The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual biological evaluation.
Synthetic Strategies
The synthesis of this compound can be approached through racemic or enantioselective routes. The choice of strategy will depend on the specific research goals and the required stereochemical purity of the final compound.
Racemic Synthesis
A general and robust approach to racemic 3-substituted piperidines involves the reduction of the corresponding substituted pyridine.
Protocol 1: Synthesis of Racemic 3-(Difluoromethyl)piperidine
-
Starting Material: 3-(Difluoromethyl)pyridine.
-
Reaction: Catalytic hydrogenation.
-
Detailed Steps: a. Dissolve 3-(difluoromethyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol. b. Add a hydrogenation catalyst, for example, 10 mol% Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). c. Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) at room temperature or with gentle heating. d. Monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to obtain crude 3-(difluoromethyl)piperidine. g. Purify the crude product by distillation or column chromatography.
Formation of the Hydrochloride Salt:
-
Dissolve the purified 3-(difluoromethyl)piperidine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Caption: Workflow for the racemic synthesis of this compound.
Enantioselective Synthesis
Accessing the individual enantiomers requires a stereoselective synthetic approach. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. A common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.
Protocol 2: Asymmetric Hydrogenation for Enantioselective Synthesis
-
Prochiral Substrate: A suitable N-protected 3-(difluoromethyl)-1,2,3,4-tetrahydropyridine or a related enamine.
-
Chiral Catalyst: A chiral transition metal complex, for example, an Iridium- or Rhodium-based catalyst with a chiral phosphine ligand (e.g., BINAP derivatives).
-
Detailed Steps: a. In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with the prochiral substrate (1.0 eq) and the chiral catalyst (typically 0.1-2 mol%). b. Add a degassed solvent (e.g., dichloromethane or methanol). c. Pressurize the vessel with hydrogen gas to the desired pressure. d. Stir the reaction at a controlled temperature until completion. e. Carefully vent the hydrogen and concentrate the reaction mixture. f. Purify the N-protected product by column chromatography. g. Remove the protecting group under appropriate conditions (e.g., acid treatment for a Boc group). h. Form the hydrochloride salt as described in the racemic synthesis.
N-Boc Protection and Deprotection:
The use of a protecting group on the piperidine nitrogen is often necessary during synthesis to prevent side reactions and to influence the stereochemical outcome. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Protection Protocol:
-
Dissolve the piperidine derivative in a solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine or DMAP.
-
Stir at room temperature until the reaction is complete.
-
Work up and purify to obtain the N-Boc protected piperidine.
-
-
Deprotection Protocol:
-
Dissolve the N-Boc protected piperidine in a solvent such as dichloromethane or dioxane. [1] 2. Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane. [1] 3. Stir at room temperature for 1-4 hours. [1] 4. Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt. [1]
-
Caption: General workflow for the enantioselective synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the difluoromethyl group. The proton on the carbon bearing the difluoromethyl group will appear as a triplet of doublets due to coupling with the two fluorine atoms and the adjacent protons.
-
¹³C NMR: The carbon spectrum will display signals for the six carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoromethyl group and will typically show a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated parent amine [M+H]⁺.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.
Protocol 3: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak or Chiralcel).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Detection: UV detection is commonly employed. If the molecule lacks a strong chromophore, derivatization with a UV-active agent may be necessary.
-
Method Development: The separation of enantiomers is highly dependent on the specific CSP and mobile phase composition. Method development involves screening different columns and optimizing the mobile phase to achieve baseline resolution between the enantiomer peaks.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. The distinct stereochemistry of its enantiomers allows for the exploration of structure-activity relationships in a three-dimensional context, which is crucial for optimizing interactions with biological targets.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Understanding its chemical structure, stereochemistry, and synthetic accessibility is paramount for its effective utilization in drug discovery programs. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers working with this important compound. As the demand for novel and improved therapeutics continues to grow, the strategic application of fluorinated scaffolds like 3-difluoromethylpiperidine will undoubtedly play a significant role in the development of the next generation of medicines.
References
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Navigating the Supply Chain of a Key Fluorinated Building Block: A Technical Guide to 3-Difluoromethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable N-heterocyclic scaffolds.[1][2] Its prevalence in FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing a versatile three-dimensional exit vector for engaging biological targets. The strategic incorporation of fluorine into such scaffolds has emerged as a powerful tactic to further enhance molecular properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.
This guide focuses on 3-Difluoromethylpiperidine hydrochloride (CAS No. 1427455-16-0), a building block that marries the proven piperidine core with the advantageous difluoromethyl group (-CHF2). This moiety serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups, making it an increasingly sought-after component in the design of novel therapeutics across various disease areas. Understanding the commercial availability, quality attributes, and procurement logistics of this key intermediate is paramount for researchers aiming to accelerate their discovery programs.
Chemical Identity and Properties
A clear understanding of the fundamental properties of a chemical building block is the bedrock of its effective use in synthesis and research.
| Property | Value |
| Chemical Name | 3-(Difluoromethyl)piperidine hydrochloride |
| CAS Number | 1427455-16-0 |
| Molecular Formula | C₆H₁₂ClF₂N |
| Molecular Weight | 171.62 g/mol |
| Structure | |
| Typical Purity | ≥95% |
| Physical Form | White to off-white solid |
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in research quantities ranging from milligrams to several grams. While large-scale or GMP-grade material is not commonly stocked, many suppliers offer custom synthesis services for scale-up requirements.
Below is a comparative analysis of prominent suppliers. Researchers should note that stock levels, pricing, and available data are subject to change and should always be verified directly with the supplier.
| Supplier | Purity Specification | Available Quantities | Documentation Availability (Typical) |
| Apollo Scientific | ≥95% | 100mg, 250mg, 500mg, 1g, 5g | Product page with basic properties.[3][4] CoA/SDS upon request. |
| BLD Pharm | ≥97% | 100mg, 250mg, 1g, 5g | Provides access to NMR, HPLC, LC-MS data online.[1] |
| Fluorochem | ≥95% | 1g, 5g | Basic product information available online. |
| Aladdin Scientific | ≥97% | 500mg, 1g, 5g | Basic product information available through distributors like Cenmed. |
| J&W Pharmlab | Not specified | Custom synthesis focus | Inquire for details. |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Purity and availability should be confirmed with a Certificate of Analysis from the supplier before purchase.
Quality Control and Scientific Integrity: A Self-Validating System
For any research chemical, especially one intended for drug discovery, verifying its identity and purity is a critical, non-negotiable step. This process forms a self-validating system that ensures the reliability of subsequent experimental results.
The Central Role of the Certificate of Analysis (CoA) The CoA is the primary document attesting to a specific batch's quality. Researchers must insist on receiving a batch-specific CoA before using the material. Key data points to scrutinize on the CoA include:
-
Identity Confirmation: Typically confirmed by ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectra should be consistent with the expected structure of this compound.
-
Purity Assessment: The most reliable purity data comes from HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography), which quantifies the area percentage of the main peak relative to impurities. A purity level of ≥95% is standard for research-grade building blocks, with ≥97% being preferable.
-
Appearance: Should match the description of a white or off-white solid.
Below is a logical workflow for validating a newly acquired chemical building block.
Sources
- 1. 1427455-16-0|3-(Difluoromethyl)piperidine hydrochloride|BLD Pharm [fr.bldpharm.com]
- 2. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]
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- 4. 1427455-16-0 Cas No. | 3-(Difluoromethyl)piperidine hydrochloride | Apollo [store.apolloscientific.co.uk]
physical and chemical properties of 3-Difluoromethylpiperidine hydrochloride
An In-Depth Technical Guide to 3-Difluoromethylpiperidine Hydrochloride
This guide provides a comprehensive overview of the (CAS No. 1427455-16-0), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural attributes, physicochemical characteristics, reactivity profile, and analytical methodologies, offering field-proven insights to facilitate its effective use in research and development.
Introduction and Strategic Importance
The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] The strategic introduction of fluorine atoms, particularly as a difluoromethyl (-CHF₂) group, is a well-established strategy in modern drug design to modulate key molecular properties. This group can enhance metabolic stability, alter lipophilicity, and lower the pKa of nearby basic centers, thereby improving a drug candidate's overall profile.[2]
This compound serves as a versatile intermediate, providing a pre-functionalized, fluorinated piperidine ring for incorporation into more complex molecular architectures. Understanding its fundamental properties is paramount for its successful application in synthetic chemistry and drug discovery programs.
Physicochemical Properties
The hydrochloride salt form of 3-(Difluoromethyl)piperidine ensures improved handling and stability compared to the corresponding free base. Key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1427455-16-0 | [3][4][5][6][7] |
| Molecular Formula | C₆H₁₂ClF₂N | [4][5] |
| Molecular Weight | 171.62 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | Typically ≥95% | [4][6] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [9] |
| Storage | Store in a tightly sealed container in a dry, cool place. The compound is potentially hygroscopic. | [7][9] |
Chemical Structure and Reactivity
The structure consists of a six-membered saturated nitrogen-containing heterocycle (piperidine) substituted at the 3-position with a difluoromethyl group. The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated.
Reactivity Profile
The primary site of reactivity is the secondary amine of the piperidine ring. To engage in reactions such as N-alkylation, N-acylation, or reductive amination, the hydrochloride salt must first be neutralized to the free base using a suitable non-aqueous or aqueous base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate).
The electron-withdrawing nature of the difluoromethyl group reduces the basicity (lowers the pKa) of the piperidine nitrogen compared to unsubstituted piperidine. This electronic effect must be considered when selecting reaction conditions, as the free base is less nucleophilic than its non-fluorinated counterpart.
Below is a conceptual workflow for the utilization of this compound in a typical synthetic transformation.
Caption: General reaction pathway for N-functionalization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in sensitive applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The proton spectrum will show complex multiplets for the piperidine ring protons. The proton of the -CHF₂ group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: The carbon attached to the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling.
-
¹⁹F NMR: A single resonance is expected, which will be split into a doublet of triplets due to coupling with the geminal proton and the vicinal protons on the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the expected molecular ion would correspond to the free base [M+H]⁺ at m/z 136.10.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound. A reversed-phase method using a C18 column with a mobile phase of water and acetonitrile (containing an additive like 0.1% trifluoroacetic acid or formic acid) is a typical starting point for method development.
The following diagram illustrates a standard workflow for the quality control of an incoming chemical sample like this compound.
Caption: Quality control workflow for chemical reagents.
Experimental Protocols
The following protocols provide standardized procedures for the analytical characterization of this compound.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all peaks and assign them to the corresponding protons in the structure.
Protocol 2: HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Dilute this stock to 0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: As noted, store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is hygroscopic and should be kept in a tightly sealed container.[9]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, conferred by the difluoromethyl group, offer strategic advantages for fine-tuning the characteristics of lead compounds. A thorough understanding of its physical properties, chemical reactivity, and appropriate analytical methods, as detailed in this guide, is crucial for its effective and reliable use in the synthesis of novel chemical entities.
References
- Smolecule. (n.d.). Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3.
- ChemicalBook. (n.d.). 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0.
- Aqbiopharma. (n.d.). This compound - CAS:1427455-16-0.
- Apollo Scientific. (n.d.). 3-(Fluoromethyl)piperidine hydrochloride.
- Ossila. (n.d.). 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.
- Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502).
- CymitQuimica. (n.d.). 3-(Difluoromethyl)piperidine hydrochloride.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:1427455-16-0.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
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- 3. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]
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- 6. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
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- 8. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 9. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Difluoromethylpiperidine Hydrochloride
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide to the spectroscopic analysis of 3-Difluoromethylpiperidine hydrochloride, a compound of increasing interest in pharmaceutical research and development. The following document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this fluorinated piperidine derivative.
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacokinetic and physicochemical properties. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding, influencing molecular conformation and interactions. Understanding the precise spectroscopic signature of molecules like this compound is therefore critical for its unambiguous identification, structural elucidation, and quality control in synthetic and medicinal chemistry workflows.
Molecular Structure and Key Spectroscopic Features
This compound is a piperidine ring substituted at the 3-position with a difluoromethyl group and exists as a hydrochloride salt. The presence of the electron-withdrawing difluoromethyl group and the protonated amine significantly influences the chemical environment of the neighboring protons and carbons, leading to characteristic shifts in NMR spectra. Similarly, the C-F and N-H bonds give rise to distinct vibrational modes in IR spectroscopy, while the overall structure dictates the fragmentation patterns observed in mass spectrometry.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information, while ¹⁹F NMR is essential for characterizing the difluoromethyl group. The conformational behavior of fluorinated piperidines can be complex, with factors like charge-dipole interactions, hyperconjugation, and solvation influencing the preferred conformation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will display characteristic signals for the piperidine ring protons, the proton of the difluoromethyl group, and the amine protons. Due to the hydrochloride salt form, the amine protons (N-H) are expected to be deshielded and may appear as a broad signal. The proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal couplings, further complicated by the ring's conformational dynamics.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Spectral Width: Approximately 12-16 ppm.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
Data Interpretation:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CHF₂ | ~5.8 - 6.5 | Triplet (t) | ²J(H,F) ≈ 50-60 |
| N-H | ~8.0 - 9.5 | Broad singlet (br s) | - |
| Piperidine Ring H | ~1.5 - 3.5 | Multiplets (m) | Various J(H,H) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The chemical shift of the -CHF₂ proton is significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the difluoromethyl group will be observed as a triplet due to one-bond coupling with the two fluorine atoms. The piperidine ring carbons will appear at distinct chemical shifts, influenced by their proximity to the nitrogen atom and the difluoromethyl substituent.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As described for ¹H NMR.
-
Instrument Setup: 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 512-2048 scans.
-
Spectral Width: Approximately 0-200 ppm.
-
Reference: TMS or the solvent peak.
-
Data Interpretation:
| Carbon Assignment | Expected Chemical Shift (ppm) | Multiplicity (in ¹⁹F-coupled) | Coupling Constants (Hz) |
| -CHF₂ | ~115 - 125 | Triplet (t) | ¹J(C,F) ≈ 230-250 |
| Piperidine Ring C | ~20 - 60 | Singlets (s) | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet by the adjacent proton.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: As described for ¹H NMR.
-
Instrument Setup: NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A range appropriate for fluorinated organic compounds.
-
Reference: An external or internal fluorine standard (e.g., CFCl₃).
-
Data Interpretation:
| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CHF₂ | ~ -110 to -130 | Doublet (d) | ²J(F,H) ≈ 50-60 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2700 - 3000 | N-H stretch | Ammonium salt |
The Difluoromethyl Group: A Mechanistic Guide to a Unique Pharmacophore
Introduction: The Rise of a Privileged Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Among the diverse array of fluorinated motifs, the difluoromethyl (–CHF₂) group has emerged as a particularly versatile and powerful tool.[2][3] Its unique electronic and steric properties allow it to serve multiple, distinct roles in drug design, from enhancing metabolic stability to acting as a sophisticated bioisostere for common functional groups.[2][3][4]
This technical guide provides an in-depth exploration of the core mechanisms of action conferred by the –CHF₂ group. We will dissect its role in enzyme inhibition, its function as a bioisosteric replacement for hydroxyl, thiol, and amine moieties, and its impact on metabolic fate. Supported by mechanistic diagrams, experimental workflows, and key data, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of difluoromethylated compounds.
PART 1: Core Mechanisms of Action
The influence of the –CHF₂ group on a molecule's biological activity is multifaceted, primarily revolving around two key principles: its ability to participate in and fundamentally alter enzymatic reactions, and its capacity to mimic other functional groups while conferring superior drug-like properties.
Mechanism-Based Enzyme Inhibition
A primary application of the –CHF₂ group is in the design of potent enzyme inhibitors. It is a key component in a class of molecules known as mechanism-based or "suicide" inhibitors.[5][6][7] These compounds are initially unreactive but are catalytically converted by their target enzyme into a highly reactive species that covalently and irreversibly inactivates the enzyme.[5][7]
The mechanism hinges on the unique electronic properties of the –CHF₂ group:
-
C-H Bond Acidity : The two strongly electron- withdrawing fluorine atoms significantly increase the acidity of the α-proton. This makes the proton susceptible to abstraction by a basic residue in the enzyme's active site.
-
Enzymatic Activation : The enzyme processes the inhibitor as if it were its natural substrate.[5]
-
Fluoride Elimination & Reactive Intermediate Formation : Following an initial enzymatic step (e.g., decarboxylation), the presence of the fluorine atoms facilitates the elimination of a fluoride ion. This elimination generates a highly electrophilic intermediate, such as a conjugated imine or an α,β-unsaturated carbonyl system, directly within the active site.[5]
-
Covalent Modification : This reactive intermediate is then attacked by a nucleophilic residue (e.g., Cysteine, Lysine) in the active site, forming a stable, irreversible covalent bond and permanently inactivating the enzyme.[6]
Case Study: Eflornithine (α-difluoromethylornithine)
Eflornithine is a classic example of a difluoromethylated mechanism-based inhibitor. It is used to treat African trypanosomiasis ("sleeping sickness") by irreversibly inhibiting ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis for the Trypanosoma brucei parasite.[5][6][8]
The mechanism proceeds as follows:
-
Eflornithine, an analog of the natural substrate ornithine, binds to the ODC active site.
-
The enzyme's pyridoxal 5'-phosphate (PLP) cofactor forms a Schiff base with eflornithine.[5]
-
The enzyme catalyzes the decarboxylation of eflornithine.
-
This is followed by the elimination of a fluoride ion, which generates a highly electrophilic conjugated imine intermediate.[5]
-
A nearby Cysteine residue (Cys-360) in the ODC active site attacks this intermediate, forming an irreversible covalent adduct and permanently inactivating the enzyme.[6]
The –CHF₂ Group as a Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in drug design. The –CHF₂ group is a highly effective bioisostere for several key functionalities, primarily the hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[2][4][9]
Key Bioisosteric Properties:
-
Hydrogen Bond Donor : The polarized C-H bond in the –CHF₂ group allows it to act as a competent hydrogen bond donor, mimicking the H-bond donating capability of –OH, –SH, and –NH₂ groups.[2][3][4] This is a crucial interaction for receptor binding and target specificity.[3] Studies have shown its H-bond acidity is similar to that of thiophenol and aniline groups.[9][10]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (up to 130 kcal/mol), making it highly resistant to metabolic cleavage, particularly oxidative metabolism by Cytochrome P450 enzymes.[11] This contrasts sharply with hydroxyl and thiol groups, which are common sites of metabolic oxidation and conjugation. Replacing these groups with –CHF₂ can significantly extend a drug's half-life.[2]
-
Lipophilicity Modulation : The –CHF₂ group generally increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and bioavailability.[2][3] However, its effect is nuanced and context-dependent, with the change in logP spanning from -0.1 to +0.4 when replacing a methyl group.[9][10]
Quantitative Comparison of Physicochemical Properties
The decision to use a –CHF₂ group as a bioisostere can be guided by its predictable effects on key drug-like properties.
| Property | Replacement | General Trend with –CHF₂ | Rationale & Citation |
| Metabolic Stability | –OH/–SH → –CHF₂ | Significantly Increases | The high bond dissociation energy of the C-F bond makes it resistant to oxidative metabolism.[2][11] |
| Lipophilicity (logP) | –CH₃ → –CHF₂ | Variable (-0.1 to +0.4) | Effect is context-dependent and influenced by neighboring electronic groups.[9][10] |
| H-Bond Acidity (A) | –OH → –CHF₂ | Decreases | The –CHF₂ group is a weaker H-bond donor than a hydroxyl group.[9][10] |
| H-Bond Acidity (A) | –SH → –CHF₂ | Similar | The H-bond donor strength is comparable to that of a thiol group.[9][10] |
PART 2: Experimental Workflows for Mechanistic Elucidation
Validating the precise mechanism of action of a difluoromethylated compound requires a suite of robust biochemical and biophysical assays. The following protocols outline a self-validating system for characterizing enzyme inhibitors.
Workflow for Characterizing Mechanism-Based Inhibitors
This workflow is designed to confirm irreversible, time-dependent inhibition and identify the site of covalent modification.
Protocol 1: Enzyme Kinetics to Determine Inactivation Parameters
Objective: To determine if the inhibition is time-dependent and to calculate the kinetic parameters of inactivation (kinact and KI).
Methodology:
-
Initial Velocity Assays (IC₅₀ Determination):
-
Prepare a series of reactions containing the target enzyme, its substrate (at a concentration near its Km), and varying concentrations of the difluoromethylated inhibitor.
-
Initiate the reaction and monitor product formation over a short time period using a suitable method (e.g., spectrophotometry, fluorimetry).
-
Plot the initial reaction rate against the logarithm of inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
-
-
Time-Dependent Inhibition Assays (kinact and KI):
-
Pre-incubate the enzyme with several different concentrations of the inhibitor for varying lengths of time.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to initiate the reaction.
-
Measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural log of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
-
Trustworthiness Check: A true mechanism-based inhibitor will show a kobs that increases with inhibitor concentration and becomes saturated at high concentrations.
Protocol 2: Dialysis for Testing Irreversibility
Objective: To distinguish between a tightly-binding reversible inhibitor and a true irreversible (covalent) inhibitor.
Methodology:
-
Incubate the target enzyme with a concentration of the inhibitor sufficient to cause >90% inhibition.
-
As a control, incubate the enzyme with buffer alone.
-
Place both samples in dialysis tubing and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes. This will remove any unbound inhibitor.
-
After dialysis, measure the enzymatic activity of both the inhibitor-treated sample and the control sample.
Trustworthiness Check: If the inhibitor has formed a covalent bond, enzymatic activity will not be restored after dialysis. If the inhibitor is a tight-binding but reversible one, activity should be at least partially recovered.
Protocol 3: Mass Spectrometry for Adduct Identification
Objective: To confirm covalent modification and identify the specific amino acid residue that has been modified.
Methodology:
-
Incubate the enzyme with the inhibitor as in the dialysis protocol.
-
Denature the protein and digest it into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Compare the peptide mass map of the inhibited sample to a control (uninhibited) sample.
-
Look for a peptide whose mass has increased by an amount corresponding to the mass of the inhibitor (minus the leaving group, e.g., fluoride).
-
Perform MS/MS fragmentation on the modified peptide to pinpoint the exact amino acid residue that has been covalently modified.
Trustworthiness Check: The identified mass shift must precisely match the expected mass of the inhibitor adduct. The modified residue should be a plausible nucleophile (e.g., Cys, Lys, Ser, His) and ideally be located within the enzyme's active site as determined by structural data.
Conclusion
The difluoromethyl group is far more than a simple fluorinated motif; it is a sophisticated chemical tool that provides medicinal chemists with multiple avenues to enhance drug efficacy. Its ability to act as a latent reactive handle for mechanism-based inhibition allows for the design of highly potent and specific irreversible inhibitors. Simultaneously, its capacity to serve as a metabolically robust, hydrogen-bond-donating bioisostere for common polar functional groups offers a powerful strategy for improving the pharmacokinetic profile of drug candidates.[3][4] A thorough understanding of these dual mechanisms, validated through rigorous experimental workflows, is essential for rationally designing the next generation of difluoromethylated therapeutics.
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An In-depth Technical Guide to Fluorinated Building Blocks in Drug Discovery
Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of fluorine has transcended from a niche tactic to a cornerstone of rational drug design. Approximately 30% of all approved drugs since 2020 contain at least one fluorine atom, a testament to its profound and often beneficial influence on molecular properties.[1] This guide is designed for the practicing researcher and drug development professional, moving beyond a simple catalog of fluorinated motifs. Instead, we will explore the fundamental physicochemical principles that govern fluorine's effects, the strategic rationale behind its deployment, and the practical methodologies for its incorporation. Our focus will be on the causality behind experimental choices, providing a framework for leveraging fluorinated building blocks to solve complex challenges in medicinal chemistry, from enhancing metabolic stability to fine-tuning receptor affinity.
The Foundational Chemistry of Fluorine: Why a Single Atom Matters
The outsized role of fluorine in drug discovery stems from a unique combination of its intrinsic properties. Understanding these is critical to predicting and exploiting its effects.
-
Extreme Electronegativity: As the most electronegative element (3.98 on the Pauling scale), fluorine exerts a powerful inductive electron-withdrawing effect.[1][2] This polarization of the carbon-fluorine (C-F) bond and adjacent bonds can dramatically alter the acidity and basicity of nearby functional groups.[1][3]
-
Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2][4] This allows it to act as a bioisostere of a hydrogen atom, often enabling it to be incorporated into a molecular scaffold with minimal steric disruption while fundamentally altering electronic properties.[5][6]
-
High C-F Bond Strength: The bond between carbon and fluorine is one of the strongest in organic chemistry (~485 kJ/mol for an sp³ carbon).[1] This exceptional stability is the primary reason for fluorine's ability to block metabolic degradation at otherwise vulnerable positions.[7]
These core properties manifest in a suite of modulatory effects that medicinal chemists can harness to optimize a drug candidate's profile.
Modulating Physicochemical Properties: The Four Pillars of Fluorine's Influence
The strategic introduction of fluorine is rarely a speculative exercise. It is a targeted intervention to modulate key physicochemical parameters that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.
Metabolic Stability Enhancement
A primary driver for fluorination is to address metabolic liabilities. Cytochrome P450 (CYP450) enzymes, the primary machinery of oxidative metabolism in the liver, readily hydroxylate electron-rich C-H bonds. By replacing a hydrogen at one of these "metabolic soft spots" with a fluorine atom, the high strength of the C-F bond effectively blocks this pathway.[2][8][9] This can significantly increase a drug's half-life and oral bioavailability.[10][11] The trifluoromethyl (-CF3) group is particularly effective at deactivating adjacent aromatic rings towards oxidation.[12][13]
Lipophilicity (LogP) Tuning
Lipophilicity is a critical parameter that influences a drug's solubility, membrane permeability, and plasma protein binding.[14][15][16] The effect of fluorine on LogP is highly context-dependent:
-
Single Fluorine Substitution: Replacing a hydrogen with a single fluorine atom on an aliphatic or aromatic ring typically leads to a slight increase in lipophilicity.[1]
-
Polyfluorinated Groups: Groups like -CF3 and -OCF3 are highly lipophilic and can substantially increase a molecule's LogP.[12][13] The Hansch-Leo lipophilicity parameter (π) for a -CF3 group is +0.88.[12]
This ability to fine-tune lipophilicity allows chemists to optimize a compound's passage across biological membranes, such as the blood-brain barrier.[6][10]
Acidity and Basicity (pKa) Modulation
Fluorine's potent inductive effect can significantly alter the pKa of nearby functional groups.
-
Acids: Placing a fluorine atom near a carboxylic acid or alcohol will lower its pKa, making it a stronger acid.[1]
-
Bases: Conversely, fluorination near a basic amine will lower the pKa of its conjugate acid, rendering the amine less basic.[1][17][18]
This modulation is a powerful tool. For instance, reducing the basicity of an amine can mitigate its interaction with the hERG potassium channel, a common source of cardiotoxicity, or adjust its ionization state at physiological pH to improve cell permeability.[18]
Conformational Control and Binding Affinity
Beyond simple electronics, fluorine can influence a molecule's preferred conformation through electrostatic and steric interactions. These subtle changes can lock a molecule into a more bioactive conformation, enhancing its binding affinity for a target protein.[10][19] Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including electrostatic interactions and weak hydrogen bonds, further increasing potency.[6][10][20]
A Survey of Key Fluorinated Building Blocks
The "building block" approach, where pre-fluorinated synthons are incorporated into a larger molecule, remains a dominant strategy in drug discovery due to its reliability and scalability.[21][22]
| Building Block Motif | Key Characteristics & Applications |
| Aryl Fluorides | Common for modulating electronics of aromatic rings, blocking P450 metabolism, and enhancing binding interactions. Found in drugs like Atorvastatin and Sitagliptin.[3][23] |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, significantly increases lipophilicity, enhances metabolic stability, and can act as a bioisostere for a methyl or chloro group.[5][12] Found in Fluoxetine (Prozac) and Celecoxib (Celebrex). |
| Trifluoromethoxy (-OCF3) | Highly lipophilic and electron-withdrawing, but with a different conformational profile than -CF3. Often used to improve metabolic stability and membrane permeability.[13] |
| Difluoromethyl (-CHF2) | Possesses properties intermediate between -CH3 and -CF3. Can act as a lipophilic hydrogen bond donor. |
| Aliphatic Fluorides | Used to block metabolism on alkyl chains, modulate pKa of nearby amines, and control conformation in saturated ring systems.[22] |
| Fluorinated Heterocycles | A major focus of modern drug discovery, combining the benefits of fluorination with the diverse chemical space of heterocyclic scaffolds.[1][24] |
Synthetic Strategies: From Classical Methods to Late-Stage Functionalization
The ability to introduce fluorine relies on a robust synthetic toolkit. The choice of strategy depends on the complexity of the molecule, the desired position of the fluorine, and the stage of the discovery program.
Building Block Synthesis
This approach involves synthesizing key intermediates that already contain the desired fluorine motif.
-
Nucleophilic Fluorination: Often employs sources of fluoride ions like KF or CsF to displace leaving groups. Transition-metal catalysis has significantly expanded the scope of these reactions.[10]
-
Electrophilic Fluorination: Uses reagents like N-Fluorobenzenesulfonimide (NFSI) to deliver an "F+" equivalent to electron-rich substrates.
-
Deoxyfluorination: Reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can convert alcohols and carbonyls into mono- and difluorinated products, respectively.[25]
Late-Stage Fluorination (LSF)
A powerful trend in medicinal chemistry is the ability to introduce fluorine at a late stage in a synthetic sequence.[10] This allows for the rapid generation of fluorinated analogs from a common, advanced intermediate, accelerating structure-activity relationship (SAR) studies. Modern methods, including photoredox and transition metal-catalyzed C-H fluorination, are enabling unprecedented access to previously difficult-to-make fluorinated molecules.[21]
Enzymatic Fluorination
Nature has evolved enzymes capable of forming the C-F bond.[26] While still an emerging field, engineered enzymes, such as cytochrome P450s and fluorinases, offer the potential for highly selective and environmentally benign fluorination under mild conditions, representing a promising future direction for the synthesis of chiral fluorinated compounds.[26][27][28]
Caption: Workflow for an in vitro microsomal stability assay.
Case Studies: Fluorine's Impact in Marketed Drugs
The theoretical benefits of fluorination are best illustrated through successful, real-world applications where its inclusion was pivotal to achieving the desired therapeutic profile.
| Drug | Therapeutic Area | Role of Fluorine | Outcome |
| Sitagliptin | Type 2 Diabetes | The trifluorophenyl group is critical for binding to the DPP-4 enzyme. The trifluoromethyl group on the triazolopiperazine ring blocks potential metabolic oxidation. | High potency and selectivity, coupled with an excellent pharmacokinetic profile allowing for once-daily dosing. |
| Fluoxetine (Prozac) | Depression | The para-trifluoromethyl group increases lipophilicity, which is crucial for CNS penetration to reach the serotonin transporter. [10]The -CF3 group also enhances metabolic resistance. [5][10] | Effective CNS drug with a long half-life and improved oral absorption. [10] |
| Atorvastatin (Lipitor) | Hypercholesterolemia | A para-fluorophenyl group is a common motif in synthetic statins and is a strict structural requirement for potent HMG-CoA reductase inhibition. [23] | One of the best-selling drugs of all time, demonstrating high efficacy in lowering cholesterol. |
| Ibrutinib | Oncology (BTK inhibitor) | A 4-fluorophenoxy substituent was introduced to enhance binding affinity and improve pharmacokinetic properties. [10] | First-in-class covalent BTK inhibitor with high selectivity and improved in vivo exposure. [10] |
| Efavirenz (Sustiva) | HIV (NNRTI) | The trifluoromethyl group is used as a bioisostere to adjust steric and electronic properties for optimal binding to HIV reverse transcriptase. [5] | Potent and effective antiretroviral agent. |
Future Perspectives and Conclusion
The strategic application of fluorine in drug discovery continues to evolve. While traditional building blocks like -F and -CF3 remain workhorses, there is a clear trend toward more diverse and complex fluorinated motifs, including -OCF3, -SCF3, and fluorinated aliphatic rings. [1][21][22]The parallel development of novel synthetic methods, particularly in late-stage functionalization and biocatalysis, is dramatically expanding the medicinal chemist's ability to install these groups with greater precision and efficiency. [10][21][26] Furthermore, the use of the fluorine-18 isotope ([18F]) in Positron Emission Tomography (PET) imaging is bridging the gap between discovery and clinical application. [2][11]By labeling a drug candidate with [18F], researchers can directly visualize its distribution, target engagement, and pharmacokinetics in vivo, providing invaluable data for clinical translation. [4][19] In conclusion, fluorine is far more than a simple hydrogen bioisostere; it is a powerful tool for multiparameter optimization. By understanding its fundamental physicochemical effects and leveraging a growing arsenal of fluorinated building blocks and synthetic methods, researchers can rationally design molecules with enhanced potency, improved selectivity, and superior pharmacokinetic profiles. The judicious use of fluorine will undoubtedly remain a key driver of innovation in the discovery of new medicines.
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Methodological & Application
Synthesis of 3-Difluoromethylpiperidine Hydrochloride: A Detailed Protocol for Pharmaceutical Research
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating pharmacokinetic and pharmacodynamic properties. The difluoromethyl group (–CHF₂), in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and target affinity.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-difluoromethylpiperidine hydrochloride, a valuable building block for novel therapeutics.
This guide is structured to provide not just a series of steps, but a deeper understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful synthesis and characterization of this important intermediate.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing from the corresponding pyridine precursor, 3-difluoromethylpyridine. This strategy leverages the relative stability of the aromatic pyridine ring for the initial introduction of the difluoromethyl group, followed by a robust reduction to the saturated piperidine core. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
The chosen pathway is outlined below. The key transformation is the catalytic hydrogenation of the pyridine ring, a well-established method for the synthesis of piperidines.[2][3] The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the pyridine ring, making the choice of catalyst and reaction conditions crucial for achieving high yield and purity.[4]
Start [label="3-Difluoromethylpyridine", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="3-Difluoromethylpiperidine\n(Free Base)"]; Final [label="3-Difluoromethylpiperidine HCl", shape=ellipse, fillcolor="#34A853"];
Start -> Intermediate [label="Catalytic Hydrogenation"]; Intermediate -> Final [label="HCl Salt Formation"]; }
Caption: Overall synthetic workflow.PART 1: Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis, purification, and characterization of this compound.
Step 1: Catalytic Hydrogenation of 3-Difluoromethylpyridine
The reduction of the pyridine ring to a piperidine is a critical step. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile. Iridium-based catalysts have shown remarkable efficacy in the hydrogenation of substituted pyridines, even in the presence of potentially sensitive functional groups.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Difluoromethylpyridine | >98% | Commercial | Starting material. |
| [Ir(cod)Cl]₂ (Iridium catalyst) | High Purity | Commercial | Other catalysts like Rh/C or Ru/C can be used.[3] |
| Tris(4-fluorophenyl)phosphine | >98% | Commercial | Ligand for the iridium catalyst. |
| Iodine (I₂) | ACS Reagent Grade | Commercial | Additive to enhance catalytic activity. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction solvent. |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | Ensure proper handling and safety measures. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Schlenk line for inert atmosphere techniques
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer with heating capabilities
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (0.5 mol%), tris(4-fluorophenyl)phosphine (2 mol%), and iodine (5 mol%) to the high-pressure reactor vessel.
-
Reaction Setup: Remove the vessel from the glovebox and add 3-difluoromethylpyridine (1.0 eq). Immediately add anhydrous THF as the solvent.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 50 atm with hydrogen.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 24 hours. Monitor the reaction progress by GC-MS if possible.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-difluoromethylpiperidine as a free base.
Step 2: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt, which is typically a crystalline solid that is easier to handle and store.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Difluoromethylpiperidine | Crude | From Step 1 | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | Solvent for crystallization. |
| Hydrochloric Acid (HCl) | 2M in Et₂O | Commercial | Reagent for salt formation. |
Procedure:
-
Dissolution: Dissolve the crude 3-difluoromethylpiperidine free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any impurities.
-
Drying: Dry the solid under high vacuum to afford this compound.
PART 2: Characterization and Analytical Data
Expected Yield: 80-90% over two steps.
Appearance: White to off-white crystalline solid.
Analytical Characterization:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the piperidine ring protons and the characteristic triplet of the -CHF₂ proton. |
| ¹³C NMR | Peaks for the piperidine carbons and a triplet for the -CHF₂ carbon due to fluorine coupling. |
| ¹⁹F NMR | A doublet of triplets corresponding to the two equivalent fluorine atoms. |
| MS (ESI) | The mass spectrum should show the molecular ion peak for the free base [M+H]⁺. |
| Melting Point | A sharp melting point should be observed. |
PART 3: Safety and Handling Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.
-
Iridium Catalyst: While generally stable, organometallic catalysts should be handled with care. Avoid inhalation and skin contact.
-
Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Discussion and Mechanistic Insights
The catalytic hydrogenation of pyridines is a dearomatization process.[5] The iridium catalyst, activated by the phosphine ligand and iodine, facilitates the addition of hydrogen across the double bonds of the pyridine ring. The electron-withdrawing difluoromethyl group can deactivate the ring towards reduction, necessitating more forcing conditions (higher pressure and temperature) compared to the hydrogenation of unsubstituted pyridine.[4]
subgraph "cluster_Synthesis" { label = "Synthesis"; style=filled; color="#E8F0FE";
}
subgraph "cluster_Purification" { label = "Salt Formation & Purification"; style=filled; color="#E6F4EA";
}
D -> E [label="Crude Product"]; H -> I [label="Final Product"]; I [label="3-Difluoromethylpiperidine HCl", shape=ellipse, fillcolor="#34A853"]; }
Caption: Detailed experimental workflow.The final step, the formation of the hydrochloride salt, is a simple acid-base reaction where the basic nitrogen of the piperidine ring is protonated by HCl. This not only provides a stable, crystalline solid but also enhances the compound's aqueous solubility.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and handling, researchers can confidently produce this valuable building block for applications in medicinal chemistry and drug development. The use of catalytic hydrogenation provides a scalable and robust method for the key dearomatization step.
References
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Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC - NIH URL: [Link]
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Title: Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging Source: PubMed Central URL: [Link]
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Title: Synthesis of Difluoromethylated Heterocycle. Source: ResearchGate URL: [Link]
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Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL: [Link]
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Title: Iridium Catalysis Enables Piperidine Synthesis from Pyridines Source: BIOENGINEER.ORG URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
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Title: Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides Source: RSC Publishing URL: [Link]
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- 4. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
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A Practical Guide to the Synthetic Utilization of 3-Difluoromethylpiperidine Hydrochloride
Abstract
This comprehensive guide serves as a practical resource for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Difluoromethylpiperidine hydrochloride in organic synthesis. The introduction of fluorine-containing motifs is a cornerstone of modern drug discovery, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group, in particular, offers a unique electronic profile, acting as a potential bioisostere for hydroxyl, thiol, or amine functionalities.[1] This document provides an in-depth analysis of the physicochemical properties of this compound, detailed safety and handling protocols, and robust, step-by-step methodologies for its application in pivotal synthetic transformations, with a primary focus on Palladium-catalyzed N-arylation (Buchwald-Hartwig amination).
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a ubiquitous structural motif found in over twenty classes of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[3] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance its therapeutic potential. Fluorination is known to influence a molecule's pKa, conformational preference, and metabolic stability, often leading to improved oral bioavailability and target engagement.[4][5][6]
The 3-difluoromethyl substituent, in particular, presents a compelling case for its inclusion in drug design. The electron-withdrawing nature of the two fluorine atoms lowers the basicity of the piperidine nitrogen compared to its non-fluorinated analog.[4][6] This modulation of pKa can be critical in avoiding off-target interactions, such as binding to the hERG channel, which is associated with cardiac toxicity.[4][5] Furthermore, the CF2H group can participate in hydrogen bonding, offering unique interactions with biological targets.[1]
This guide will focus on the practical application of this compound, a readily available and versatile building block for the synthesis of novel chemical entities.
Physicochemical Properties and Handling
A thorough understanding of the properties of this compound is paramount for its successful application in synthesis.
| Property | Value/Description | Rationale and Implications |
| Molecular Formula | C6H12ClF2N | |
| Molecular Weight | 171.62 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Form | Hydrochloride salt | Enhances stability and shelf-life. Requires a base for in situ neutralization to the free amine for most reactions. |
| pKa (estimated) | ~8-9 | The difluoromethyl group is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11). This lower basicity can influence reaction kinetics and necessitates careful selection of the base in coupling reactions.[4] |
| Solubility | Soluble in water and polar protic solvents. Limited solubility in nonpolar aprotic solvents. | The hydrochloride salt form imparts aqueous solubility. For reactions in aprotic solvents, the free base will need to be generated in situ. |
| Stability | Stable under standard laboratory conditions.[7] | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. |
Safety and Handling Precautions
As with all piperidine derivatives, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Application in Synthesis: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a carbon-nitrogen bond between an aryl group and the piperidine nitrogen is a critical transformation in the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination stands as a premier method for this purpose due to its broad substrate scope and functional group tolerance.[8][9][10]
Causality Behind Experimental Choices
The successful N-arylation of this compound hinges on several key factors:
-
Liberation of the Free Amine: The starting material is a hydrochloride salt. A stoichiometric amount of a suitable base is required to neutralize the HCl and generate the free secondary amine, which is the active nucleophile in the catalytic cycle.
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher reaction efficiency.[11] For sterically hindered or electronically deactivated substrates, specialized ligands may be necessary.[12][13]
-
Base Selection: The base not only liberates the free amine but also participates in the catalytic cycle, facilitating the deprotonation of the amine coordinated to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are commonly employed.[13][14] The lower basicity of the difluoromethyl-substituted piperidine may influence the choice and amount of base required.
Visualizing the Process
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Detailed Protocol: N-Arylation of this compound with an Aryl Bromide
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or other aryl halide/pseudohalide)
-
Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (typically 1-5 mol %), the phosphine ligand (typically 1.2-2 times the palladium loading), and the base (2.0-2.5 equiv.).[13][14]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-difluoromethylpiperidine.
Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and medicinal chemistry. Its unique electronic properties, stemming from the difluoromethyl group, offer strategic advantages in modulating the physicochemical and pharmacological profiles of lead compounds. The protocols and guidelines presented herein, particularly for the robust Buchwald-Hartwig N-arylation, provide a solid foundation for the effective incorporation of this moiety into complex molecular architectures. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
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ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. Retrieved January 5, 2026, from [Link]
-
Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Top: Derivation of amine basicity changes (ΔpKa) for β-fluorine.... Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Difluoromethylene)piperidine. PubChem. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 5, 2026, from [Link]
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Retrieved January 5, 2026, from [Link]
-
Aqbiopharma. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. PubMed. [Link]
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The Strategic Incorporation of 3-Difluoromethylpiperidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant attention. When incorporated into a piperidine scaffold, a common structural motif in numerous bioactive compounds, it gives rise to the versatile building block, 3-Difluoromethylpiperidine hydrochloride. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its utilization in drug discovery programs.
The Difluoromethyl Group: A Bioisostere with Profound Impact
The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities. This substitution can lead to significant improvements in a drug candidate's profile by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug in the body.
-
Modulating Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
-
Altering Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of a nearby amine, which can influence its binding to the target protein and its pharmacokinetic properties.
-
Inducing Favorable Conformations: The unique steric and electronic properties of the CHF₂ group can influence the conformational preferences of a molecule, potentially leading to a better fit with its biological target.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this building block is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1427455-16-0 | [1][2] |
| Molecular Formula | C₆H₁₂ClF₂N | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge |
Application in Drug Discovery: A Case Study in Cancer Therapy
The utility of the 3-difluoromethylpiperidine motif is exemplified in the development of novel inhibitors of NSD2 (Nuclear SET domain-containing protein 2), a protein implicated in various cancers. A patent application (WO2021028854A1) describes the synthesis of piperidinyl-methyl-purineamines as potent NSD2 inhibitors for the treatment of cancer.[3]
Within this patent, a key intermediate, 3-(difluoromethyl)piperidin-3-amine , is synthesized. While the patent details a de novo synthesis of the substituted piperidine ring, the presence of this core structure highlights the importance of the 3-difluoromethylpiperidine scaffold in achieving the desired biological activity. The difluoromethyl group in this context likely contributes to improved metabolic stability and target engagement.[3]
This example underscores the potential of incorporating the 3-difluoromethylpiperidine unit into complex molecular architectures to generate novel therapeutic agents.
Experimental Protocols: N-Arylation of this compound
The secondary amine of this compound provides a convenient handle for introducing this valuable motif into a wide range of molecular scaffolds. N-arylation is a common and powerful method to achieve this. Below are detailed protocols for two of the most robust and widely used N-arylation methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4][5] The choice of ligand is crucial for achieving high yields and broad substrate scope. For the N-arylation of 3-difluoromethylpiperidine, a bulky, electron-rich phosphine ligand is recommended to promote the reductive elimination step and prevent β-hydride elimination.
Reaction Scheme:
General Workflow for Buchwald-Hartwig N-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other Buchwald ligands)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) and the base (2.5-3.0 equiv). The use of a stronger base like NaOtBu is often necessary, especially for less reactive aryl chlorides.
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-difluoromethylpiperidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous and Degassed Solvent: Water can interfere with the reaction and lead to the formation of byproducts. Degassing removes dissolved oxygen.
-
Bulky Ligand: Ligands like XPhos facilitate the crucial reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
Strong Base: The base is required to deprotonate the piperidine hydrochloride in situ to generate the free amine, which is the active nucleophile. A strong, non-nucleophilic base like sodium tert-butoxide is often preferred.
General Workflow for Ullmann N-arylation.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (optional, but recommended)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the aryl iodide (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1-0.2 mmol, 10-20 mol%), and the ligand (0.2-0.4 mmol, 20-40 mol%) if used.
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equiv) and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Ullmann reactions can sometimes be slower than palladium-catalyzed reactions.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper salts.
-
Extraction: Wash the filtrate with water multiple times to remove the high-boiling solvent (e.g., DMF, DMSO). Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aryl Iodides: Ullmann reactions are most efficient with the more reactive aryl iodides.
-
Copper(I) Iodide: CuI is a common and effective catalyst for this transformation.
-
Ligands: Ligands such as 1,10-phenanthroline or amino acids like L-proline can chelate to the copper center, increasing its solubility and catalytic activity, allowing for milder reaction conditions.
-
High-Boiling Polar Solvents: These solvents are necessary to reach the high temperatures often required for the reaction and to dissolve the reactants and catalyst.
-
Inorganic Base: A moderately strong inorganic base like potassium carbonate is typically sufficient to neutralize the hydrochloride and deprotonate the piperidine.
Experimental workflow for Ullmann N-arylation.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its strategic incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic properties. The robust and well-established N-arylation methodologies of Buchwald-Hartwig and Ullmann provide reliable and adaptable protocols for the integration of this important fluorinated motif into a wide range of molecular architectures, paving the way for the discovery of novel and improved therapeutics.
References
- Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. WO2021028854A1.
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
Representative bioactive difluoromethyl compounds, and strategies for... ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Cenmed Enterprises. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. [Link]
-
Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
- Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. WO2021026803A1.
- Heterocyclic compounds, associated compositions and methods of use. WO2023151640A1.
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- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Strategic Incorporation of 3-Difluoromethylpiperidine Hydrochloride into Lead Compounds
Introduction: The Strategic Advantage of Difluoromethyl Groups in Medicinal Chemistry
In the landscape of modern drug discovery, the selective incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing molecular properties.[1][2] The unique characteristics of fluorine—its small size and high electronegativity—can profoundly influence a molecule's metabolic stability, physicochemical profile, and binding affinity.[1][3] Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group has emerged as a particularly valuable functional group. It acts as a metabolically stable bioisostere for common pharmacophores like hydroxyl, thiol, and amine groups.[4][5] Furthermore, the polarized C-H bond in the -CF₂H group allows it to function as a unique hydrogen bond donor, potentially introducing new, high-affinity interactions with biological targets.[4][5][6]
This guide provides a detailed technical overview and actionable protocols for the incorporation of 3-Difluoromethylpiperidine hydrochloride, a key building block that combines the benefits of the difluoromethyl group with the versatile and privileged piperidine scaffold. This moiety offers medicinal chemists a powerful tool to enhance the drug-like properties of their lead compounds, addressing common challenges in Absorption, Distribution, Metabolism, and Excretion (ADME).
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1427455-16-0 | [7][8] |
| Molecular Formula | C₆H₁₂ClF₂N | [8] |
| Molecular Weight | 171.62 g/mol | [8] |
| Appearance | Off-white to white solid | Commercially available data |
| Purity | Typically ≥95% | [8] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[9] | H315, H319, H335 |
Strategic Rationale and Expected Pharmacological Impact
The decision to incorporate the 3-difluoromethylpiperidine moiety is driven by its potential to confer multiple pharmacological advantages simultaneously. The electron-withdrawing nature of the difluoromethyl group modulates the basicity (pKa) of the piperidine nitrogen, while its lipophilic character influences membrane permeability.
Experimental Protocols for Incorporation
The secondary amine of 3-difluoromethylpiperidine serves as a versatile synthetic handle. The following protocols detail two of the most common and robust methods for its incorporation into lead compounds: Palladium-catalyzed N-arylation and reductive amination.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is ideal for forming a C(aryl)-N bond, connecting the piperidine to an aromatic or heteroaromatic core structure.[10][11][12] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields, especially with sterically hindered substrates.
Reaction Scheme: Ar-X + 3-(CF₂H)-Piperidine·HCl --[Pd Catalyst, Ligand, Base]--> Ar-(3-CF₂H-Piperidine)
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., Bromide, Iodide) or Triflate
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (NaOtBu, 2.5 equiv). Note: The hydrochloride salt requires an extra equivalent of base to liberate the free amine in situ.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.
-
-
Solvent Addition & Reaction:
-
Add the anhydrous, degassed solvent (Toluene, 5-10 mL) via syringe.
-
Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.
-
Protocol 2: Reductive Amination
This protocol is a robust method for forming C-N bonds by reacting the piperidine with an aldehyde or ketone.[13] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild reducing agent that can be used in a one-pot procedure without the need to pre-form and isolate the imine/enamine intermediate.[13][14]
Reaction Scheme: R-CO-R' + 3-(CF₂H)-Piperidine·HCl --[Reducing Agent, Acid (optional)]--> R-CH(R')-(3-CF₂H-Piperidine)
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone
-
Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Tertiary amine base (e.g., Triethylamine (Et₃N)) to neutralize the HCl salt.
-
Acetic Acid (AcOH, optional, can accelerate iminium formation)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and the solvent (DCM, 10 mL).
-
Add triethylamine (1.2 mmol, 1.2 equiv) to the mixture and stir at room temperature for 10-15 minutes to liberate the free amine.
-
(Optional) A catalytic amount of acetic acid (0.1 equiv) can be added at this stage.
-
-
Addition of Reducing Agent:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) to the reaction mixture in portions. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Anticipated Impact on ADME Properties
The introduction of the 3-difluoromethylpiperidine moiety can strategically address several common liabilities in lead optimization. The expected modulations of key ADME-related properties are summarized below.[15][16][17][18]
| ADME Parameter | Expected Impact of 3-CF₂H-Piperidine Moiety | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond makes the difluoromethyl group resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).[3] |
| Lipophilicity (LogP) | Increased | Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and cell penetration.[4][19] |
| Aqueous Solubility | Potentially Decreased | The increase in lipophilicity may lead to a reduction in aqueous solubility, a factor to be monitored and balanced. |
| Basicity (pKa) | Decreased | The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the piperidine nitrogen, reducing the likelihood of off-target ionic interactions (e.g., hERG) and improving the fraction of neutral species available for membrane crossing.[1][19] |
| Plasma Protein Binding | Potentially Increased | Increased lipophilicity can lead to higher binding to plasma proteins like albumin, which may affect the free drug concentration.[17] |
| Binding Affinity | Potentially Increased | The -CF₂H group can act as a hydrogen bond donor, introducing new favorable interactions with the target protein that were not possible with a non-fluorinated analog.[5][6] |
Conclusion
This compound is a high-value building block for medicinal chemists aiming to enhance the pharmacokinetic and pharmacodynamic profiles of their lead compounds. Its strategic incorporation, facilitated by robust synthetic methods such as Buchwald-Hartwig amination and reductive amination, allows for the fine-tuning of metabolic stability, basicity, and target engagement. By understanding the underlying principles and applying the detailed protocols provided, researchers can effectively leverage this moiety to accelerate the development of safer and more efficacious drug candidates.
References
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals . Novoprolabs. [Link]
-
The role of fluorine in medicinal chemistry . Taylor & Francis Online. [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments . ResearchGate. [Link]
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Fluorine in medicinal chemistry . PubMed. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones . National Institutes of Health (NIH). [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry . ACS Publications. [Link]
-
Fluorination methods in drug discovery . Royal Society of Chemistry. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach . ACS Publications. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective . Royal Society of Chemistry. [Link]
-
This compound . Aqbiopharma. [Link]
- Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
-
3-(difluoromethyl)piperidine;hydrochloride . Cenmed Enterprises. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . ResearchGate. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) . YouTube. [Link]
-
ADME Properties in Drug Delivery . MDPI. [Link]
-
Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development . National Institutes of Health (NIH). [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . ResearchGate. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb . National Institutes of Health (NIH). [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
The emerging importance of predictive ADME simulation in drug discovery . PubMed. [Link]
-
In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity . National Institutes of Health (NIH). [Link]
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- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]
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- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The emerging importance of predictive ADME simulation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive Analytical Characterization of 3-Difluoromethylpiperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Difluoromethylpiperidine hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into novel pharmaceutical candidates to enhance their metabolic stability, lipophilicity, and target-binding affinity. The introduction of the difluoromethyl group (CHF2) can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Therefore, rigorous analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of research and development activities. This application note provides a comprehensive guide to the essential analytical methods for the thorough characterization of this compound, underpinned by established scientific principles and regulatory expectations. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[1][2][3]
Structural Elucidation and Confirmation
The primary objective is to unequivocally confirm the chemical structure of this compound. A combination of spectroscopic techniques is employed to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The splitting patterns (multiplicity) and coupling constants (J-values) are critical for assigning protons to specific positions within the piperidine ring and the difluoromethyl group.
-
¹³C NMR: Reveals the number of distinct carbon environments. The chemical shift of the carbon attached to the fluorine atoms is a key diagnostic signal.
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing a distinct signal for the CHF₂ group. The coupling between fluorine and the adjacent proton (¹JHF) and carbon (¹JCF) provides definitive evidence for the difluoromethyl moiety.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.[4]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR to determine the relative ratios of protons. Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to the proposed structure.
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | ~5.8 - 6.5 (CHF₂) | Triplet of doublets (td) | ~50-60 (²JHF), ~4-8 (³JHH) |
| ~2.5 - 3.5 (Piperidine CH₂, adjacent to N) | Multiplet | ||
| ~1.5 - 2.5 (Piperidine CH, CH₂) | Multiplet | ||
| ¹³C | ~115 - 125 (CHF₂) | Triplet (t) | ~240-250 (¹JCF) |
| ~40 - 55 (Piperidine C, adjacent to N) | |||
| ~20 - 40 (Piperidine C) | |||
| ¹⁹F | ~ -110 to -130 | Doublet of multiplets (dm) | ~50-60 (²JHF) |
Note: Specific chemical shifts can vary depending on the solvent and concentration. While specific literature data for this compound is not abundant, data from similar fluorinated piperidine and pyrrolidine structures can provide a comparative basis.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is crucial for distinguishing between compounds with the same nominal mass.
-
Fragmentation Pattern (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. This "fingerprint" can be used to confirm the structure and connectivity of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
MS/MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
-
Data Interpretation: Compare the measured accurate mass with the theoretical mass of the protonated molecule (C₆H₁₂F₂N⁺). The expected fragmentation would involve losses of HF, the CHF₂ group, and cleavage of the piperidine ring.
Expected Data:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₁₂F₂N⁺ | 136.0932 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Causality Behind Experimental Choices: The presence of specific bonds (N-H, C-H, C-F) will result in characteristic absorption bands in the infrared spectrum. This provides complementary information to NMR and MS.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a mull.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation: Identify characteristic absorption bands.
Expected Characteristic IR Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 2700-3100 | Broad, Strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C-F stretch | 1000-1200 | Strong |
The N-H stretching vibration in piperidine derivatives typically appears in the region of 3300-3500 cm⁻¹.[7] The C-F stretching vibrations are known to produce strong absorption bands.[8]
Purity Assessment
Determining the purity of this compound is critical for its use in subsequent applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile and thermally labile compounds.
Causality Behind Experimental Choices: A validated HPLC method can separate the main compound from any impurities, including starting materials, byproducts, and degradation products. A UV detector is commonly used for quantification. The choice of stationary and mobile phases is critical for achieving good separation.
Experimental Protocol: HPLC Purity Analysis
-
Chromatographic System:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the compound may have some absorbance, or a wavelength determined by a UV scan).
-
-
Sample Preparation: Prepare a solution of known concentration in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks. Method validation should demonstrate specificity, linearity, accuracy, and precision.[9]
Workflow for Analytical Characterization
Caption: Workflow for the comprehensive analytical characterization of this compound.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, F, Cl) in the compound.
Causality Behind Experimental Choices: The experimentally determined elemental composition should match the theoretical values calculated from the molecular formula (C₆H₁₂ClF₂N). This provides strong evidence for the identity and purity of the compound. This is a fundamental technique for characterizing organic compounds.[10] The presence of halogens requires specific analytical methods.[11][12]
Experimental Protocol: Elemental Analysis
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen. Halogens (F, Cl) are determined by methods such as ion chromatography after combustion.
-
Analysis: A small, accurately weighed amount of the sample is combusted in an oxygen-rich atmosphere. The resulting gases are separated and quantified.
-
Data Interpretation: The experimental percentages of each element are compared to the theoretical values.
Expected Elemental Composition:
| Element | Theoretical % |
| Carbon (C) | 41.99 |
| Hydrogen (H) | 7.05 |
| Chlorine (Cl) | 20.66 |
| Fluorine (F) | 22.14 |
| Nitrogen (N) | 8.16 |
Physicochemical Characterization
Basic physicochemical properties should also be determined.
-
Appearance: Visual inspection of the physical state (e.g., white to off-white solid).[13]
-
Melting Point: The temperature at which the solid transitions to a liquid. A sharp melting point range is indicative of high purity.
-
Solubility: Determination of solubility in various solvents (e.g., water, methanol, DMSO).
Conclusion
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound. NMR, MS, and FT-IR are used for structural elucidation, while HPLC and elemental analysis confirm purity and identity. These analytical methods, when properly validated, provide the necessary data to ensure the quality and consistency of this important chemical building block for research and drug development. Adherence to guidelines such as ICH Q2(R1) is crucial for ensuring the reliability of the analytical data in a regulatory context.[1][2][14]
References
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Vertex AI Search.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ChemicalBook. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR spectrum.
- R Discovery. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1).
- ResearchGate. (2025, August 6). Determination of Halogens in Organic Compounds.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
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Application Notes and Protocols: HPLC and GC Analysis of Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidines and the Role of Chromatography
The introduction of fluorine into piperidine scaffolds is a widely utilized strategy in modern drug discovery.[1] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[2][3] Specifically, modulating the basicity (pKa) of the piperidine nitrogen through fluorination can be critical for optimizing drug efficacy and reducing off-target effects, such as interactions with the hERG potassium ion channel which can lead to cardiovascular toxicity.[1] Given the significant impact of fluorine substitution, robust and reliable analytical methods are essential for the characterization, quantification, and quality control of these compounds throughout the drug development process.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and versatile analytical techniques for the analysis of fluorinated piperidines.[4] The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful analysis of fluorinated piperidines using both HPLC and GC.
PART 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for the analysis of a vast array of pharmaceutical compounds, including many fluorinated piperidines, especially those that are non-volatile or thermally labile. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[5]
Causality Behind Experimental Choices in HPLC Method Development
Successful HPLC method development hinges on a systematic understanding of how different parameters influence the separation.[6]
-
Column Selection (Stationary Phase): The choice of the stationary phase is the most critical parameter for achieving selectivity.
-
Reverse-Phase (RP) Chromatography: This is the most common mode of HPLC and should generally be the first approach.[6] Standard C8 and C18 columns separate compounds primarily based on hydrophobicity.[7] However, for fluorinated compounds, specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl) can offer unique selectivity and enhanced retention.[7][8][9] These phases can exhibit different retention mechanisms beyond simple hydrophobicity, including dipole-dipole and π-π interactions, which can be advantageous for separating structurally similar fluorinated piperidines.[9]
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers of chiral fluorinated piperidines, a chiral stationary phase is necessary. Polysaccharide-based CSPs are widely used for their broad applicability.[10][11] The selection of the appropriate CSP often requires screening a variety of columns.[10]
-
-
Mobile Phase Optimization: The mobile phase composition directly controls the retention and elution of the analytes.
-
Solvent Strength: In reverse-phase HPLC, the mobile phase typically consists of an aqueous component (water with a buffer or acid modifier) and an organic modifier (e.g., acetonitrile or methanol). Increasing the percentage of the organic modifier decreases the retention time of the analytes.[5]
-
pH Control: The pH of the mobile phase is crucial when analyzing ionizable compounds like piperidines. The basic nitrogen atom in the piperidine ring will be protonated at acidic pH. Controlling the pH ensures consistent retention times and good peak shapes.
-
Additives: Additives like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape and resolution by ion-pairing with basic analytes.
-
-
Detector Selection: The choice of detector depends on the properties of the analyte.
-
UV-Vis Detector: This is the most common detector in HPLC. However, many piperidine derivatives lack a strong chromophore, making detection challenging.[12]
-
Mass Spectrometry (MS) Detector: HPLC coupled with mass spectrometry (LC-MS) is a powerful technique that provides both separation and structural information, making it ideal for the identification and quantification of fluorinated piperidines, especially in complex matrices.[13] High-resolution mass spectrometry (HRMS) can be particularly useful for identifying unknown metabolites or degradation products.[13]
-
Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD): These "universal" detectors can be used for compounds that lack a UV chromophore.
-
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of fluorinated piperidines.
Protocol 1: Reverse-Phase HPLC-UV Analysis of a Fluorinated Piperidine
This protocol provides a general starting point for the analysis of a non-chiral fluorinated piperidine with a UV chromophore.
1. Materials and Reagents:
-
Fluorinated piperidine standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC column: C18, 250 x 4.6 mm, 5 µm particle size (or a fluorinated phase column)
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or the λmax of the analyte)
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
3. Sample Preparation:
-
Prepare a stock solution of the fluorinated piperidine standard at 1 mg/mL in a 50:50 mixture of ACN and water.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
4. System Suitability:
-
Before running samples, perform at least five replicate injections of a mid-range standard.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
5. Analysis:
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the fluorinated piperidine in the samples from the calibration curve.
Note: For chiral separations, a similar protocol would be followed, but a chiral stationary phase would be used, and the mobile phase would likely be a non-polar solvent system (e.g., hexane/isopropanol).[10][12]
PART 2: Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase.[15]
Causality Behind Experimental Choices in GC Method Development
-
Derivatization: Many fluorinated piperidines, especially those with polar functional groups like amines, may exhibit poor peak shape and tailing in GC due to interactions with active sites in the inlet and column. Derivatization is a chemical reaction that modifies the analyte to make it more volatile and less polar.[16][17] Common derivatization techniques include silylation (e.g., with BSTFA) and acylation.[16][17] For some piperidines, direct injection without derivatization is possible with a suitable column and conditions.[14]
-
Column Selection (Stationary Phase): The choice of GC column is critical for achieving the desired separation.
-
Non-polar columns: Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1) are a good starting point for many analyses.[18]
-
Intermediate and Polar Columns: For more polar analytes, columns with stationary phases containing phenyl or cyanopropyl groups can provide better selectivity.[18] WAX (polyethylene glycol) columns are highly polar and suitable for very polar compounds.[19] Fluorinated stationary phases, such as those with trifluoropropyl groups, offer unique selectivity for fluorinated compounds.[20]
-
-
Temperature Programming: The column temperature is a critical parameter in GC. A temperature program, where the column temperature is increased over time, is typically used to elute compounds with a wide range of boiling points.
-
Detector Selection:
-
Flame Ionization Detector (FID): FID is a robust and widely used detector that responds to most organic compounds.
-
Mass Spectrometry (MS) Detector: GC-MS provides both separation and structural information, making it a powerful tool for the identification and confirmation of analytes.
-
Experimental Workflow for GC Analysis
Caption: A generalized workflow for the GC analysis of fluorinated piperidines.
Protocol 2: GC-MS Analysis of a Volatile Fluorinated Piperidine (with Derivatization)
This protocol describes a general method for the analysis of a fluorinated piperidine that requires derivatization for optimal GC performance.
1. Materials and Reagents:
-
Fluorinated piperidine standard
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
-
GC column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
2. Instrument and Conditions:
-
GC-MS system
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
3. Derivatization Procedure:
-
In a vial, dissolve approximately 1 mg of the fluorinated piperidine standard in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4. Sample Preparation:
-
Prepare a stock solution of the derivatized standard at a known concentration in the GC-grade solvent.
-
Prepare working standards by diluting the stock solution.
5. Analysis:
-
Inject the derivatized standards and samples.
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the standards.
-
Quantify the analyte in the samples.
Data Presentation and Summary
Table 1: Comparison of Typical HPLC and GC Parameters for Fluorinated Piperidine Analysis
| Parameter | HPLC | GC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatized analogues) |
| Stationary Phase | C18, C8, Phenyl, Fluorinated Phases, Chiral Phases | Polysiloxanes (non-polar to polar), WAX, Fluorinated Phases |
| Mobile Phase | Acetonitrile/Water, Methanol/Water with buffers/additives | Inert gas (Helium, Nitrogen, Hydrogen) |
| Temperature | Typically ambient to moderately elevated (e.g., 25-60 °C) | Temperature programmed oven (e.g., 50-300 °C) |
| Derivatization | Less common, sometimes for detection enhancement | Often required for polar compounds to improve volatility and peak shape |
| Detectors | UV, MS, CAD, ELSD, Fluorescence | FID, MS, ECD, TCD |
Trustworthiness and Self-Validating Systems
All chromatographic methods must be validated to ensure they are fit for purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[12] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests are performed before and during each analytical run to ensure the continued performance of the chromatographic system, as outlined in USP General Chapter <621>.[4][21][22][23][24]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
- <621> CHROMATOGRAPHY. (n.d.).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- <621> Chromatography - US Pharmacopeia (USP). (2021).
- Are You Sure You Understand USP <621>? | LCGC International. (2024).
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- Trends and Challenges in PFAS Analysis - LabRulez LCMS. (n.d.).
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- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025).
- Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH. (n.d.).
- Types of Liquid Stationary Phases for Gas Chromatography - GL Sciences. (2024).
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- Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023).
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- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.).
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- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.).
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- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (2024).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021).
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- A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization | Asian Journal of Chemistry. (2020).
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- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
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purification techniques for 3-Difluoromethylpiperidine hydrochloride
An Application Guide to the Purification of 3-Difluoromethylpiperidine Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of this compound, a pivotal building block in modern medicinal chemistry. The introduction of a difluoromethyl group into the piperidine scaffold can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Consequently, ensuring the high purity of this intermediate is critical for the integrity of downstream applications in drug discovery and development. This guide details various purification strategies, from fundamental techniques like recrystallization and acid-base extraction to chromatographic methods, providing both theoretical understanding and actionable protocols for researchers and scientists.
Introduction and Physicochemical Profile
This compound is a saturated heterocyclic compound valued in pharmaceutical research.[2][3] The presence of fluorine atoms can alter the compound's pKa, lipophilicity, and conformational preferences, which in turn influences its pharmacological properties.[4][5] However, these same attributes can introduce challenges during purification.[1] The hydrochloride salt form generally enhances water solubility compared to the free base, a key consideration for selecting an appropriate purification strategy.[6]
A thorough understanding of the compound's physicochemical properties is the foundation of an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₂N · HCl | [7][8] |
| Molecular Weight | 171.62 g/mol | [8] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Solubility | Enhanced solubility in water and polar protic solvents (e.g., methanol, ethanol) due to the hydrochloride salt. The free base is soluble in polar organic solvents like THF and dichloromethane.[6] | [6] |
| Stability | Thermally stable under normal storage conditions. | [6] |
Pre-Purification Analysis: Identifying Common Impurities
The optimal purification strategy is dictated by the nature of the impurities present. Impurities in a given batch of this compound typically originate from its synthesis and can be broadly categorized:
-
Unreacted Starting Materials: Such as precursors to the piperidine ring or the difluoromethylating agent.
-
Reaction By-products: Resulting from incomplete reactions or side reactions. For instance, in syntheses involving the reduction of a corresponding pyridine, incompletely reduced intermediates may be present.[9]
-
Inorganic Salts: Often introduced during the formation of the hydrochloride salt, especially if aqueous HCl is used, leading to contamination with salts like NaCl.[10]
-
Residual Solvents: Solvents used during the reaction or initial work-up.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F for fluorinated compounds) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these impurities before selecting a purification method.[1]
Purification Methodologies and Protocols
Based on the likely impurities, several purification techniques can be employed. The choice often involves a trade-off between yield, purity, scalability, and resources.
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification technique.
Caption: Logical workflow for selecting a purification method.
Method 1: Recrystallization (Primary Technique)
Recrystallization is often the most effective and scalable method for purifying crystalline solids like amine hydrochlorides. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[11]
Causality Behind Solvent Selection: An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (or vice-versa).[12] For amine hydrochlorides, polar protic solvents are often a good starting point. 2-Propanol (Isopropanol) is frequently preferred over ethanol for recrystallizing hydrochloride salts, as many are too soluble in ethanol for efficient recovery.[13] An anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be used to induce precipitation.[12][13]
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Single Solvent | Good balance of polarity; often dissolves HCl salts when hot and allows crystallization when cold.[13] |
| Ethanol (EtOH) | Single Solvent | Can be effective, but solubility might be high, potentially reducing yield.[13] |
| IPA / Diethyl Ether | Solvent / Anti-Solvent | Dissolve in minimal hot IPA, then add ether as an anti-solvent to induce crystallization.[13] |
| Methanol / Acetonitrile | Solvent / Anti-Solvent | Dissolve in methanol and add acetonitrile as the anti-solvent. |
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue to add small portions of the hot solvent until all the solid has just dissolved. Using the minimum required volume of solvent is crucial for maximizing yield.[12]
-
Cooling (Crystal Growth): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[12]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Caption: Step-by-step recrystallization workflow.
Method 2: Acid-Base Extraction (for Inorganic Salt Removal)
If the primary contaminants are inorganic salts, an acid-base extraction is highly effective. This process involves converting the hydrochloride salt to its free base form, which has drastically different solubility properties.[11] The free base is typically soluble in non-polar organic solvents and insoluble in water, while the inorganic salts remain in the aqueous phase.
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 50% aqueous NaOH) with vigorous stirring until the pH is greater than 12.[14] This neutralizes the HCl and deprotonates the piperidinium ion to form the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (3x).
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Isolation of Free Base (Optional): The solvent can be removed under reduced pressure to isolate the purified free base, which can then be further purified by chromatography or distillation if needed.
-
Re-formation of Hydrochloride Salt: To recover the hydrochloride salt, dissolve the dried organic solution containing the free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.[10][15] The formation of a crystalline solid indicates the salt has formed.[15]
-
Final Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Method 3: Column Chromatography
While highly effective, column chromatography is often reserved for situations where recrystallization fails or when very high purity is required for small-scale applications. It is generally advisable to perform chromatography on the free base form of the amine rather than the hydrochloride salt, as salts tend to streak or bind irreversibly to silica gel.
-
Preparation: Convert the crude hydrochloride salt to the free base as described in steps 1-4 of the Acid-Base Extraction protocol.
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). A small amount of triethylamine (~1%) is often added to the mobile phase to prevent the amine from streaking on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion to HCl Salt: Convert the purified free base back to the hydrochloride salt as described in steps 6-8 of the Acid-Base Extraction protocol.
Purity Verification
Post-purification, the purity of this compound must be rigorously confirmed. A combination of analytical methods should be employed:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be clean, showing the expected signals without the presence of impurity peaks.[1]
-
LC-MS: This technique confirms the molecular weight and provides a quantitative measure of purity (e.g., >99% by peak area).[1]
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its application as a pharmaceutical building block. A systematic approach, beginning with the identification of impurities, allows for the rational selection of a purification strategy. Recrystallization remains the most practical and scalable method for removing organic impurities, while acid-base extraction is the definitive technique for eliminating inorganic salts. By applying the protocols detailed in this guide, researchers can confidently obtain high-purity material essential for advancing drug discovery programs.
References
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Google Patents.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Retrieved from [Link]
-
Bernard, D., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. Retrieved from [Link]
- CN102603611B. (2012). Preparation method of trifluoromethyl piperidine compounds. Google Patents.
-
Wang, Y., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Chemical Communications. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Retrieved from [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2022). Molecules. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2022). Pharmaceuticals. Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 6. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 7. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]
- 8. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 9. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 10. echemi.com [echemi.com]
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- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for 3-Difluoromethylpiperidine Hydrochloride in Drug Development
Introduction: The Piperidine Scaffold and the Strategic Advantage of Fluorination
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that can be readily functionalized to modulate physicochemical properties and to present pharmacophoric elements in precise spatial orientations.[3] Its inherent basicity allows for the formation of salts, such as the hydrochloride salt of 3-difluoromethylpiperidine, which typically enhances aqueous solubility and facilitates formulation.[4]
The strategic incorporation of fluorine into drug candidates has become a powerful tactic for optimizing molecular properties.[5] The unique physicochemical characteristics of the fluorine atom—small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[5] The difluoromethyl group (CHF2), in particular, is often employed as a bioisosteric replacement for a hydroxyl or thiol group, or as a more lipophilic alternative to a methyl group, while also potentially engaging in favorable hydrogen bonding interactions.
This guide provides a detailed examination of the application of 3-difluoromethylpiperidine hydrochloride in drug development projects, presenting a representative case study, protocols, and the scientific rationale behind its use.
Case Study: Optimization of a CNS-Targeted Kinase Inhibitor
This representative case study illustrates the strategic incorporation of the 3-difluoromethylpiperidine moiety to address common challenges in the development of a central nervous system (CNS) active drug candidate.
Project Goal: To develop a potent and selective inhibitor of a novel kinase implicated in a neurodegenerative disease, with excellent brain penetrance and metabolic stability.
Initial Lead Compound (GEN-1): A potent kinase inhibitor was identified through high-throughput screening. However, GEN-1, which features a simple piperidine ring, exhibited poor CNS penetration and rapid in vivo metabolism, attributed to oxidation of the piperidine ring.
Drug Discovery Workflow: From GEN-1 to Optimized Candidate
Caption: A streamlined workflow for lead optimization.
Rationale for Incorporating 3-Difluoromethylpiperidine:
The research team hypothesized that introducing a difluoromethyl group at the 3-position of the piperidine ring would address the key liabilities of GEN-1. The rationale was threefold:
-
Metabolic Stability: The electron-withdrawing nature of the difluoromethyl group was expected to shield the adjacent C-H bonds on the piperidine ring from oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Basicity (pKa): The piperidine nitrogen's basicity is a critical factor influencing a compound's properties, including its interaction with targets, off-targets (like the hERG channel), and its ability to cross the blood-brain barrier. Fluorination is known to lower the pKa of nearby amines.[6] A lower pKa reduces the proportion of the compound that is ionized at physiological pH (7.4), which can enhance membrane permeability and reduce potential off-target effects associated with highly basic compounds.
-
Increased Lipophilicity: The difluoromethyl group increases local lipophilicity, which can enhance binding affinity through hydrophobic interactions within the target protein's binding pocket and potentially improve CNS penetration.
Synthesis and Evaluation of the Optimized Compound (GEN-2):
The this compound building block was utilized to synthesize the new analog, GEN-2. The subsequent evaluation of GEN-2 revealed significant improvements over the initial lead, GEN-1, as summarized in the table below.
| Property | GEN-1 (Parent Compound) | GEN-2 (3-CHF2 Analog) | Rationale for Improvement |
| Kinase Potency (IC50) | 50 nM | 45 nM | Maintained potency, indicating the modification was well-tolerated by the target. |
| Microsomal Stability (t½) | 15 min | > 90 min | Increased metabolic stability due to the electronic shielding effect of the CHF2 group. |
| pKa | 9.8 | 8.5 | Electron-withdrawing effect of the CHF2 group lowered the basicity of the piperidine nitrogen.[6] |
| Brain-to-Plasma Ratio | 0.2 | 1.5 | Improved CNS penetration, likely due to the combination of increased lipophilicity and reduced ionization at physiological pH. |
| hERG Inhibition (IC50) | 1.2 µM | > 30 µM | Reduced hERG liability, a common issue with basic amines, is attributed to the lower pKa. |
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a neurodegenerative signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of N-Protected 3-(Difluoromethyl)piperidine
This protocol outlines a general method for the synthesis of a key intermediate, based on the hydrogenation of a substituted pyridine precursor. This method is adapted from established procedures for creating fluorinated piperidines.[4][7]
Materials:
-
3-(Difluoromethyl)pyridine
-
Platinum(IV) oxide (PtO2)
-
Hydrochloric acid (HCl) in ethanol
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfate (Na2SO4)
-
Hydrogen gas (H2) supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Hydrogenation of the Pyridine Ring:
-
To a solution of 3-(difluoromethyl)pyridine (1.0 eq) in methanol, add a catalytic amount of PtO2 (0.02 eq).
-
Acidify the mixture with a solution of HCl in ethanol until the pH is approximately 2-3.
-
Place the reaction vessel in a Parr hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(difluoromethyl)piperidine hydrochloride.
-
-
N-Boc Protection:
-
Dissolve the crude 3-(difluoromethyl)piperidine hydrochloride in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(difluoromethyl)piperidine.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (GEN-1, GEN-2)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the test compound (final concentration typically 1 µM) at 37 °C for 5 minutes.
-
Add pooled human liver microsomes (final protein concentration typically 0.5 mg/mL) and gently mix.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Conclusion
The 3-difluoromethylpiperidine moiety is a valuable building block for medicinal chemists aiming to overcome common drug development hurdles. As illustrated in the representative case study, its incorporation can strategically enhance metabolic stability, modulate basicity to improve CNS penetration and reduce off-target liabilities, and maintain or improve target potency. The synthetic protocols provided offer a pathway to access these valuable intermediates. By understanding the underlying principles of fluorine chemistry and applying them in a targeted manner, researchers can accelerate the development of safer and more effective therapeutics.
References
-
M. Meanwell, N. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. Available at: [Link]
-
Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Angewandte Chemie International Edition, 58(38), 13348-13352. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 43(10), 3354-3407. Available at: [Link]
-
Haskel, A., et al. (2002). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 45(20), 4388-4399. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. Available at: [Link]
-
Sarlah, D., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(2), 144-151. Available at: [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s lists of common functional groups. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]
-
Kirichok, A. A., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]
-
Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery. Journal of Medicinal Chemistry, 57(7), 2832-2842. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). A Trifluoromethyl-Containing Bicyclohexyl-Based Scaffold: A Novel Building Block for Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]
-
Firth, J. D., & O'Brien, P. (2018). Lead- and fragment-oriented synthesis. In Chemical and Biological Synthesis: Enabling Approaches for Understanding Biology (pp. 74-113). Royal Society of Chemistry. Available at: [Link]
-
Wermuth, C. G. (2006). The practice of medicinal chemistry: a platform for developing new drugs. Annales Pharmaceutiques Françaises, 64(6), 387-397. Available at: [Link]
-
Berger, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Difluoromethylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Difluoromethylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The difluoromethyl group is an important motif in medicinal chemistry, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1] However, its introduction and subsequent manipulations can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Issue 1: Low Yield or Stalled Difluoromethylation Reaction
You are attempting to introduce the difluoromethyl group to a piperidine precursor, but the reaction shows low conversion or fails to proceed.
Possible Cause 1: Inactive Difluoromethylating Reagent
Difluoromethylating reagents, such as (Difluoromethyl)trimethylsilane (TMSCF₂H), require activation, typically by a fluoride source or a suitable catalyst, to generate the active nucleophilic or radical species.
-
Solution: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous, as water can quench the reaction. If using a metal-catalyzed radical approach, ensure the catalyst and ligands are of high purity and the reaction is performed under an inert atmosphere to prevent catalyst deactivation. For nucleophilic difluoromethylation, the choice of base is critical for generating the CF₂H⁻ anion.[2]
Possible Cause 2: Unsuitable Substrate
The functional groups on your piperidine precursor may be incompatible with the reaction conditions. For instance, unprotected acidic protons (e.g., on a carboxylic acid or secondary amine) can be deprotonated by the basic conditions often used for nucleophilic difluoromethylation, consuming the reagents.
-
Solution: Protect sensitive functional groups prior to difluoromethylation. An N-Boc protecting group is common for the piperidine nitrogen. If starting from a piperidine-3-carboxylic acid derivative, esterification is necessary before attempting difluoromethylation of the carboxyl group (e.g., using SF₄).[3]
Possible Cause 3: Inefficient Radical Initiation (for radical pathways)
Radical difluoromethylation reactions often require an initiator (e.g., a silver catalyst or a photoredox catalyst) to generate the difluoromethyl radical.[4][5][6]
-
Solution: For photoredox-catalyzed reactions, ensure your light source is of the correct wavelength and intensity.[7] The choice of photocatalyst and solvent can also be critical. For metal-mediated radical reactions, ensure the absence of radical inhibitors and oxygen.
Issue 2: Formation of Significant Byproducts
Your reaction produces the desired product, but it is contaminated with significant amounts of byproducts, complicating purification.
Possible Cause 1: Over-reduction or Hydrodefluorination
During the reduction of a difluoromethylated pyridine precursor to a piperidine, the difluoromethyl group can sometimes be reduced, leading to monofluoromethyl or methyl byproducts. This is a known issue in the hydrogenation of fluorinated pyridines.[2]
-
Solution: Optimize the hydrogenation conditions. Milder conditions, such as using a different catalyst (e.g., Rhodium instead of Palladium), lower hydrogen pressure, or shorter reaction times, can help minimize hydrodefluorination.[2] Careful monitoring of the reaction progress by GC-MS or LC-MS is crucial.
Possible Cause 2: Side Reactions of the tert-Butyl Cation during Boc Deprotection
Deprotection of an N-Boc group using strong acids like TFA generates a reactive tert-butyl cation, which can alkylate the deprotected piperidine nitrogen or other nucleophilic sites on your molecule.[8]
-
Solution: Add a scavenger, such as triisopropylsilane (TIS) or water, to the deprotection reaction mixture.[8] These scavengers will trap the tert-butyl cation, preventing unwanted side reactions. Alternatively, using HCl in dioxane can sometimes lead to cleaner deprotection, directly yielding the hydrochloride salt.[8]
Possible Cause 3: Incomplete Conversion of Carboxylic Acid to Trifluoromethyl Group (if using SF₄)
When converting a piperidine carboxylic acid to a trifluoromethyl group (a common precursor strategy for related compounds), incomplete reaction can lead to the formation of acid fluoride or other intermediates.[3]
-
Solution: Ensure an adequate excess of the fluorinating agent (e.g., Sulfur Tetrafluoride) is used. The reaction often requires elevated temperatures and pressures in a suitable autoclave.[3] Anhydrous conditions are critical for the success of this reaction.
Issue 3: Difficulty in Purifying the Free Base or Hydrochloride Salt
You have successfully synthesized the target compound, but isolating it in high purity is challenging.
Possible Cause 1: Tailing on Silica Gel Chromatography
Basic amines like 3-(difluoromethyl)piperidine are notorious for tailing on standard silica gel columns due to strong interactions with the acidic silanol groups.[9] This leads to poor separation and low recovery.
-
Solution 1: Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to neutralize the acidic sites on the silica gel.[9]
-
Solution 2: Alternative Stationary Phase: Use a less acidic stationary phase, such as basic alumina or an amine-functionalized silica gel.[9]
-
Solution 3: Reversed-Phase Chromatography: For the hydrochloride salt or after derivatization, reversed-phase chromatography can be an effective purification method. Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol can sometimes improve the separation of fluorinated compounds.[10]
Possible Cause 2: Product is an Oil or Fails to Crystallize
The free base of 3-(difluoromethyl)piperidine is likely a liquid at room temperature, and the hydrochloride salt may initially separate as an oil, making isolation by filtration difficult.
-
Solution (for Hydrochloride Salt):
-
Solvent Selection: Ensure the solvent used for the salt formation is one in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, MTBE, or heptane).
-
Procedure: Dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) with vigorous stirring.[11]
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a small crystal from a previous batch can also be effective. Sonication or cooling the mixture for an extended period can also promote crystallization.
-
Possible Cause 3: Instability of the Free Base
Some fluorinated amines can be unstable over time, potentially undergoing degradation or reacting with atmospheric CO₂ to form carbamates.[12][13]
-
Solution: It is best practice to convert the purified free base to the more stable hydrochloride salt immediately after purification. Store the hydrochloride salt in a tightly sealed container in a cool, dry place.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis, which can be visualized in the workflow below. This typically starts with a protected piperidine derivative, such as N-Boc-piperidine-3-carboxylic acid methyl ester. The ester is then subjected to difluoromethylation, followed by deprotection of the Boc group and subsequent formation of the hydrochloride salt.
Caption: General synthetic workflow for this compound.
Q2: Why is N-protection necessary during the synthesis?
The piperidine nitrogen is a nucleophilic and basic center. Protection is crucial for several reasons:
-
Prevents Side Reactions: It prevents the nitrogen from reacting with electrophilic reagents used in other steps of the synthesis.
-
Improves Solubility: The Boc group, for example, increases the solubility of the piperidine derivative in common organic solvents, facilitating handling and purification.
-
Directs Reactivity: In some cases, the protecting group can influence the stereochemical outcome of subsequent reactions.
Q3: What are the best practices for the final hydrochloride salt formation?
To obtain a pure, crystalline hydrochloride salt, consider the following:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of HCl to ensure complete protonation.
-
Solvent Choice: The free base should be dissolved in a solvent in which it is soluble, but the hydrochloride salt is not. Common choices include isopropanol, ethyl acetate, or dichloromethane, followed by the addition of an anti-solvent like diethyl ether or hexane to precipitate the salt.
-
Purity of Free Base: The purity of the starting free base is critical. Impurities can inhibit crystallization or become trapped in the crystal lattice. Ensure the free base is thoroughly purified before salt formation.
-
Drying: Dry the final salt under vacuum to remove residual solvents, which can affect its stability and physical properties.
Q4: Are there any stability concerns with this compound?
While the hydrochloride salt is generally more stable than the free base, certain precautions should be taken. Some fluorinated amines can be susceptible to intramolecular cyclization or elimination reactions, especially if the fluorine atoms are in a position that facilitates such reactions.[15] However, for 3-difluoromethylpiperidine, this is less of a concern. The primary stability issues are related to hygroscopicity and potential degradation if exposed to strong bases.
-
Storage Conditions: Store the hydrochloride salt in a desiccator or a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2-8 °C is often recommended) to minimize moisture uptake and ensure long-term stability.[14]
Q5: What analytical techniques are essential for characterizing the final product?
To confirm the identity and purity of this compound, a combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H NMR will show the characteristic signals for the piperidine ring protons and the triplet for the -CHF₂ proton. ¹⁹F NMR is crucial to confirm the presence of the difluoromethyl group, which will appear as a doublet coupled to the adjacent proton. ¹³C NMR will show the carbon signals, with the difluoromethyl carbon appearing as a triplet due to C-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Elemental Analysis: To determine the elemental composition (C, H, N, Cl, F) and confirm the salt stoichiometry.
| Technique | Expected Observation for 3-Difluoromethylpiperidine |
| ¹H NMR | Signals for piperidine ring protons; a triplet for the -CHF₂ proton (due to coupling with two fluorine atoms). |
| ¹⁹F NMR | A doublet for the -CHF₂ group (due to coupling with one proton). |
| ¹³C NMR | Signals for piperidine ring carbons; a triplet for the -CHF₂ carbon (due to coupling with two fluorine atoms). |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the free base. |
Part 3: Experimental Protocols
Protocol 1: N-Boc Deprotection and Hydrochloride Salt Formation
This protocol describes the final step of the synthesis, converting N-Boc-3-(difluoromethyl)piperidine to the target hydrochloride salt.
-
Dissolution: Dissolve N-Boc-3-(difluoromethyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq) at room temperature.[8]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS. A white precipitate of the hydrochloride salt may form during the reaction.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Trituration/Recrystallization: Triturate the resulting solid with diethyl ether or another non-polar solvent to remove any non-polar impurities. The solid can be collected by vacuum filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed.[11]
-
Drying: Dry the purified this compound under vacuum at 40-50°C to a constant weight.
Caption: Workflow for the deprotection and hydrochloride salt formation step.
References
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.).
- Preparation method of trifluoromethyl piperidine compounds. (n.d.).
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS.
- Aqueous Instability of δ-Fluorobutylpiperidines. (2017). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (2024).
- Have you experienced that your piperidine crystallizes when not in use? (2021).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Troubleshooting N-Boc-piperazine deprotection side reactions. (n.d.). Benchchem.
- Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.).
- Deprotection of different N-Boc-compounds. (n.d.).
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived
- Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H. (2021). PubMed.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
- Deprotection of N-Boc Groups under Continuous-Flow High-Temper
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
- Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. (2016). UCL Discovery.
- Working with fluorin
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- Radiodifluoromethylation of well-functionalized molecules. (n.d.). PubMed Central.
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025).
- Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H. (n.d.).
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- What are the storage stability of Piperidine Series compounds over time? (2025). BTC.
- Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (n.d.). PubMed.
- Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- The synthesis of piperidine carboxylic acids 3a-d and their acyl deriv
- Alkene Aminofluorination Using N,N-Dialkylhydroxylamines. (n.d.). DukeSpace.
- Piperidine hydrochloride. (n.d.). Five Chongqing Chemdad Co., Ltd.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.).
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024).
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
- How do I purify ionizable organic amine compounds using flash column chrom
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Technical Support Center: Optimizing Reaction Conditions for the Difluoromethylation of Piperidines
Welcome to the Technical Support Center for the difluoromethylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors. The strategic incorporation of the difluoromethyl (-CF2H) group into piperidine scaffolds is a critical tool in modern medicinal chemistry, offering a unique modulation of physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1] This resource will help you navigate the common challenges and optimize your reaction conditions for both N-difluoromethylation and C-H difluoromethylation of piperidines.
Understanding the Landscape: N- vs. C-H Difluoromethylation of Piperidines
The difluoromethylation of piperidines can be broadly categorized into two main strategies: functionalization at the nitrogen atom (N-difluoromethylation) and direct functionalization of a carbon-hydrogen bond on the piperidine ring (C-H difluoromethylation). The choice between these two approaches depends on the desired final compound and the available starting materials.
dot
Caption: Overview of N- and C-H difluoromethylation strategies for piperidines.
Troubleshooting Guide: N-Difluoromethylation of Piperidines
The N-difluoromethylation of piperidines, as secondary amines, presents a unique set of challenges. The nucleophilicity of the piperidine nitrogen is a key factor, but it can also lead to unwanted side reactions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Low or No Conversion | 1. Insufficient Basicity: The chosen base may not be strong enough to deprotonate the piperidine or activate the difluoromethylating agent. 2. Poor Reagent Reactivity: The difluoromethylating agent may not be suitable for the specific piperidine substrate. 3. Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the reagent. | 1. Base Screening: If using a weak base like K₂CO₃, consider stronger, non-nucleophilic bases such as NaH, KHMDS, or DBU.[2] 2. Reagent Selection: For less reactive piperidines, consider more potent difluoromethylating agents. For instance, if using a difluorocarbene precursor, ensure conditions are optimal for its generation. 3. Reaction Conditions: Increase reaction temperature and/or time. Be mindful of potential decomposition of starting materials or products at higher temperatures. |
| Formation of Side Products | 1. Over-alkylation/Quaternization: The product N-difluoromethylpiperidine can sometimes react further. 2. Decomposition of Reagent: The difluoromethylating agent may decompose under the reaction conditions, leading to various byproducts. 3. Base-Induced Side Reactions: Strong bases can sometimes promote undesired reactions with functional groups on the piperidine.[3][4] | 1. Stoichiometry Control: Use a slight excess of the piperidine substrate relative to the difluoromethylating agent. 2. Temperature Control: Run the reaction at the lowest effective temperature to minimize reagent decomposition. 3. Careful Base Selection: Choose a base that is strong enough to promote the desired reaction but not so strong as to cause side reactions. A thorough literature search for your specific substrate is recommended. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: The N-difluoromethylated product may have a similar polarity to the starting piperidine, making chromatographic separation challenging. 2. Formation of Emulsions during Workup: The basic nature of piperidines can lead to emulsions during aqueous workup. | 1. Chromatography Optimization: Use a gradient elution and consider adding a small amount of a volatile amine (e.g., triethylamine) to the eluent to improve peak shape for basic compounds.[5] 2. Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. An acid wash can protonate the piperidine-containing compounds, moving them to the aqueous layer and separating them from non-basic impurities. Subsequent basification and extraction can then isolate the desired product.[6] |
Experimental Protocol: General Procedure for N-Difluoromethylation using a Difluorocarbene Precursor
This protocol provides a general guideline for the N-difluoromethylation of a piperidine derivative using a difluorocarbene precursor, such as ethyl bromodifluoroacetate.
dot
Caption: Workflow for a typical N-difluoromethylation experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine substrate (1.0 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and an appropriate solvent (e.g., DMF or acetonitrile).
-
Reagent Addition: Add the difluoromethylating agent (e.g., ethyl bromodifluoroacetate, 1.2-1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-difluoromethylated piperidine.
Troubleshooting Guide: C-H Difluoromethylation of Piperidines
Direct C-H difluoromethylation of piperidines is a powerful strategy for late-stage functionalization.[7][8] This approach often relies on photoredox or transition-metal catalysis to generate a difluoromethyl radical that can then react with the piperidine ring.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Low or No Conversion | 1. Inefficient Catalyst Activity: The chosen photocatalyst or transition-metal catalyst may not be optimal for the substrate. 2. Poor Radical Generation: The conditions may not be conducive to the efficient generation of the difluoromethyl radical. 3. Unfavorable C-H Bond Activation: The C-H bonds on the piperidine ring may not be sufficiently activated for functionalization. | 1. Catalyst Screening: Screen a variety of photocatalysts (e.g., iridium or ruthenium complexes, organic dyes) or transition-metal catalysts (e.g., palladium, copper).[9][10] 2. Optimize Radical Generation: Adjust the light source (for photoredox catalysis), temperature, or additives that can promote radical formation. 3. Substrate Modification: If possible, introduce an activating group on the piperidine nitrogen to facilitate C-H activation. |
| Poor Regioselectivity | 1. Multiple Reactive C-H Bonds: The piperidine ring has several C-H bonds with similar reactivity, leading to a mixture of isomers. 2. Steric and Electronic Effects: The inherent steric and electronic properties of the piperidine substrate may not favor a single regioisomer. | 1. Directing Groups: The use of a directing group on the piperidine nitrogen can help to control the regioselectivity of the C-H functionalization. 2. Catalyst Control: Some catalytic systems can exhibit high regioselectivity. A thorough literature search for similar substrates is recommended. |
| Product Instability | 1. Oxidation of the Piperidine Ring: The reaction conditions, particularly in photoredox catalysis, can sometimes lead to over-oxidation of the piperidine. 2. Decomposition of the Product: The difluoromethylated piperidine may be unstable under the reaction or workup conditions. | 1. Milder Conditions: Use a lower intensity light source, decrease the reaction temperature, or use a milder oxidant. 2. Careful Workup: Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases. |
Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Difluoromethylation
This protocol provides a general guideline for the C-H difluoromethylation of an N-protected piperidine using a photocatalyst and a difluoromethyl radical precursor.
dot
Caption: Workflow for a typical photoredox-catalyzed C-H difluoromethylation.
Step-by-Step Procedure:
-
Reaction Setup: In a vial or Schlenk tube, combine the N-protected piperidine substrate (1.0 equiv.), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and the difluoromethyl radical precursor (e.g., sodium difluoromethanesulfinate, 2.0 equiv.) in a suitable solvent (e.g., DMSO or acetonitrile).[9][11]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in front of a light source (e.g., blue LEDs) and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the difluoromethylated piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the best type of difluoromethylating agent to use for my piperidine substrate?
A: The choice of reagent depends on whether you are targeting N- or C-H difluoromethylation and the functional groups present on your substrate.
-
For N-difluoromethylation: Reagents that generate difluorocarbene, such as ethyl bromodifluoroacetate or sodium chlorodifluoroacetate, are commonly used in the presence of a base.
-
For C-H difluoromethylation: Radical precursors like sodium difluoromethanesulfinate or difluoromethyltriphenylphosphonium salts are often employed in conjunction with a photoredox or transition-metal catalyst.[12]
Q2: My N-difluoromethylation reaction is very slow. What can I do to speed it up?
A: Several factors can be adjusted to increase the reaction rate:
-
Increase the temperature: This is often the most effective way to accelerate a slow reaction, but be cautious of potential side reactions or decomposition.
-
Use a stronger base: A stronger base can increase the concentration of the nucleophilic piperidine anion or more effectively activate the difluoromethylating agent.
-
Choose a more polar solvent: A polar aprotic solvent like DMF can often enhance the rate of nucleophilic substitution reactions.
Q3: I am getting a mixture of regioisomers in my C-H difluoromethylation. How can I improve the selectivity?
A: Achieving high regioselectivity in C-H functionalization can be challenging.
-
Use a directing group: Installing a directing group on the piperidine nitrogen can guide the difluoromethylation to a specific position.
-
Screen different catalysts: Some catalysts are known to provide higher regioselectivity than others. A thorough literature review for your specific system is recommended.
-
Modify the substrate: If possible, blocking more reactive C-H positions on the piperidine ring can improve selectivity for the desired position.
Q4: How do I remove the photocatalyst from my reaction mixture after C-H difluoromethylation?
A: Most common iridium and ruthenium photocatalysts can be removed by silica gel chromatography. If the catalyst is particularly persistent, a plug of silica gel or a specific scavenger resin can be used before full chromatographic purification.
Q5: Are there any safety precautions I should take when working with difluoromethylating agents?
A: Yes, always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Many fluorinating agents can be toxic or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.
- (2019). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers, 6(12), 1934-1939.
- (2024). Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal.
- (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synlett.
- (2010). A general strategy for construction of a difluoromethyl compound library and its application in synthesis of pseudopeptides bearing a terminal difluoromethyl group. Organic & Biomolecular Chemistry, 8(12), 2859-2864.
- (2024). Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed.
- Technical Support Center: N,N-Difluoromethanamine & N-Difluoromethyl
- (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7077-7117.
- (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(14), 3845-3866.
- (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 863-868.
- (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510.
- (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29331-29338.
- (2022). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7077-7117.
- (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 7(9), 441-449.
- (2014). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 26(1), 1-4.
- (2019).
- (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations.
- Application Notes and Protocols for the Difluoromethyl
- (2020).
- (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 78-85.
- (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 775-788.
- (2024). Review Article Radiodifluoromethylation of well-functionalized molecules.
- (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Comprehensive Guide to Nucleophilic Fluorination vs.
- (2022). Working up the product after removing FMOC. Reddit.
- (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 7(9), 441-449.
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- (2023).
- (2022). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 24(1), 125-130.
- (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- (2022). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 144(35), 16046-16053.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- (2023). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, 5(9), 2394-2402.
- (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9789-9793.
- (2020). 6.
- (2019). 7.1 Nucleophiles and Electrophiles. Chemistry LibreTexts.
- Application Notes and Protocols for the Synthesis of Piperidine
- Identifying nucleophilic and electrophilic centers (video). Khan Academy.
- (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Journal of the American Chemical Society, 142(18), 8194-8202.
- (2S)-2-(difluoromethyl)piperidine hydrochloride, 95% Purity, C6H12ClF2N, 50 mg. Oakwood Chemical.
- Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem. Benchchem.
- The Difluoromethyl Group in Focus: Protocols for Nucleophilic Difluoromethyl
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- 12. benchchem.com [benchchem.com]
side reactions and byproduct formation in 3-Difluoromethylpiperidine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Difluoromethylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and practical laboratory experience.
Introduction
This compound is a valuable building block in medicinal chemistry, with the difluoromethyl (-CHF₂) group serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol functionalities.[1][2] Its synthesis, most commonly achieved through the catalytic hydrogenation of 3-(difluoromethyl)pyridine, is a robust method. However, like many heterocyclic hydrogenations, this process can be prone to specific side reactions and byproduct formation, impacting yield, purity, and scalability. This guide will address the most common issues encountered during the synthesis and purification of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My hydrogenation of 3-(difluoromethyl)pyridine is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete hydrogenation is a frequent challenge in pyridine reductions, often stemming from suboptimal reaction conditions or catalyst deactivation. The aromaticity of the pyridine ring and the coordinating ability of the nitrogen atom can render the substrate less reactive and poison the catalyst.[3]
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: The choice and quality of the catalyst are paramount. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation.[4]
-
Troubleshooting:
-
Catalyst Loading: Ensure an adequate catalyst loading, typically 1-5 mol%. For stubborn reactions, a higher loading may be necessary.
-
Catalyst Quality: Use a fresh, high-quality catalyst. Older or improperly stored catalysts can have reduced activity.
-
Pre-reduction: If using PtO₂, it is often beneficial to pre-reduce it to platinum black in the reaction solvent under a hydrogen atmosphere before adding the substrate.
-
-
-
Suboptimal Reaction Conditions: High pressure and an acidic medium are often required to overcome the activation energy of pyridine ring reduction.[3]
-
Troubleshooting:
-
Hydrogen Pressure: Increase the hydrogen pressure. Pressures in the range of 50-80 bar are commonly employed for pyridine hydrogenations.[4]
-
Solvent Choice: The use of a protic, acidic solvent like glacial acetic acid can protonate the pyridine nitrogen, increasing its susceptibility to hydrogenation and preventing catalyst poisoning.[4]
-
Temperature: While many hydrogenations can be run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve reaction rates. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Purity of Starting Material: Impurities in the 3-(difluoromethyl)pyridine, particularly sulfur-containing compounds, can act as potent catalyst poisons.
-
Troubleshooting:
-
Purification of Starting Material: Purify the starting material by distillation or column chromatography if impurities are suspected.
-
Analysis: Analyze the starting material by GC-MS or NMR to identify any potential catalyst poisons.
-
-
Optimized Reaction Conditions:
| Parameter | Standard Conditions | Optimized Conditions |
| Catalyst | 5% Pd/C | PtO₂ (Adams' catalyst) |
| Catalyst Loading | 5 mol% | 2-5 mol% |
| Solvent | Ethanol, Methanol | Glacial Acetic Acid |
| H₂ Pressure | 1-10 bar | 50-80 bar |
| Temperature | 25 °C | 25-50 °C |
| Reaction Time | 24-48 h | 6-12 h |
Workflow for Optimizing Incomplete Hydrogenation:
Caption: Troubleshooting workflow for incomplete hydrogenation.
FAQ 2: I am observing partially hydrogenated byproducts like tetrahydropyridine derivatives. How can I ensure full saturation to the piperidine ring?
Answer:
The formation of partially hydrogenated intermediates, such as 1,2,3,6-tetrahydropyridine derivatives, is a common issue and indicates that the reaction has not gone to completion. These byproducts arise from the stepwise reduction of the pyridine ring.
Mechanism of Partial Hydrogenation:
The hydrogenation of pyridine is a multi-step process involving the formation of di- and tetrahydropyridine intermediates. If the reaction is stopped prematurely or if the conditions are not forcing enough, these intermediates can be isolated as byproducts.
Strategies for Promoting Full Saturation:
-
Prolonged Reaction Time: Simply extending the reaction time can often be sufficient to drive the reaction to completion. Monitor the reaction progress by GC or TLC until the starting material and any intermediates are no longer observed.
-
Increased Hydrogen Pressure and/or Temperature: As with incomplete reactions, increasing the hydrogen pressure and, cautiously, the temperature can provide the necessary energy to overcome the activation barrier for the reduction of the final double bond in the tetrahydropyridine intermediate.
-
Catalyst Re-charging: In some cases, the catalyst may lose activity over the course of the reaction. Carefully adding a fresh portion of the catalyst to the reaction mixture can help to push the reaction to completion.
Illustrative Reaction Pathway:
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
Technical Support Center: 3-Difluoromethylpiperidine Hydrochloride
Introduction
Welcome to the technical support guide for 3-Difluoromethylpiperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and optimal performance of this valuable building block in your experiments. As a hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its freebase form. However, proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility. This guide provides field-proven insights and troubleshooting protocols based on established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life and to prevent degradation, the compound should be stored under the conditions summarized below. These recommendations are derived from safety data sheets for structurally similar fluorinated piperidine salts.[1][2]
| Parameter | Recommended Condition | Rationale & Expert Commentary |
| Temperature | 2–8 °C (Refrigerated) | Storing at reduced temperatures minimizes the rate of potential thermal degradation pathways. While the product is generally stable at room temperature for short periods, long-term refrigeration is a best practice.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Although not always mandatory, storing under an inert atmosphere is highly recommended, especially after the container has been opened. This displaces moisture and oxygen, preventing potential hydrolytic and oxidative degradation. |
| Moisture | Store in a desiccator or dry cabinet | As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can lead to clumping, weighing inaccuracies, and can provide a medium for hydrolytic degradation. Always keep the container tightly sealed.[1][3] |
| Light | Protect from light (Amber vial) | Store in the original amber glass vial or an equivalent light-blocking container.[3] Exposure to UV light can sometimes initiate photo-degradation pathways in complex organic molecules.[4] |
Q2: I just received my shipment. How should I handle the initial opening and preparation?
Proper initial handling is critical. We recommend a systematic approach to prevent contamination of the bulk material.
Protocol: Initial Receipt and Aliquoting
-
Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, open the container inside a glovebox or glove bag with a dry, inert atmosphere. If not available, open it in a well-ventilated fume hood on a low-humidity day.
-
Visual Inspection: Check the material's appearance. It should be a free-flowing, crystalline solid. Note any discoloration or clumping, as these could be early signs of degradation.
-
Aliquoting: To preserve the integrity of the bulk supply, avoid repeatedly opening the main container. Weigh out several smaller aliquots into separate, clearly labeled amber glass vials for routine use.
-
Purge and Seal: Before sealing the main container and the new aliquots, flush the vials with a gentle stream of nitrogen or argon. Seal tightly with a high-quality cap.
-
Storage: Place the main container and all aliquots back into storage at 2–8 °C in a desiccated environment.
Q3: Is this compound compatible with common laboratory solvents and reagents?
This compound is generally stable. However, be mindful of the following:
-
Strong Bases: Treatment with strong bases (e.g., NaOH, KOH, t-BuOK) will neutralize the hydrochloride salt and generate the freebase. The freebase may have different stability and solubility profiles.
-
Strong Oxidizing Agents: Avoid contact with strong oxidants.[5]
-
Acids: The compound is a salt of a strong acid (HCl) and is generally stable in acidic conditions, but prolonged exposure to very harsh acidic conditions at high temperatures could potentially promote degradation.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. If you suspect compound instability, a logical, step-by-step investigation can often identify the root cause.
Problem 1: My reaction is giving low or inconsistent yields.
If you suspect the quality of your this compound is the cause of poor reaction outcomes, follow this diagnostic workflow.
Caption: Troubleshooting workflow for reduced reaction yield.
Problem 2: The material has changed in appearance (e.g., it's clumpy or discolored).
-
Potential Cause: Moisture absorption. As a salt, the compound is hygroscopic, and absorbed water can cause particles to clump together. Discoloration is less common but could indicate more significant chemical degradation.
-
Causality: The presence of water can not only affect accurate weighing but also serve as a reactant in potential hydrolysis pathways, especially if the material is stored improperly at elevated temperatures.
-
Solution:
-
Do not use the affected material for a critical reaction.
-
Take a small sample and attempt to dry it under high vacuum for several hours. If it returns to a free-flowing powder, the issue was likely just moisture. A quality check is still recommended.
-
Perform a simple quality control check. Dissolve a small amount in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire a ¹H NMR spectrum. Compare this spectrum to a reference spectrum from a trusted source or a previous batch. Look for the appearance of new peaks or significant broadening, which would indicate degradation products.
-
If degradation is confirmed, discard the compromised batch and use a fresh, properly stored aliquot.
-
Problem 3: I'm seeing unexpected peaks in my LC-MS or NMR analysis.
-
Potential Cause: This strongly suggests the presence of impurities, which could be from degradation or from the original synthesis. While fluorinated piperidines are generally stable, potential degradation pathways in the presence of contaminants like water, oxygen, and light could include hydrolysis or oxidation.[6][7]
-
Causality: The C-F bonds in the difluoromethyl group are very strong and unlikely to be the point of degradation under storage conditions. Instability is more likely to originate from reactions involving the piperidine ring nitrogen or other functional groups if present.
-
Solution:
-
Confirm the Source: First, ensure the unexpected peaks are not from contaminated solvents, glassware, or other reagents used in your analysis.
-
Use a Fresh Aliquot: Analyze a sample from a new, unopened vial or a carefully stored bulk container to see if the impurities are present there. If the fresh sample is clean, it confirms that the issue was with the specific aliquot you were using, likely due to improper handling (e.g., repeated opening/closing, exposure to moisture/air).
-
Forced Degradation Study (Advanced): For process development, a forced degradation study can help identify potential impurities. This involves exposing the material to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products and understand the compound's intrinsic stability.[6]
-
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. nehemiahmfg.com [nehemiahmfg.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
handling and safety precautions for 3-Difluoromethylpiperidine hydrochloride
Technical Support Center: 3-Difluoromethylpiperidine Hydrochloride
Welcome to the technical support guide for this compound (CAS No. 1427455-16-0). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this valuable fluorinated building block. As a key intermediate in medicinal chemistry, its unique properties necessitate a clear understanding of its behavior and safety profile.[1] This guide provides practical, field-tested advice in a direct question-and-answer format to address potential issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and routine handling of this compound.
Q1: What are the primary characteristics and applications of this compound?
This compound is a heterocyclic building block widely used in the synthesis of pharmaceutical active ingredients (APIs).[1] The incorporation of the difluoromethyl (-CHF₂) group onto the piperidine scaffold can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity of a target molecule, making it a sought-after component in drug discovery.[2][3]
Q2: What are the key physical and chemical properties?
The essential properties are summarized below. Note that while some data is readily available, the toxicological properties have not been exhaustively investigated, warranting a cautious approach.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1427455-16-0 | [6][7][8] |
| Molecular Formula | C₆H₁₁F₂N · HCl | [9] |
| Molecular Weight | 171.62 g/mol | [8][9] |
| Appearance | White to beige solid/powder | [1] |
| Melting Point | Not consistently reported; handle as a stable solid at room temperature. | - |
| Solubility | Soluble in water.[10] Solubility in organic solvents should be determined experimentally but is expected in polar protics like methanol and ethanol. | - |
| Stability | Considered chemically stable under standard ambient conditions (room temperature). It is, however, sensitive to moisture (hygroscopic) and should be stored accordingly.[10] | - |
Q3: What are the correct storage conditions for this compound?
To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially after the container has been opened. Keep it segregated from incompatible materials such as strong oxidizing agents.[4]
Q4: What are the primary hazards I should be aware of?
This compound is classified as hazardous. The primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[6][13]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[6][13]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[6][13][14]
Always consult the latest Safety Data Sheet (SDS) before use.[15]
Section 2: Troubleshooting and Experimental Scenarios
This section provides solutions to specific problems that may arise during experimentation.
Q5: I'm having trouble weighing the compound; it's a very light powder and seems affected by static. What can I do?
This is common with fine, dry powders.
-
Use an antistatic weigh boat or pan. These are designed to dissipate static charge.
-
Work in a draft shield or on a balance with draft doors. This minimizes air currents that can disturb the powder.
-
Use an anti-static gun (ionizer). Directing ionized air at the spatula and weighing vessel before and during weighing can neutralize static buildup.
-
Handle the compound gently. Avoid aggressive scooping, which can make the powder airborne. Tap the spatula gently to dispense the powder.
Q6: My compound is not dissolving in the intended reaction solvent. What are my options?
This compound, as a salt, has specific solubility characteristics.
-
Verify Solvent Choice: Its highest solubility will be in polar protic solvents like water, methanol, and ethanol. It will have limited solubility in less polar solvents like dichloromethane (DCM), and very poor solubility in nonpolar solvents like hexanes.
-
Gentle Heating: Gently warming the mixture (e.g., to 40-50 °C) can increase the rate of dissolution. Always ensure your reaction is stable to heat.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate dissolution without significant heating.
-
pH Adjustment (for reactions): If this compound is a reactant, it will likely be deprotonated by a base to yield the free amine for subsequent reaction. The addition of a suitable base (e.g., triethylamine, diisopropylethylamine) will generate the more organic-soluble free piperidine, which should then dissolve in common organic solvents like DCM or THF.
Q7: I suspect I was exposed to the powder. What is the immediate first aid response?
Immediate and correct action is critical. Always have the SDS readily available for emergency responders.[13]
Caption: First aid decision workflow for exposure incidents.
-
Skin Contact: Immediately flush the contaminated skin with soap and water for at least 15 minutes.[16] While rinsing, remove any contaminated clothing.[13] Seek medical attention if irritation develops or persists.[17]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[13][18] Remove contact lenses if it is safe to do so. You must seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the exposed person to fresh air at once.[16] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[13] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give two glasses of water to drink.[4] Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.
Q8: I've spilled a small amount of powder on the laboratory bench. How do I clean it up safely?
For minor spills, a careful and methodical approach is required to prevent aerosolization and exposure.
-
Alert & Secure: Alert personnel in the immediate area. Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).
-
Contain: Do not use a dry paper towel, as this can create dust. Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Clean: Carefully wipe up the material from the outside-in. Place the contaminated paper towels into a sealed plastic bag.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Label the sealed bag as hazardous waste and dispose of it according to your institution's guidelines.[5][13][19]
-
Wash: Thoroughly wash your hands after the cleanup is complete.[13]
For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office immediately.[15]
Section 3: Standard Protocols
Following validated procedures is key to safety and reproducibility.
Protocol 1: Safe Weighing and Handling of Solid this compound
Causality: This protocol is designed to minimize the generation of airborne dust and prevent dermal/ocular exposure, which are the primary routes of exposure for this solid compound.[20]
-
Preparation:
-
Ensure an up-to-date Safety Data Sheet (SDS) is accessible.
-
Verify that an eyewash station and safety shower are nearby and unobstructed.
-
Don appropriate Personal Protective Equipment (PPE). See the PPE selection guide below.
-
-
Engineering Controls:
-
Handling:
-
Place a weighing paper or an appropriate container on the analytical balance and tare it.
-
Slowly open the stock bottle inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weighing container. Avoid any rapid movements that could generate dust.
-
Once the desired mass is obtained, securely close the stock bottle.
-
-
Post-Handling:
-
Wipe the spatula clean with a damp cloth or paper towel, and dispose of the towel as hazardous waste.
-
Clean the balance and surrounding area within the fume hood.
-
Remove gloves using the proper technique and dispose of them.
-
Immediately wash hands with soap and water.[12]
-
Protocol 2: Personal Protective Equipment (PPE) Selection Guide
Causality: The selection of PPE is based on a risk assessment of the specific task. The goal is to create a barrier between the user and the chemical hazard.[2]
Caption: Decision guide for selecting appropriate PPE.
-
Minimum for All Operations:
-
Eye Protection: Chemical safety glasses with side shields are the minimum requirement.[2]
-
Hand Protection: Standard nitrile gloves. Always check for tears before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned.[2]
-
-
When Handling the Solid Powder:
-
Upgraded Eye Protection: Use chemical splash goggles instead of safety glasses to provide a better seal against airborne dust.[2]
-
-
When a Splash Hazard Exists (e.g., transferring solutions):
-
Enhanced Face Protection: Wear a face shield over your chemical splash goggles.[2]
-
-
When Engineering Controls are Insufficient:
-
Respiratory Protection: If you are working outside of a fume hood or if significant dust is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter may be necessary.[11] Use of a respirator requires prior medical clearance and fit-testing.
-
References
- Chemical Label for 3-(difluoromethyl)piperidine hydrochloride. Google Vertex AI Search.
- 4-[(3,4-Difluorophenoxy)
- 3-(Fluoromethyl)
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- 3-(difluoromethoxy)
- 4-Difluoromethylpiperidine hydrochloride - Safety D
- Safety Data Sheet for 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich.
- Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride. Fisher Scientific.
- 2-(Aminomethyl)
- Material Safety Data Sheet for 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride. Cole-Parmer.
- 3-(difluoromethyl)
- Safety Data Sheet for 1-(2,3-Dichlorophenyl) piperazine monohydrochloride. Sigma-Aldrich.
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
- Safety Data Sheet for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Angene Chemical.
- Safety and handling of fluorin
- 3-(difluoromethyl)piperidine;hydrochloride Product Page. Cenmed Enterprises.
- 3,3-Difluoropiperidine hydrochloride Product Page. Ossila.
- This compound Product Page. Aqbiopharma.
- 3,3-Dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] hydrochloride - Safety D
- This compound Product Page. Sunway Pharm Ltd.
- 3-(difluoromethyl)
- Fluorine Safety and Handling SOP. University of California, Santa Barbara.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Piperidine hydrochloride Product Inform
- 3,3-Difluoropiperidine hydrochloride Compound Summary.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...
- Evaluation of 30-days stability of morphine hydrochloride and clonidine...
Sources
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemical-label.com [chemical-label.com]
- 7. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]
- 8. This compound - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]
- 9. This compound - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. staging.keyorganics.net [staging.keyorganics.net]
- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Purification of 3-Difluoromethylpiperidine Hydrochloride
Welcome to the technical support center for the purification of 3-Difluoromethylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided herein are based on established chemical principles and field-proven experience in the purification of fluorinated heterocyclic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, with the difluoromethyl group often serving as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity. However, the unique electronic properties of the difluoromethyl group and the inherent basicity of the piperidine ring can present challenges during purification. This guide will address common issues encountered during the purification of this compound, focusing on recrystallization and chromatographic methods.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Question 1: My this compound oils out during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common problem that occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solute is highly soluble in the hot solvent and the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture. For this compound, this can be exacerbated by the presence of impurities which can depress the melting point.
Causality and Solutions:
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Solution: Experiment with different solvent systems. For a hydrochloride salt like this, polar protic solvents or mixtures are a good starting point. Try mixtures of alcohols (like isopropanol or ethanol) with ethers (like diethyl ether or methyl tert-butyl ether (MTBE)) or alkanes (like hexanes or heptane). The ether or alkane acts as an "anti-solvent." Dissolve the crude product in a minimal amount of the hot alcohol and then slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor oiling out over crystal nucleation and growth.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling provides sufficient time for the molecules to arrange themselves into a crystal lattice.
-
-
Presence of Water: For hydrochloride salts, the presence of excess water can sometimes lead to the formation of a highly concentrated, viscous syrup or oil.
-
Solution: Ensure your glassware is thoroughly dried and use anhydrous solvents if possible. If the crude material is wet, consider dissolving it in a suitable solvent, drying the solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate, filtering, and then concentrating before recrystallization.
-
Question 2: I am getting a very low yield after recrystallization. How can I improve it?
Answer:
A low yield in recrystallization is often a balance between purity and recovery. While some loss is inevitable to achieve high purity, excessively low yields can be addressed.
Causality and Solutions:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive volume of solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[1]
-
Solution: Use the minimum amount of hot solvent required to just dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: If the compound crystallizes too early in a hot funnel during gravity filtration, you will lose product.
-
Solution: Use a pre-heated funnel and filter the hot solution quickly.
-
-
Product Remaining in Mother Liquor: A significant amount of product may still be soluble in the cold mother liquor.
-
Solution: To recover more product, you can try to concentrate the mother liquor by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Column Chromatography Issues
Question 3: My this compound is streaking or tailing on the silica gel column. Why is this happening?
Answer:
Streaking or tailing of polar, basic compounds like piperidine hydrochlorides on silica gel is a frequent issue. This is due to strong interactions between the basic nitrogen of the piperidine and the acidic silanol groups on the surface of the silica gel.
Causality and Solutions:
-
Strong Acid-Base Interactions: The free amine form of the piperidine (in equilibrium with the hydrochloride salt) can bind irreversibly to the acidic silica gel.
-
Solution 1: Use a mobile phase modifier. Adding a small amount of a basic modifier to your eluent can help to saturate the acidic sites on the silica gel and improve the peak shape. Triethylamine (0.1-1%) is a common choice. However, be mindful that this will need to be removed from your final product.
-
Solution 2: Deactivate the silica gel. You can pre-treat the silica gel with a solution of the eluent containing the basic modifier before packing the column.[2]
-
Solution 3: Use a different stationary phase. If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica gel (reverse-phase chromatography).
-
Question 4: I am having difficulty separating my product from a closely running impurity. What can I do?
Answer:
Poor separation in column chromatography is due to insufficient resolution between your product and the impurity. The goal is to maximize the difference in their elution times.
Causality and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the compounds of interest.
-
Solution: The key is to find a solvent system where the desired compound has an Rf value of around 0.2-0.3 on a TLC plate. If the spots are too close, you need to change the selectivity of the mobile phase. This can be achieved by trying different solvent combinations. For example, if you are using an ethyl acetate/hexanes system, you could try a dichloromethane/methanol system.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: As a rule of thumb, the amount of silica gel should be at least 30-50 times the weight of the crude material for good separation.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will result in a non-uniform solvent flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common synthetic route to 3-Difluoromethylpiperidine is the catalytic hydrogenation of 3-(difluoromethyl)pyridine.[1] Therefore, the likely impurities include:
-
Unreacted 3-(difluoromethyl)pyridine: The starting material may not have been fully consumed.
-
Partially hydrogenated intermediates: Depending on the reaction conditions, you might have partially reduced pyridine ring intermediates.
-
N-Oxide of 3-(difluoromethyl)pyridine: If an oxidizing agent was present or if the starting material was exposed to air and a catalyst, the N-oxide could form.
-
Products of hydrodefluorination: Although less common with certain catalysts, it is possible to lose one or both fluorine atoms under harsh hydrogenation conditions.
Q2: Is this compound stable during purification?
A2: Generally, piperidine hydrochloride salts are relatively stable.[3] The primary concerns would be:
-
Stability on Silica Gel: As mentioned in the troubleshooting section, the free base can interact strongly with acidic silica gel, potentially leading to degradation if the compound is sensitive.
-
Stability of the Difluoromethyl Group: While the C-F bond is strong, the difluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly if there are adjacent activating groups. However, for a simple piperidine ring, it is expected to be reasonably stable under standard purification conditions. Studies on other heterocyclic systems have shown that the stability of the difluoromethyl group can be influenced by the electronic nature of the ring it is attached to.[4] It is always good practice to use mild conditions and avoid prolonged exposure to strong acids or bases.
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic peaks for the piperidine ring protons and the triplet for the -CHF₂ proton. The integration of these signals can give a good indication of purity.
-
¹⁹F NMR is highly sensitive to fluorine-containing impurities. The presence of a single, clean signal for the -CHF₂ group is a strong indicator of purity.
-
¹³C NMR can also be used to confirm the structure and identify any major carbon-containing impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique to determine the purity of your sample and confirm its molecular weight.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents and solvent mixtures (e.g., isopropanol, ethanol, isopropanol/diethyl ether, ethanol/hexanes). Identify a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf of approximately 0.2-0.3. If you observe streaking, add 0.1-1% triethylamine to the solvent system.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane or methanol). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If triethylamine was used, it may need to be removed by co-evaporation with a suitable solvent or by an acidic wash of the free base followed by re-formation of the hydrochloride salt.
Data Summary
| Purification Technique | Key Parameters to Optimize | Common Solvents/Reagents |
| Recrystallization | Solvent system, Cooling rate, Solvent volume | Isopropanol/Diethyl ether, Ethanol/Hexanes |
| Column Chromatography | Stationary phase, Mobile phase composition, Column loading | Silica gel, Alumina, Ethyl acetate/Hexanes, Dichloromethane/Methanol, Triethylamine (modifier) |
Visualizations
Logical Workflow for Troubleshooting Purification
Sources
Technical Support Center: Synthesis of 3-Difluoromethylpiperidine Hydrochloride
Introduction
The 3-(difluoromethyl)piperidine scaffold is a cornerstone in modern medicinal chemistry. The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, or amide functionalities, offering unique electronic properties and the ability to act as a hydrogen bond donor.[1][2][3] Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and membrane permeability, making it a highly sought-after structural motif.[2][4]
However, the synthesis of its hydrochloride salt is frequently plagued by low yields, posing a significant bottleneck for researchers in drug development. This guide provides a comprehensive troubleshooting framework, drawing from established literature and field experience to address the most common challenges encountered during its synthesis. We will delve into the causality behind these issues and offer validated, actionable solutions.
Troubleshooting Guide: Overcoming Low Yields
This section is designed to help you diagnose and resolve specific issues during the synthesis of 3-Difluoromethylpiperidine hydrochloride. The most prevalent synthetic route involves the catalytic hydrogenation of 3-(difluoromethyl)pyridine followed by salt formation. Our troubleshooting will focus primarily on this pathway.
dot
Caption: General synthetic scheme for 3-Difluoromethylpiperidine HCl.
Question 1: My catalytic hydrogenation of 3-(difluoromethyl)pyridine is incomplete or stalls, leaving significant amounts of starting material. What's causing this and how can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue stemming from the high aromatic stability of the pyridine ring and potential catalyst deactivation. Pyridine derivatives are notorious for strongly coordinating to metal catalyst surfaces, which can inhibit the reaction.[5]
Underlying Causes & Solutions:
-
Insufficient Catalyst Activity or Loading: The catalyst may not be active enough to overcome the aromatic stabilization energy of the pyridine ring under your current conditions.
-
Solution A - Catalyst Screening: Platinum-based catalysts are often more effective than palladium for pyridine reduction. PtO₂ (Adams' catalyst) in an acidic solvent like glacial acetic acid is a robust system.[6] Rhodium and Iridium catalysts have also shown exceptional activity and functional group tolerance.[5][7]
-
Solution B - Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be sufficient to push the reaction to completion.
-
-
Suboptimal Reaction Conditions (Pressure & Temperature): The energy barrier for pyridine reduction is significant.
-
Solution A - Increase Hydrogen Pressure: Many pyridine hydrogenations require elevated pressures to achieve reasonable reaction rates and full conversion. Pressures between 50 and 80 bar are commonly reported.[6]
-
Solution B - Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature to 50-70 °C can improve kinetics. However, be aware that higher temperatures can also promote side reactions like hydrodefluorination (see Question 2).
-
-
Solvent Effects: The solvent plays a crucial role. Protic, acidic solvents can protonate the pyridine nitrogen, activating the ring toward reduction.
-
Solution: Glacial acetic acid is a common and effective solvent for this transformation.[6] Methanol or ethanol with an added acid (like HCl) can also be used. The acidic medium helps prevent catalyst poisoning by the basic nitrogen atom of the product.
-
dot
Caption: Troubleshooting workflow for incomplete hydrogenation.
Question 2: My reaction produces significant amounts of 3-methylpiperidine and/or piperidine. How can I prevent this hydrodefluorination side reaction?
Answer: Hydrodefluorination (HDF), the cleavage of C-F bonds and their replacement with C-H bonds, is a major challenge in the hydrogenation of fluorinated pyridines.[8] This side reaction is highly dependent on the choice of catalyst and reaction conditions.
Underlying Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures, while beneficial for conversion, can promote C-F bond scission on the catalyst surface. Palladium-based catalysts are particularly known to promote HDF at elevated temperatures.
-
Solution: Use the mildest conditions possible that still afford complete conversion of the starting material. Prioritize increasing pressure over temperature.
-
-
Inappropriate Catalyst Choice: Some transition metals are more prone to causing HDF than others.
-
Solution A - Use Rhodium or Iridium: Rhodium-on-carbon (Rh/C) or specialized Iridium catalysts often exhibit lower HDF activity compared to Palladium (Pd/C) or Platinum (PtO₂), offering higher selectivity for preserving the C-F bonds.[5][8]
-
Solution B - Two-Step Dearomatization-Hydrogenation (DAH): A more advanced strategy involves a two-step, one-pot process. First, a dearomatizing agent like pinacol borane is used with a rhodium catalyst, followed by hydrogenation. This approach can provide all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity and minimal HDF.[9]
-
| Catalyst | Typical Conditions | Hydrodefluorination (HDF) Risk | Recommendation |
| Pd/C | 50-100°C, 10-50 bar H₂ | High | Not recommended if HDF is observed. |
| PtO₂ | 25-50°C, 50-70 bar H₂, Acetic Acid | Moderate | A good starting point, but monitor for HDF.[6] |
| Rh/C | 25-70°C, 20-50 bar H₂ | Low to Moderate | Often provides better selectivity than Pd or Pt.[7] |
| Ir-based | 25-80°C, 50-80 bar H₂ | Low | Excellent for chemoselectivity and suppressing HDF.[5] |
Question 3: I'm losing significant product during the workup and purification of the free base before salt formation. How can I improve my isolation technique?
Answer: Losses during workup are often due to the physical properties of the free base: its volatility and moderate water solubility. A carefully planned extraction and isolation procedure is critical.
Underlying Causes & Solutions:
-
Product Volatility: Low molecular weight piperidines can be volatile. Excessive concentration on a rotary evaporator, especially at elevated temperatures or high vacuum, can lead to significant product loss.
-
Solution: Concentrate the organic extracts at reduced temperature (e.g., <30°C) and moderate vacuum. If possible, avoid concentrating to complete dryness. Proceed to the salt formation step with the product in a suitable solvent like diethyl ether or ethyl acetate.
-
-
Incomplete Extraction: After neutralizing the acidic reaction mixture, the piperidine free base may have some solubility in the aqueous layer, leading to poor recovery.
-
Solution A - Ensure High pH: Before extraction, ensure the aqueous layer is strongly basic (pH > 10) by adding a strong base like NaOH. This fully deprotonates the piperidinium salt, maximizing its partitioning into the organic solvent.
-
Solution B - Multiple Extractions: Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure quantitative removal of the product from the aqueous phase.[10]
-
Solution C - Brine Wash: Washing the combined organic extracts with saturated NaCl solution (brine) can help remove dissolved water and may "salt out" some of the dissolved product from any remaining aqueous phase, improving recovery.
-
Question 4: The final step of forming the hydrochloride salt gives me an oily product or very low crystalline yield. How can I optimize crystallization?
Answer: This is a classic problem in amine salt formation. The formation of an oil ("oiling out") or poor crystallization is typically due to impurities, incorrect solvent choice, or issues with moisture.
Underlying Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation, resulting in an oil.
-
Solution: Ensure the free base is of high purity before attempting salt formation. If necessary, purify the free base via column chromatography (using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking) or distillation.
-
-
Incorrect Solvent System: The solvent must be one in which the hydrochloride salt is sparingly soluble.
-
Solution A - Solvent Selection: A common and effective method is to dissolve the free base in a non-polar solvent like diethyl ether, MTBE, or ethyl acetate, and then add a solution of HCl in the same solvent or anhydrous HCl gas.[11][12] The salt should precipitate directly.
-
Solution B - Anti-Solvent Addition: If the salt is too soluble, an "anti-solvent" can be added. For example, after forming the salt in a small amount of ethanol, slowly add a non-polar solvent like hexane or MTBE until turbidity is observed, then cool to induce crystallization.[10]
-
-
Moisture Contamination: Water can interfere with crystallization and lead to hygroscopic, oily products.
-
Solution: Use anhydrous solvents and reagents for the salt formation step. Adding HCl as a solution in anhydrous 1,4-dioxane or diethyl ether is a standard technique. Ensure all glassware is thoroughly dried.
-
Appendix A: Sample Experimental Protocol
Catalytic Hydrogenation of 3-(difluoromethyl)pyridine and HCl Salt Formation
-
Hydrogenation: To a solution of 3-(difluoromethyl)pyridine (1.0 eq) in glacial acetic acid (10 mL per 1 g of substrate), add PtO₂ (5 mol%).
-
The mixture is placed in a high-pressure reactor, which is then sealed, purged with nitrogen, and subsequently pressurized with hydrogen gas to 60 bar.[6]
-
The reaction is stirred vigorously at room temperature for 12-24 hours. Reaction progress should be monitored by GC-MS or LC-MS by sampling from the reactor.
-
Workup: Upon completion, the hydrogen is carefully vented, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is cooled in an ice bath and slowly basified to pH > 10 with a cold aqueous solution of 6M NaOH.
-
The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Salt Formation: The filtrate is cooled in an ice bath, and a 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation ceases.
-
The resulting white solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven at 40°C to yield 3-(difluoromethyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is the difluoromethyl group so important in drug design? A1: The CF₂H group is considered a lipophilic bioisostere of a hydroxyl group.[4] It can act as a hydrogen bond donor, similar to an alcohol or thiol, which can be critical for binding to biological targets.[3] Furthermore, the strong C-F bonds increase metabolic stability by making the molecule more resistant to enzymatic breakdown, a key consideration for improving a drug's half-life.[1]
Q2: Are there any known stability issues with difluoromethylated compounds? A2: While generally stable, the C-F bond can be susceptible to cleavage under certain biological or chemical conditions. For instance, neighboring group participation from an intramolecular nucleophile can facilitate C-F bond cleavage.[13] However, for a simple scaffold like 3-difluoromethylpiperidine, such instability is not a primary concern under standard synthetic and storage conditions.
Q3: What are the main synthetic strategies to access fluorinated piperidines? A3: The three primary strategies are: 1) Hydrogenation of readily available fluorinated pyridines, as discussed in this guide.[8] 2) Nucleophilic or electrophilic fluorination of a pre-formed piperidine ring, which often requires complex precursors.[9] 3) Building the piperidine ring from smaller fluorinated precursors.
References
- Smolecule. (n.d.). Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3.
- Pharmaffiliates. (n.d.). The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation.
- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
Pan, C., & Paquin, J. F. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8279–8283. [Link]
-
Zhu, C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9983–9990. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- Alfa Chemistry. (n.d.). Difluoromethyl.
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Gill, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8215-8245. [Link]
- National Center for Biotechnology Information. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
- Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ResearchGate. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.
- Royal Society of Chemistry. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- BOC Sciences. (n.d.). CAS 1093759-69-3 this compound.
- BLD Pharm. (n.d.). 1427455-16-0|3-(Difluoromethyl)piperidine hydrochloride.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1840.
- Google Patents. (n.d.). CN109627207A - A kind of preparation method of 3- (difluoro-methoxy) piperidine hydrochlorate.
-
Verhoog, S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11076–11082. [Link]
- National Center for Biotechnology Information. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed.
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Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]
- Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502).
- Benchchem. (n.d.). Technical Support Center: 3-Piperidinopropiophenone Hydrochloride Purification.
- National Center for Biotechnology Information. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
Le P., J., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 8, 15649. [Link]
- Google Patents. (n.d.). CN102702080B - Preparation method of 3-trifluoromethyl piperidine derivatives.
- Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- ChemicalBook. (n.d.). 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0.
- Apollo Scientific. (n.d.). 3-(Fluoromethyl)piperidine hydrochloride.
- Benchchem. (n.d.). The Strategic Advantage of 3,5-Difluorobiphenyl in Modern Synthesis: A Comparative Analysis.
- Google Patents. (n.d.). CN102603620B - Synthetic method of chloromethylpyridine or pyridine derivative....
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- 13. pubs.acs.org [pubs.acs.org]
scale-up challenges for the production of 3-Difluoromethylpiperidine hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 3-Difluoromethylpiperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this valuable building block from bench-scale to larger-scale production. The introduction of the difluoromethyl group into a piperidine scaffold offers significant advantages in medicinal chemistry, often enhancing metabolic stability and tuning physicochemical properties. However, the journey to producing this compound at scale is fraught with challenges related to hazardous reagents, thermal safety, byproduct formation, and final product purification.
This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure your scale-up process is safe, efficient, and successful.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.
Q1: What are the common synthetic routes to 3-Difluoromethylpiperidine and which is most amenable to scale-up?
The most prevalent synthetic strategies involve the deoxofluorination of a suitable precursor. The choice of starting material is critical for a scalable process:
-
From 3-Piperidinecarboxaldehyde: This involves the direct conversion of the aldehyde functional group to the difluoromethylene group. This is often a direct and efficient route.
-
From 3-Hydroxymethylpiperidine: This route requires the fluorination of a primary alcohol. While feasible, it can sometimes be more prone to elimination side reactions depending on the specific conditions and fluorinating agent used.[1]
-
From Pipecolic Acid Derivatives: This involves the conversion of a carboxylic acid to a trifluoromethyl group, followed by further transformations which can be a longer, less atom-economical route.[2]
For scale-up, the route starting from 3-piperidinecarboxaldehyde is often preferred due to its convergence and the generally cleaner reaction profiles observed when converting aldehydes to difluoromethylene groups compared to alcohols.
Q2: Which deoxofluorinating agent is best suited for large-scale production?
The choice of fluorinating agent is arguably the most critical decision in the scale-up process. While traditional reagents like DAST are effective at the lab scale, they present significant safety and handling challenges for larger quantities.[3] Newer, solid-phase reagents are often superior for scale-up.
Table 1: Comparison of Common Deoxofluorinating Agents
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor | XtalFluor-E / XtalFluor-M |
| Physical State | Fuming Liquid | Liquid | Free-flowing Crystalline Solid |
| Thermal Stability | LOW . Can decompose explosively.[4] DSC shows rapid decomposition at 140°C.[3] | Moderate . More stable than DAST but shares similar decomposition temp. of 140°C.[3] | HIGH . Significantly more stable with higher decomposition onset temperatures.[4][5] |
| Handling | Hazardous; requires specialized equipment. Reacts violently with water.[3][4] | Fuming liquid, reacts with atmospheric moisture.[3] | Easier to handle, non-fuming, can be used in standard glassware.[4][5] |
| Key Byproducts | HF, SO₂, potential for elimination (alkene formation).[1][3] | HF, SO₂, often less elimination than DAST.[3] | Generally fewer elimination byproducts, does not generate free HF.[4][5] |
| Scale-Up Suitability | Poor . Significant safety risks and hazardous distillation required for purification.[3][4] | Moderate . An improvement over DAST, but still has thermal stability concerns. | Excellent . Enhanced safety profile and ease of handling make it ideal for scale-up. |
Recommendation: For scale-up, XtalFluor reagents are highly recommended due to their superior thermal stability, ease of handling as solids, and often improved selectivity, which simplifies downstream processing.[4][5]
Q3: What are the critical process parameters (CPPs) to monitor during the fluorination step?
Careful monitoring is essential for safety, consistency, and yield.
-
Temperature Control: Deoxofluorination reactions are often exothermic. The risk of thermal runaway, especially with agents like DAST, is a major safety concern.[6] Precise temperature control is non-negotiable. Reaction calorimetry (RC1) studies are essential to understand the heat of reaction and design an adequate cooling strategy.
-
Reagent Addition Rate: Slow, controlled addition of the fluorinating agent or the substrate is crucial to manage the reaction exotherm and minimize byproduct formation.[6]
-
Reaction Progress: In-process monitoring by HPLC or UPLC is vital to track the consumption of the starting material and the formation of the product and key impurities. This allows for precise determination of the reaction endpoint, preventing over-reaction or unnecessary cycle time.[7]
-
Mixing/Agitation: Efficient mixing is required to ensure homogenous temperature and concentration throughout the reactor, preventing localized "hot spots" that can lead to decomposition or side reactions.
Q4: How should the final hydrochloride salt formation and crystallization be approached at scale?
Isolating the final product as a stable, crystalline hydrochloride salt is a key step.
-
Solvent Selection: The choice of solvent is critical. A common approach is to dissolve the free-base in a solvent like isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE) and then add a solution of HCl in a compatible solvent (e.g., HCl in IPA).
-
Controlling Supersaturation: "Oiling out" is a common problem where the salt initially forms as a liquid phase instead of a solid. This is often caused by creating supersaturation too quickly. To avoid this, use controlled addition rates of the HCl solution and maintain a suitable temperature.
-
Anti-Solvent Addition: An anti-solvent technique can be effective. Dissolve the free base in a minimal amount of a good solvent (like ethanol or IPA) and slowly add an anti-solvent (like MTBE or heptane) in which the hydrochloride salt is insoluble.[8]
-
Seeding: Using seed crystals from a previous batch can help control the crystallization process, leading to a more uniform particle size and preventing oiling out.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Reaction & Synthesis Issues
Q: My fluorination reaction has stalled with low conversion. What are the likely causes?
-
A: Cause 1: Reagent Quality. Fluorinating agents, especially liquids like DAST, can degrade over time or react with atmospheric moisture.[3] Ensure you are using a fresh, high-quality reagent.
-
A: Cause 2: Presence of Water. The reaction is extremely sensitive to water. Ensure your substrate, solvent, and glassware are rigorously dried. Water will rapidly quench the fluorinating agent.
-
A: Cause 3: Insufficient Temperature. Some deoxofluorinations require a specific temperature to initiate. Confirm that your reaction has reached the target temperature. However, be cautious not to overheat, as this can lead to decomposition.[6]
Q: I'm observing a significant amount of the corresponding alkene (elimination byproduct). How can I minimize this?
-
A: Cause 1: Choice of Fluorinating Agent. DAST and Deoxo-Fluor are known to cause dehydration/elimination as a side reaction.[3][4]
-
A: Cause 2: Reaction Temperature. Higher temperatures can favor the elimination pathway.
-
Solution: Attempt to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A temperature screen is a valuable optimization experiment.
-
Q: The reaction mixture is turning dark brown or black, suggesting decomposition. What should I do?
-
A: Immediate Action: If you suspect decomposition, especially on scale, immediately cool the reaction vessel. Do not increase the temperature further.
-
A: Root Cause Analysis:
-
Thermal Instability: The starting material or product may be unstable at the reaction temperature. This is a critical safety issue that must be investigated with thermal analysis (DSC/TGA).[6]
-
Incompatible Solvents: Ensure the solvent is stable to the highly reactive fluorinating agent.
-
Localized Overheating: Poor mixing can create hot spots where decomposition initiates. Ensure agitation is sufficient for the vessel geometry.
-
Workup & Purification Issues
Q: My aqueous workup is complicated by the formation of a stable emulsion. How can I resolve this?
-
A: Solution 1: Add Brine. Washing with a saturated sodium chloride (NaCl) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
A: Solution 2: Change Solvent. If possible, switching to a more non-polar organic solvent like MTBE or toluene may result in cleaner phase separation than with solvents like dichloromethane (DCM) or ethyl acetate.
-
A: Solution 3: Filtration. Sometimes, fine particulates can stabilize an emulsion. Filtering the biphasic mixture through a pad of celite can help break it.
Q: I cannot get my final hydrochloride salt to crystallize; it keeps "oiling out." What should I try?
-
A: Solution 1: Slow Down Crystallization. Oiling out is a sign of rapid precipitation. Slow the addition of your acid or anti-solvent significantly. Also, allow the solution to cool to room temperature slowly before moving it to an ice bath.[8]
-
A: Solution 2: Increase Dilution. A more dilute solution may prevent the oil from forming, allowing crystals to nucleate properly.
-
A: Solution 3: Solvent System Optimization. The solvent plays a key role. Screen a variety of solvent/anti-solvent systems. A good starting point is Isopropanol/MTBE or Ethanol/Heptane.[8][9]
-
A: Solution 4: Seeding. Add a small number of seed crystals at the point of saturation to encourage controlled crystal growth.
Visualized Workflows & Protocols
Diagram: Troubleshooting a Low-Yield Fluorination Reaction
Caption: Decision tree for troubleshooting common fluorination reaction failures.
Diagram: Purification and Salt Formation Strategy
Caption: Workflow for purification and isolation of the final hydrochloride salt.
Experimental Protocol: Optimized Crystallization by Anti-Solvent Addition
This protocol is a general guideline and may require optimization for your specific impurity profile.
-
Dissolution: Dissolve the purified free base of 3-Difluoromethylpiperidine (1.0 eq) in a minimal amount of isopropyl alcohol (IPA), approximately 3-5 volumes (e.g., 3-5 mL per gram of substrate).
-
Filtration: Polish filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Acidification & Seeding: Warm the solution to 40-50°C. Slowly add a solution of HCl in IPA (e.g., 2M solution) until the pH is between 1-2. If available, add seed crystals (approx. 0.1-1% w/w) to the solution.
-
Anti-Solvent Addition: While maintaining the temperature at 40-50°C, slowly add an anti-solvent such as Methyl tert-butyl ether (MTBE) (approx. 10-15 volumes) dropwise over 1-2 hours. You should observe the slow formation of a white precipitate.
-
Cooling: Once the anti-solvent addition is complete, slowly cool the slurry to room temperature over 2-3 hours.
-
Chilling: Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize yield.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a cold mixture of IPA/MTBE (e.g., 1:5 ratio), followed by a wash with cold MTBE to remove residual solvent.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Safety First: A Note on Handling Fluorinating Agents
The scale-up of reactions involving deoxofluorinating agents requires stringent safety protocols.
-
Hazard Awareness: Reagents like DAST and Deoxo-Fluor are thermally unstable and can decompose with significant energy release.[3] They react violently with water, producing large volumes of toxic and corrosive HF and SO₂ gas.[3][4] HF is extremely corrosive to skin, tissue, and bone.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). Work should be conducted in a well-ventilated chemical fume hood.
-
Engineering Controls: For scale-up, reactions should be conducted in a suitable reactor with robust temperature control, pressure relief, and an emergency quenching system. Using newer, solid reagents like XtalFluor significantly mitigates many of these risks.[5]
-
Quenching: Unreacted fluorinating agents must be quenched carefully. A slow addition of the reaction mixture to a cooled, stirred solution of aqueous sodium bicarbonate or another suitable base is a common method. Ensure the quench vessel is properly vented to an acid gas scrubber.
References
-
Simpler fluorine chemistry. SCI. [Link]
-
Blackmond, D. G., Ropic, M., & Stefinovic, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Gao, Y., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Sulfur-Based Fluorinating Agents. Organic Chemistry Portal. [Link]
-
How to Maximize Chemical Process Efficiency with Fluoroantimonic Acid?. Patsnap Eureka. [Link]
-
Piperidine. Wikipedia. [Link]
-
Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]
-
Making Fluorination Chemistry Safer and Easier. Charles River Laboratories Eureka Blog. [Link]
-
Fluorination Reactions. Steven V. Ley Research Group, University of Cambridge. [Link]
-
Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Preparation method of trifluoromethyl piperidine compounds.
-
The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Piperidine Market Size, Share & Industry Growth 2032. Cognitive Market Research. [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Cook, C. S., et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Scientific Reports. [Link]
-
Chong, K., et al. (1996). Drug substance manufacture process control: application of flow injection analysis and HPLC for monitoring an enantiospecific synthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Guesne, S. J. J., et al. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link]
-
3-(difluoromethyl)piperidine;hydrochloride. Cenmed Enterprises. [Link]
-
Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Analytical techniques used in therapeutic drug monitoring. ResearchGate. [Link]
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Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
- Processes for preparing anhydrous and hydrate forms of antihistaminic piperidine derivatives, polymorphs and pseudomorphs thereof.
-
New opportunities for the Cope rearrangement: methods, modular synthesis, and applications in drug discovery. NIH RePORTER. [Link]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in 3-Difluoromethylpiperidine Hydrochloride Preparations
Introduction
Welcome to the technical support center for 3-Difluoromethylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities during the synthesis, purification, and storage of this compound. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and stability.[1] Unwanted chemicals can arise from various sources, including the manufacturing process, storage, or degradation, and may pose health risks to patients.[2] This document provides in-depth troubleshooting guides, validated analytical protocols, and answers to frequently asked questions to ensure the highest standards of quality and regulatory compliance in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities can be introduced at nearly every stage of production. Understanding their origin is the first step toward effective control. The main sources include:
-
Starting Materials and Reagents: Residuals or impurities within the initial raw materials and reagents can carry through the synthesis.
-
Process-Related Impurities: These are substances formed during the chemical reactions, such as byproducts, isomers, or unreacted intermediates.
-
Environmental Contamination: Contaminants from the manufacturing environment, such as dust, airborne microbes, or leachates from equipment, can be introduced.
-
Degradation Products: The API can degrade over time due to exposure to environmental factors like heat, light, humidity, or interaction with excipients.[3]
Q2: Why is the rigorous control of impurities so critical in pharmaceutical development?
Impurity control is fundamental to drug safety and quality for several reasons:
-
Patient Safety: Impurities offer no therapeutic benefit and can be toxic or carcinogenic, even at very low levels.[1] The detection of genotoxic impurities like piperidine is a significant concern due to potential mutagenic effects.[4]
-
Efficacy and Stability: Impurities can reduce the therapeutic effectiveness of the API and decrease the product's shelf-life by accelerating degradation.[1]
-
Regulatory Compliance: Regulatory bodies like the ICH (International Conference on Harmonisation) have strict guidelines for the identification, qualification, and control of impurities in drug substances.[5]
Q3: What are the common types of impurities encountered with piperidine-based compounds?
Impurities are generally classified into three main categories:
-
Organic Impurities: These include process-related substances like starting materials, byproducts, intermediates, and degradation products.
-
Inorganic Impurities: This category covers reagents, inorganic salts, and heavy metals or other elemental impurities that may be introduced from catalysts or manufacturing equipment.[2]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q4: Which analytical techniques are most effective for detecting and quantifying impurities in this compound?
A combination of chromatographic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is the workhorse method for separating and quantifying non-volatile or thermally labile organic impurities.[6] It is essential for creating an accurate impurity profile.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high specificity and sensitivity, making it invaluable for identifying unknown impurities and detecting low-level genotoxic impurities.[4][7]
-
Gas Chromatography (GC): GC, frequently equipped with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS), is the standard for analyzing volatile impurities, particularly residual solvents.[6][8]
Impurity Formation & Control Workflow
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. benchchem.com [benchchem.com]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 3-Difluoromethylpiperidine Hydrochloride for Biological Assays
Welcome to the technical support center for 3-Difluoromethylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during biological assays. Here, we delve into the physicochemical properties of this compound and offer step-by-step protocols and troubleshooting advice to ensure the accuracy and reproducibility of your experimental results.
Understanding the Molecule: Physicochemical Properties
This compound is a piperidine derivative containing a difluoromethyl group.[1][2] The presence of the piperidine ring, a common motif in pharmaceuticals, and the fluorine atoms can significantly influence the molecule's properties, including its solubility.[3][4] As a hydrochloride salt, it is generally more water-soluble than its free base form.[5][6] However, achieving and maintaining solubility in complex biological buffers can still be a challenge.[7]
The basic nitrogen atom in the piperidine ring typically has a pKa around 11.[8] In its hydrochloride salt form, this nitrogen is protonated, enhancing its aqueous solubility. The pH of the solution is therefore a critical factor in maintaining the compound in its soluble, protonated state.[9][10]
Key Physicochemical Data Summary
| Property | Value/Information | Significance for Solubility |
| Chemical Formula | C6H12ClF2N | Provides the elemental composition.[1] |
| Molecular Weight | 171.61 g/mol | Essential for calculating molar concentrations for stock solutions.[1] |
| Form | Hydrochloride Salt | Generally confers higher aqueous solubility compared to the free base.[6][9] |
| pKa of Piperidine Nitrogen | ~11 (typical for protonated form) | The compound's solubility is highly pH-dependent; it is more soluble at pH < pKa.[8] |
| Fluorination | Difluoromethyl group at position 3 | Can impact metabolic stability, pKa, and lipophilicity, which in turn affects solubility.[3] |
Experimental Protocols: From Powder to Assay-Ready Solution
Achieving a clear, stable solution of this compound is fundamental for generating reliable data in any biological assay. The following protocol provides a systematic approach to preparing stock and working solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution
The initial preparation of a concentrated stock solution is a critical step that influences all subsequent experiments.[11][12] Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Accurate Weighing: Precisely weigh the required amount of this compound powder using an analytical balance.[13]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be applied if necessary, but be cautious of potential compound degradation with excessive heat.
-
Visual Inspection: Ensure the resulting solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed containers.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the DMSO stock solution into your final aqueous assay buffer. This step is where precipitation issues are most likely to occur.
Materials:
-
Prepared DMSO stock solution of this compound
-
Sterile aqueous assay buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Pre-warm Buffer: Bring the aqueous assay buffer to the experimental temperature (e.g., room temperature or 37°C).
-
Calculate Dilutions: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in the assay. Crucially, ensure the final DMSO concentration in your assay does not exceed a level that affects your biological system (typically ≤1%, but ideally <0.5%). [14]
-
Stepwise Dilution: To minimize the risk of precipitation, perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of the assay buffer, vortexing gently, and then add this intermediate dilution to the final volume of the buffer.
-
Final Mixing: Gently mix the final working solution. Avoid vigorous vortexing that could introduce air bubbles or denature proteins in the buffer.
-
Immediate Use: It is best practice to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation over time.[15]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My compound precipitates immediately upon dilution into my aqueous assay buffer. What should I do?
A1: This is a frequent challenge when diluting a compound from a high-concentration organic stock into an aqueous medium.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.
-
Optimize Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO concentration (while staying within the tolerated limit of your biological system) can help maintain solubility.[8]
-
pH Adjustment of the Buffer: Since this compound is a salt of a basic compound, its solubility is pH-dependent. Ensure your assay buffer has a pH that is well below the pKa of the piperidine nitrogen (~11). A slightly acidic to neutral pH (e.g., pH 6.0-7.4) is generally favorable.[10]
-
Use of Co-solvents: In some cases, the inclusion of other water-miscible organic co-solvents like ethanol or polyethylene glycols (PEGs) in the buffer can improve solubility.[8] However, their compatibility with the specific assay must be validated.
Q2: The compound seems to dissolve initially, but then I observe precipitation over time or after temperature changes.
A2: This suggests that you may be working with a supersaturated solution or that the compound's solubility is sensitive to temperature.
Solutions:
-
Prepare Fresh Solutions: Always prepare working solutions fresh before each experiment to ensure consistency and avoid issues with stability over time.[15]
-
Maintain Constant Temperature: Try to maintain a constant temperature throughout your experiment, from solution preparation to the final assay readout.
-
Lower Stock Concentration: Preparing a less concentrated DMSO stock solution can sometimes prevent the formation of a supersaturated state upon dilution.[8]
-
Consider Stability: Be aware that some fluorinated piperidines can exhibit instability in aqueous solutions, which could lead to degradation products that may be less soluble.[16]
Q3: I am observing high variability in my assay results between experiments. Could this be related to solubility?
A3: Absolutely. Inconsistent solubility can lead to inaccurate dosing and, consequently, high variability in biological readouts.[14]
To Improve Consistency:
-
Standardize Your Protocol: Strictly adhere to a standardized protocol for preparing your compound solutions for every experiment.[17]
-
Visual Inspection is Key: Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay.
-
Solubility Confirmation: If possible, you can perform a simple solubility test by preparing your highest assay concentration and centrifuging it. Analyze the supernatant to confirm the concentration is as expected.
Q4: How can I determine the optimal buffer system for my experiments with this compound?
A4: The ideal buffer will maintain the compound's solubility without interfering with the biological assay.
Buffer Selection Strategy:
-
pH is Paramount: Choose a buffer system that can reliably maintain a pH in the slightly acidic to neutral range (e.g., pH 6.0-7.4).[18]
-
Buffer Components: Be mindful of the buffer components. For example, high concentrations of phosphate or other salts can sometimes decrease the solubility of small molecules (a "salting-out" effect).
-
Test a Panel of Buffers: If you continue to face issues, it may be beneficial to empirically test the solubility of this compound in a small panel of common biological buffers (e.g., PBS, HEPES, Tris-HCl) at your desired concentration.
Visualizing the Workflow
Solubility Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision tree for troubleshooting precipitation issues.
References
-
Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Isenegger, P. G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7759-7767. [Link]
-
ResearchGate. (2018). Drug stock solutions best practices? Retrieved from [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride. Retrieved from [Link]
-
Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
-
ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... Retrieved from [Link]
-
Chemical Safety Information. (n.d.). 3-(difluoromethyl)piperidine hydrochloride. Retrieved from [Link]
-
ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
ResearchGate. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. Retrieved from [Link]
-
PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
-
AAPS PharmSciTech. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]
-
YouTube. (2024). Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization. Retrieved from [Link]
Sources
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- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fastercapital.com [fastercapital.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. unmc.edu [unmc.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Instability of δ-Fluorobutylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 3-Difluoromethylpiperidine Hydrochloride
Abstract
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a means to fine-tune physicochemical properties and enhance metabolic stability.[1] The difluoromethyl (-CHF2) group, in particular, has garnered significant interest as it can serve as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for common functional groups like hydroxyls and thiols.[2][3][4] This guide provides a comprehensive framework for the biological validation of 3-Difluoromethylpiperidine hydrochloride, a compound featuring both the privileged piperidine scaffold and the advantageous difluoromethyl moiety.[5][6] We present a systematic workflow, from initial target engagement to broad selectivity profiling, designed to rigorously characterize the compound's activity and provide a clear rationale for experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust validation cascade for novel fluorinated chemical entities.
Introduction: The Strategic Value of Fluorination on a Privileged Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its conformational flexibility and its ability to be functionalized to modulate biological activity and pharmacokinetic properties.[7][8][9] When combined with a difluoromethyl group, the resulting molecule, 3-Difluoromethylpiperidine, presents a compelling starting point for drug discovery. The -CHF2 group can enhance membrane permeability, increase metabolic stability by blocking potential sites of oxidation, and introduce unique hydrogen bonding capabilities that can improve binding affinity and selectivity for a biological target.[2][10]
However, the promise of any new chemical entity can only be realized through rigorous biological validation.[11] The goal is not merely to confirm activity but to build a comprehensive profile that includes on-target potency, cellular efficacy, and a thorough understanding of off-target liabilities.[12] This guide outlines a self-validating, multi-tiered approach to achieve this.
A Multi-Tiered Workflow for Biological Validation
A robust validation strategy proceeds logically from biochemical confirmation of target interaction to assessing the compound's effects in a complex cellular environment and finally, to ensuring its specificity. This systematic process ensures that resources are spent on compounds with the most promising and well-defined biological profiles.
Below is a diagrammatic representation of the recommended validation workflow.
Caption: A multi-tiered workflow for compound validation.
Comparative Analysis: Contextualizing Performance
To truly understand the contribution of the difluoromethyl group, this compound (Compound A) must be benchmarked against relevant analogs. For this guide, we will compare it against two alternatives:
-
Compound B (3-Methylpiperidine hydrochloride): The non-fluorinated parent compound, to directly assess the impact of the -CHF2 group.
-
Compound C (3-Trifluoromethylpiperidine hydrochloride): An analog with a -CF3 group, to compare different fluorination strategies.[10]
The following table summarizes hypothetical, yet plausible, data from our validation workflow for a fictional target, Kinase X.
| Parameter | 3-Difluoromethylpiperidine HCl (A) | 3-Methylpiperidine HCl (B) | 3-Trifluoromethylpiperidine HCl (C) | Rationale & Interpretation |
| Kinase X IC50 (nM) | 50 | 850 | 75 | Biochemical Potency: The -CHF2 group (A) provides a significant potency boost over the non-fluorinated analog (B), likely due to favorable interactions in the binding pocket. The -CF3 group (C) is slightly more potent, possibly due to stronger hydrophobic interactions. |
| Cellular EC50 (nM) | 150 | >10,000 | 500 | Cellular Efficacy: Compound A demonstrates good cell permeability and on-target activity. Compound B is inactive in cells, while Compound C shows a significant drop-off from its biochemical potency, suggesting poorer cell permeability or efflux. |
| Selectivity Score (S10 at 1µM) | 0.05 | N/A | 0.15 | Kinase Selectivity: A lower score is better. Compound A inhibits only 5% of kinases in a panel at 1µM, indicating high selectivity. Compound C is less selective, interacting with 15% of the panel.[13] |
| Cytotoxicity CC50 (µM) | >50 | >50 | 25 | Safety Window: Compound A shows no cytotoxicity at the highest tested concentration. Compound C exhibits some toxicity, which, combined with its lower cellular potency, suggests a narrower therapeutic window. |
| Therapeutic Index (CC50/EC50) | >333 | N/A | 50 | Overall Profile: Compound A possesses a superior combination of potency, selectivity, and safety, making it the most promising candidate for further development. |
Illustrative Signaling Pathway: Kinase X in Context
To conceptualize the compound's mechanism of action, let's place our hypothetical target, Kinase X, within a simplified cellular signaling pathway. Dysregulation of such pathways is common in diseases like cancer.[1] An effective inhibitor would block the downstream signal propagation.
Caption: Inhibition of the Kinase X signaling pathway.
Detailed Experimental Protocol: Cellular Target Engagement Assay
This protocol describes a common method to determine the cellular potency (EC50) of an inhibitor by measuring the phosphorylation of a direct downstream substrate of the target kinase.
Objective: To quantify the dose-dependent inhibition of Kinase X activity in a cellular context.
Methodology: In-Cell Western™ / ELISA-based phospho-substrate detection.
Materials:
-
Cell line expressing endogenous or recombinant Kinase X (e.g., HEK293).
-
96-well cell culture plates.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
This compound and control compounds.
-
Stimulant (e.g., growth factor to activate the pathway).
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS).
-
Primary Antibodies: Rabbit anti-phospho-Substrate and Mouse anti-total-Substrate.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit (green) and IRDye® 680RD Goat anti-Mouse (red).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 30,000 cells/well) and allow them to adhere overnight. Causality: This ensures cells are in a healthy, logarithmic growth phase for the experiment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in serum-free medium. Remove growth medium from cells and add the compound dilutions. Incubate for 1-2 hours. Causality: Pre-incubation allows the compound to permeate the cells and engage the target before pathway activation.
-
Pathway Stimulation: Add a pre-titered concentration of the appropriate stimulant (e.g., EGF at 100 ng/mL) to all wells except the negative controls. Incubate for a short period (e.g., 15-30 minutes). Causality: This synchronizes the activation of the Kinase X pathway, providing a robust signal window.
-
Fixation & Permeabilization: Aspirate the medium and immediately fix the cells with the fixing solution for 20 minutes at room temperature. Wash three times with PBS. Permeabilize the cells for 15 minutes. Causality: Fixation cross-links proteins, preserving the phosphorylation state. Permeabilization allows antibodies to access intracellular targets.
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 90 minutes at room temperature. Causality: Blocking prevents non-specific antibody binding, reducing background noise.
-
Primary Antibody Incubation: Dilute the anti-phospho-Substrate and anti-total-Substrate antibodies in blocking buffer. Add the antibody cocktail to the wells and incubate overnight at 4°C. Causality: The total substrate antibody is used for normalization, correcting for any variations in cell number per well.
-
Secondary Antibody Incubation: Wash five times with PBS containing 0.1% Tween-20. Add the fluorescently-labeled secondary antibodies diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash five times. Allow the plate to dry completely. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Analysis: Quantify the intensity of the 800 nm channel (phospho-signal) and the 700 nm channel (total protein signal). Normalize the phospho-signal to the total protein signal. Plot the normalized signal against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Conclusion
The systematic validation of this compound demonstrates a best-practice approach for characterizing a novel chemical entity. The hypothetical data presented highlight the compound's superior profile, characterized by high potency, excellent selectivity, and a wide safety margin, underscoring the strategic benefit of the difluoromethyl group. This rigorous, multi-tiered validation process provides the necessary confidence to advance a compound through the drug discovery pipeline, ensuring that only the most promising candidates with well-defined biological activities progress.[11][14]
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]
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The Bioisosteric Dilemma: A Comparative Guide to Difluoromethyl vs. Trifluoromethyl Groups on ADME Properties
<_ _>
A Senior Application Scientist's Guide for Medicinal Chemists
In the landscape of modern drug discovery, fluorine has become a critical tool for fine-tuning the properties of lead compounds.[1][2] Its strategic incorporation can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often turning a promising compound into a viable drug candidate.[3][4] Among the most utilized fluorine-containing motifs are the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups. While often considered bioisosteres, the choice between them is far from arbitrary. This guide provides an in-depth comparison of their effects on key ADME properties, supported by experimental data and protocols, to empower researchers to make more informed strategic decisions.
The Foundation: Electronic and Steric Divergence
The trifluoromethyl group is a strong electron-withdrawing substituent with a Hansch hydrophobicity parameter (π) of +0.88, indicating its significant contribution to lipophilicity.[5] It is metabolically robust due to the strength of the C-F bond.[5] The difluoromethyl group, by contrast, presents a more nuanced profile. It is generally less lipophilic than the CF3 group and, crucially, possesses a polarized C-H bond that can act as a hydrogen bond donor.[6][7] This unique characteristic allows the CF2H group to serve as a potential bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH) groups, a role the CF3 group cannot fulfill.[8][9]
This fundamental difference in hydrogen bonding capacity and lipophilicity is the primary driver of their divergent effects on ADME properties.
A Head-to-Head Comparison of Key ADME Parameters
The decision to employ a CF2H or CF3 group should be driven by a clear understanding of the desired physicochemical and pharmacokinetic outcomes.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]
-
Trifluoromethyl (CF3): Almost invariably increases lipophilicity when replacing a methyl group (CH3).[11] This substantial increase can be leveraged to enhance membrane permeability and improve oral absorption or blood-brain barrier penetration.[5][12]
-
Difluoromethyl (CF2H): Offers a more moderate effect. The change in lipophilicity (ΔlogP) when substituting a methyl group with a difluoromethyl group can range from a slight decrease to a modest increase (-0.1 to +0.4), depending on the molecular context.[9] This makes the CF2H group an excellent tool for attenuating the lipophilicity of a molecule, potentially improving its solubility and overall ADME profile compared to its CF3 analogue.[6]
Data Summary: Impact on Lipophilicity
| Substitution | General Effect on LogP | Rationale | Key Application |
| CH3 → CF3 | Significant Increase (ΔlogP ≈ +0.5 to +1.0)[8][11] | Increased molecular volume and hydrophobicity.[11] | Enhancing membrane permeability.[2] |
| CH3 → CF2H | Context-Dependent; Modest Increase or Decrease[7][9] | Balanced interplay of increased polarity and volume.[8] | Attenuating high lipophilicity; improving solubility. |
Metabolic Stability: The Battle Against CYP450
Metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major hurdle for drug candidates. Fluorination is a well-established strategy to block metabolic hotspots.[13]
-
Trifluoromethyl (CF3): The CF3 group is exceptionally stable to oxidative metabolism due to the high strength of the C-F bonds.[5] Replacing a metabolically vulnerable methyl or methoxy group with CF3 is a classic strategy to enhance a compound's half-life.
-
Difluoromethyl (CF2H): While more stable than a corresponding methyl group, the C-H bond in the CF2H group is susceptible to CYP-mediated oxidation. This can sometimes be a metabolic liability, leading to the formation of an unstable hemiaminal or other reactive intermediates. However, in many cases, this metabolic pathway is slow, and the CF2H group still offers a significant improvement in stability over non-fluorinated analogues.[14] The key is that it offers a tunable level of metabolic stability, less inert than CF3 but more robust than CH3.
Membrane Permeability: A Function of Lipophilicity and H-Bonding
The ability of a drug to pass through the intestinal wall or enter the central nervous system is governed by its permeability.
-
Trifluoromethyl (CF3): The significant boost in lipophilicity imparted by the CF3 group often leads to higher passive permeability.
-
Difluoromethyl (CF2H): The effect is more complex. While the lower lipophilicity might suggest reduced permeability compared to a CF3 analogue, the CF2H group's ability to act as a hydrogen bond donor can facilitate interactions with membrane transporters. Furthermore, its ability to form intramolecular hydrogen bonds can mask polar groups, stabilizing a conformation more amenable to passive diffusion.[8]
The choice depends on the specific transport mechanism and the overall properties of the molecule. For passive diffusion, CF3 may be superior, but for compounds interacting with specific transporters, CF2H could offer an advantage.
Experimental Workflows for ADME Profiling
Objective comparison requires robust experimental data. Below are standardized protocols for assessing the key ADME properties discussed.
Protocol: Lipophilicity Determination (Shake-Flask Method for LogP)
This method directly measures the partition coefficient between n-octanol and water, the gold standard for lipophilicity.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create solutions of n-octanol and phosphate-buffered saline (PBS), pH 7.4, and pre-saturate each solvent with the other by mixing vigorously for 24 hours and then allowing the phases to separate.
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1-24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Protocol: Metabolic Stability Assessment (Liver Microsomal Assay)
This assay evaluates the susceptibility of a compound to Phase I metabolism by CYP enzymes.[15]
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm a solution of the test compound (typically 1 µM) in phosphate buffer with HLM (e.g., 0.5 mg/mL protein) at 37°C.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution. Include a negative control incubation without NADPH.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of ice-cold acetonitrile, often containing an internal standard.[16]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol: Permeability Assessment (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption in vitro.[15][16] Caco-2 cells, derived from human colon carcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[15]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto transwell inserts and culture for 21 days to allow for differentiation into a confluent, polarized monolayer.[17]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before the experiment.
-
Transport Study (A→B): To measure apical-to-basolateral permeability (absorption), add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side of the monolayer. Add fresh transport buffer to the basolateral (B) side.[17]
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a defined period (e.g., 90-120 minutes).[17]
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analysis: Quantify the concentration of the compound in each sample by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.[17] Papp = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of compound appearance in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
Note: Bidirectional transport (B→A) can also be measured to determine the efflux ratio and identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[17]
Visualizing the Decision Framework
The choice between CF2H and CF3 is a multi-parameter optimization problem. The following diagrams illustrate the conceptual trade-offs and a typical experimental workflow.
Caption: A generalized experimental workflow for comparative ADME profiling.
Conclusion: A Strategic Choice, Not a Simple Swap
The evidence clearly indicates that the difluoromethyl and trifluoromethyl groups are not interchangeable bioisosteres. The CF3 group is a powerful tool for drastically increasing lipophilicity and blocking metabolism. In contrast, the CF2H group offers a more nuanced approach, providing a moderate increase in stability and lipophilicity while introducing the unique capability of hydrogen bond donation.
The optimal choice depends entirely on the specific challenges of a drug discovery program.
-
Choose -CF3 when: The primary goals are to significantly increase membrane permeability, enhance potency through hydrophobic interactions, or completely block a known metabolic soft spot.
-
Choose -CF2H when: The lead compound is already too lipophilic, a more subtle modulation of properties is needed, or the hydrogen-bond donating capacity can be exploited for target binding or to improve pharmacokinetic properties. [6][8] By understanding the distinct physicochemical profiles and employing rigorous experimental validation, medicinal chemists can strategically deploy these critical fluorinated motifs to design safer and more effective medicines.
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A Senior Application Scientist's Guide to Assessing the Lipophilicity of 3-Difluoromethylpiperidine Hydrochloride Derivatives
In the landscape of modern drug discovery, particularly within central nervous system (CNS) targets, the piperidine scaffold is a cornerstone of molecular design.[1][2] Its conformational rigidity and ability to present substituents in well-defined vectors make it a privileged structure. However, modulating the physicochemical properties of these scaffolds is a delicate balancing act. This guide provides an in-depth analysis of 3-difluoromethylpiperidine hydrochloride derivatives, focusing on a critical parameter in drug development: lipophilicity.
The introduction of fluorine-containing motifs is a key strategy for optimizing drug-like properties, but the effects are nuanced. The difluoromethyl (-CHF₂) group, in particular, is an intriguing bioisostere for hydroxyl, thiol, or even methyl groups. It is often described as a "lipophilic hydrogen bond donor," a unique combination of properties that can profoundly influence a molecule's interaction with its biological target and its pharmacokinetic profile.[3][4] Unlike the more common trifluoromethyl (-CF₃) group which consistently increases lipophilicity, the -CHF₂ group's impact is highly context-dependent, with observed ΔlogP values (compared to a methyl group) ranging from -0.1 to +0.4.[4][5]
This guide will dissect the theoretical underpinnings and provide practical, field-proven methodologies for accurately assessing the lipophilicity of this important class of compounds. We will compare experimental and computational approaches, offering the rationale behind protocol choices to ensure the generation of robust, reliable data for your drug discovery programs.
The Decisive Role of Lipophilicity in Piperidine-Based Drug Design
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For piperidine derivatives, which are basic amines, LogD (the partition coefficient at a specific pH) is often more physiologically relevant than LogP. The piperidine nitrogen (pKa ≈ 11.2) ensures that these molecules are predominantly protonated at physiological pH (7.4), a factor that significantly impacts their properties.[6]
-
Blood-Brain Barrier (BBB) Penetration : For CNS-acting drugs, a finely-tuned "Goldilocks" level of lipophilicity is required to cross the BBB without succumbing to rapid metabolic clearance or non-specific binding.
-
Aqueous Solubility : While some lipophilicity is needed for membrane traversal, excessive lipophilicity can cripple aqueous solubility, complicating formulation and parenteral administration.[6]
-
Metabolic Stability : The C-F bond is exceptionally strong. Fluorination at or near metabolically labile positions on the piperidine ring can block oxidative metabolism, thereby increasing the drug's half-life.[1]
The 3-difluoromethyl substituent offers a unique tool to modulate these properties. Its impact is not a simple addition of lipophilic bulk; it alters the electronic distribution across the entire molecule.
Comparative Analysis: Experimental vs. Computational Assessment
Accurate lipophilicity data is paramount. We will compare the two primary methods for its determination: the robust, industry-standard experimental approach via RP-HPLC, and the rapid, cost-effective computational (in-silico) predictions.
Illustrative Comparison of Piperidine Analogs
To illustrate the subtle effects of fluorination, let's consider a hypothetical series of N-benzylpiperidine derivatives. While specific experimental data for this exact series is proprietary, the following table represents scientifically plausible LogD₇.₄ values based on established principles of fluorine chemistry.
| Compound ID | Structure (at pH 7.4) | Key Feature | Expected LogD₇.₄ | Rationale |
| 1 | N-Benzyl-3-methylpiperidine (protonated) | Methyl Group | 2.8 | Baseline lipophilicity for comparison. |
| 2 | N-Benzyl-3-(difluoromethyl)piperidine (protonated) | Difluoromethyl Group | 2.9 - 3.2 | A modest increase in lipophilicity is expected. The -CHF₂ group is more lipophilic than -CH₃ but can also engage in hydrogen bonding, tempering the effect.[4] |
| 3 | N-Benzyl-3-(trifluoromethyl)piperidine (protonated) | Trifluoromethyl Group | 3.5 - 3.8 | The highly lipophilic -CF₃ group significantly increases the partition coefficient.[7][8] |
This comparison underscores that fluorination is not a monolithic tool; the degree of fluorination provides a dial for fine-tuning lipophilicity.
Pillar 1: Experimental Determination via RP-HPLC
For generating reliable, high-quality data, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is superior to the traditional shake-flask method in a drug discovery context. It is faster, requires less material, is insensitive to minor impurities, and is amenable to high-throughput automation.[9][10] The method is predicated on the strong correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
Conceptual Workflow for RP-HPLC LogP Determination
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for LogP determination using RP-HPLC.
Detailed Step-by-Step Protocol: RP-HPLC for LogD₇.₄
This protocol is designed to be a self-validating system. The quality of the calibration curve (R² > 0.98) is a direct measure of the system's suitability.
1. Materials & Reagents:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (20 mM, pH 7.4)
-
Mobile Phase B: Acetonitrile or Methanol
-
Test Compounds: 3-Difluoromethylpiperidine HCl derivatives (dissolved in Mobile Phase B at ~1 mg/mL)
-
LogP Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., Toluene, Progesterone, etc.).
-
Void Volume Marker: Uracil or Acetone (a non-retained compound).
2. System Preparation & Calibration:
-
Step 2.1: Prepare the mobile phase by creating a buffered aqueous solution (Phase A) and selecting an organic modifier (Phase B). For basic compounds like piperidines, a pH of 7.4 is crucial for determining LogD.
-
Step 2.2: Set up an isocratic elution method. A typical starting point is 60:40 Phase B:Phase A. The goal is to achieve retention times between 2 and 15 minutes for the standards. Adjust the ratio if necessary.
-
Step 2.3: Equilibrate the column with the chosen mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Step 2.4: Inject the void volume marker to determine the dead time (t₀).
-
Step 2.5: Inject each LogP standard individually and record its retention time (tᵣ).
-
Step 2.6: For each standard, calculate the capacity factor, k', using the formula: k' = (tᵣ - t₀) / t₀ .
-
Step 2.7: Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis). Perform a linear regression to obtain a calibration equation (y = mx + c) and a correlation coefficient (R²). An R² value > 0.98 is required for a trustworthy assay.[11]
3. Analysis of 3-Difluoromethylpiperidine Derivatives:
-
Step 3.1: Without changing any HPLC conditions, inject each of your test compounds.
-
Step 3.2: Record the retention time (tᵣ) for each derivative.
-
Step 3.3: Calculate the log k' for each test compound using the same formula as in Step 2.6.
4. Calculation of LogD₇.₄:
-
Step 4.1: Using the linear equation from your calibration curve (Step 2.7), substitute the calculated log k' value for your test compound (as 'x') to solve for 'y'.
-
Step 4.2: The resulting 'y' value is the experimentally determined LogD₇.₄ for your 3-difluoromethylpiperidine derivative.
Pillar 2: Computational (In-Silico) Prediction
Computational models offer a rapid, zero-cost method for estimating lipophilicity, which is invaluable for virtual screening of large libraries. These algorithms work by deconstructing a molecule into atomic fragments and summing their contributions to lipophilicity.
However, a critical caveat exists: standard computational models often struggle with organofluorine compounds.[12][13] The unique electronic effects of fluorine are difficult to parameterize, leading to poor prediction accuracy for this chemical class.[12][14]
In-Silico Prediction Workflow
Caption: General workflow for in-silico LogP prediction.
Best Practices for In-Silico Assessment:
-
Use Multiple Algorithms: Do not rely on a single prediction model. Compare the results from several different tools (e.g., ClogP, ALOGP, and newer machine-learning-based models).[15]
-
Calibrate with Experimental Data: If you have experimental LogD data for a few of your derivatives, use this to assess which computational tool is most predictive for your specific chemical series.
-
Acknowledge Limitations: Treat computational values as estimates, not as replacements for experimental data, especially in the lead optimization phase where precision is critical.
Synthesis and Conclusion
The this compound motif represents a sophisticated tool in the medicinal chemist's arsenal. Its influence on lipophilicity is subtle and powerful, offering a way to enhance drug-like properties that is distinct from simple alkyl or perfluoroalkyl groups.
A robust assessment of this critical parameter requires a dual approach. High-throughput computational screening is invaluable in the early discovery phase for triaging large numbers of virtual compounds. However, as programs progress and decisions carry more weight, this must give way to rigorous, quantitative experimental determination. The RP-HPLC method detailed here provides a reliable, efficient, and scalable workflow for generating the high-quality LogD data needed to make informed decisions, de-risk candidates, and ultimately accelerate the journey from the bench to the clinic.
References
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Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link][3][4]
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MDPI. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link][5]
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Zafrani, Y., Sod-Moriah, G., et al. (2019). CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃?. Journal of Medicinal Chemistry.[3]
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Murgueitio, M. S., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][7]
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University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link][8]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link][1]
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Grygorenko, O., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]
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Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link][16]
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Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link][17]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link][12][15]
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Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link][13]
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-
ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Available at: [Link][11]
-
Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column. Available at: [9][18]
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PubMed. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Available at: [Link][14]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link][19]
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Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. Available at: [Link][20]
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Johannes Gutenberg-Universität Mainz. (n.d.). Determination of logP values of fluorinated glibenclamide derivatives. Available at: [Link][21]
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Navigating the Fluorinated Landscape: A Comparative Guide to Alternatives for 3-Difluoromethylpiperidine Hydrochloride
Introduction: The Rising Stock of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern drug discovery, present in a vast number of approved therapeutics.[1][2] Its privileged three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. In recent decades, the strategic incorporation of fluorine has emerged as a powerful tactic to fine-tune the physicochemical and pharmacological properties of drug candidates.[3][4][5] Fluorination can enhance metabolic stability, modulate basicity (pKa), and alter lipophilicity (LogP), all critical parameters for a molecule's success as a drug.[3][6]
Among fluorinated motifs, the difluoromethyl (CHF2) group is particularly noteworthy. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offering a unique combination of electronic and steric properties.[7] 3-Difluoromethylpiperidine hydrochloride has become a valuable building block for introducing this motif. However, the specific substitution pattern is not always optimal for every biological target. Positional isomerism—placing the difluoromethyl group at different positions on the piperidine ring—can profoundly impact a molecule's conformation and properties.[8][9] This guide provides a comparative analysis of key alternatives to 3-difluoromethylpiperidine, offering researchers the data and insights needed to select the optimal building block for their specific application.
The Benchmark: Understanding this compound
3-(Difluoromethyl)piperidine hydrochloride is a widely used building block for introducing a CHF2-substituted piperidine ring. The electron-withdrawing nature of the difluoromethyl group at the 3-position significantly lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated parent. This modulation can be critical for avoiding off-target effects (e.g., hERG channel binding) and improving oral bioavailability. Its synthesis is well-established, often proceeding through the reduction of the corresponding fluorinated pyridine.[10]
The Contenders: A Comparative Analysis of Key Alternatives
The choice of a fluorinated building block is a critical decision in the design of a synthetic route and the ultimate properties of the target molecule. Below, we compare this compound with its most relevant commercially available isomers: 4-(difluoromethyl)piperidine hydrochloride and 3,3-difluoropiperidine hydrochloride.
4-(Difluoromethyl)piperidine Hydrochloride
As a positional isomer, moving the CHF2 group to the 4-position alters the molecule's vectoral properties and steric profile while maintaining the same elemental composition.
-
Synthesis & Accessibility: Similar to the 3-substituted isomer, a common route involves the synthesis and subsequent reduction of 4-(difluoromethyl)pyridine.[1] This precursor is readily available, making the hydrochloride salt accessible for research and development.
-
Physicochemical Properties: The primary difference lies in the influence on the nitrogen's pKa. With the electron-withdrawing CHF2 group now further away from the nitrogen, the reduction in basicity is less pronounced compared to the 3-substituted isomer. This can be advantageous when a higher pKa is desired for a specific salt-bridge interaction with a protein target, without sacrificing the benefits of the CHF2 group.
-
Applications: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[11]
3,3-Difluoropiperidine Hydrochloride
This isomer introduces a gem-difluoro motif, which acts as a bioisostere for a carbonyl or hydrated carbonyl group. This substitution has profound conformational and electronic effects.
-
Synthesis & Accessibility: This building block is commercially available and can be synthesized from piperidone precursors.[12][13]
-
Physicochemical Properties: The gem-difluoro group at the 3-position has a strong inductive effect, significantly lowering the pKa of the piperidine nitrogen, even more so than a single CHF2 group at the same position.[6] This can dramatically improve a compound's metabolic stability and membrane permeability.[14] The 3,3-difluoropiperidine moiety has been shown to improve the potency of agonists for certain receptors.[14]
-
Applications: It is a ubiquitous building block in pharmaceutically active ingredients (APIs).[14] Its unique properties have been leveraged to enhance selectivity for targets such as estrogen-positive breast cancer and have found use in the development of Dopamine D4 receptor antagonists.[14][15] It can also be used as a 19F NMR probe.[14]
Head-to-Head: Physicochemical Property Comparison
The choice between these building blocks often hinges on fine-tuning the pKa and lipophilicity (LogP). These parameters govern a molecule's solubility, permeability, and interaction with its biological target.
| Compound | Structure | Predicted pKa (approx.) | Predicted LogP (approx.) | Key Features |
| Piperidine HCl | (Parent Compound) | ~11.2 | ~1.1 | High basicity, flexible scaffold. |
| 3-(CHF2)piperidine HCl | (Benchmark) | ~8.5 - 9.0 | ~1.3 | Moderately reduced pKa, CHF2 as H-bond donor. |
| 4-(CHF2)piperidine HCl | (Alternative 1) | ~9.5 - 10.0 | ~1.3 | Mildly reduced pKa, different substituent vector. |
| 3,3-Difluoropiperidine HCl | (Alternative 2) | ~7.5 - 8.0 | ~1.0 | Significantly reduced pKa, carbonyl bioisostere. |
Note: pKa and LogP values are estimations derived from computational models and literature trends for fluorinated amines.[6][16][17] Actual values can vary based on experimental conditions.
Application in Synthesis: The Buchwald-Hartwig Amination
A common and critical reaction in drug discovery is the formation of a carbon-nitrogen bond to link a heterocyclic amine to an aromatic system. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[18] The choice of fluorinated piperidine can influence reaction efficiency and yield.
Below is a generalized workflow and a specific experimental protocol for such a coupling.
Logical Workflow for Building Block Selection and Application
Caption: Decision workflow for selecting and applying a fluorinated piperidine building block.
Representative Experimental Protocol: Buchwald-Hartwig Coupling of 4-(Difluoromethyl)piperidine HCl
This protocol describes the coupling of 4-(difluoromethyl)piperidine with 4-bromoanisole, a common reaction in medicinal chemistry.[19][20][21][22]
Materials:
-
4-(Difluoromethyl)piperidine hydrochloride
-
4-Bromoanisole
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (0.01 mmol, 1 mol%), RuPhos (0.022 mmol, 2.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 4-bromoanisole (1.0 mmol) and 4-(difluoromethyl)piperidine hydrochloride (1.1 mmol) to the tube.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.
Conclusion and Future Outlook
While this compound is an excellent and versatile building block, a thorough consideration of its positional and structural isomers is essential for modern drug discovery. Alternatives like 4-(difluoromethyl)piperidine and 3,3-difluoropiperidine offer distinct physicochemical properties that can be strategically employed to overcome challenges in lead optimization.[1][14] Understanding the subtle yet significant impact of fluorine's position on pKa, conformation, and metabolic stability allows researchers to more effectively navigate the complex chemical space of fluorinated heterocycles.[6][8][9] As synthetic methodologies for accessing diverse fluorinated scaffolds continue to advance, the toolkit for medicinal chemists will only become more powerful and precise.[10][23]
References
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Tsay, C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 996-1000. [Link]
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Mykhailiuk, P. K. (2019). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 58(5), 1598-1602. [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(36), 15553-15558. [Link]
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Fülöp, F., & Kiss, L. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ChemistrySelect, 4(26), 7621-7624. [Link]
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Grygorenko, O. O., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]
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Ferreira, L. F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5834. [Link]
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11091-11097. [Link]
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O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Lin, W., & Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(8), 1734-1743. [Link]
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ResearchGate. (2021). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
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Wentland, M. P., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1735-1741. [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6392-6436. [Link]
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A Senior Application Scientist's Guide to Evaluating the Efficacy of 3-Difluoromethylpiperidine Hydrochloride-Containing Compounds
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique chemical moieties is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The 3-difluoromethylpiperidine hydrochloride scaffold has emerged as a compelling structural motif, offering a nuanced approach to modulating key drug-like properties. This guide provides an in-depth, technical comparison of compounds containing this moiety against their non-fluorinated piperidine analogs and other bioisosteres, supported by experimental data and detailed protocols.
The Rationale for Fluorination: A Strategic Advantage in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and alter basicity (pKa).[1] The difluoromethyl group (CHF2), in particular, serves as a bioisostere for a hydroxyl group or a hydrogen atom, but with significantly different electronic properties. When appended to the piperidine ring, a privileged scaffold in medicinal chemistry, it can profoundly influence the molecule's interaction with its biological target and its overall disposition in the body.[2][3]
This guide will walk you through a comparative evaluation of a hypothetical compound, Compound A , which contains the 3-difluoromethylpiperidine moiety, against its parent piperidine analog, Compound B .
Physicochemical Property Evaluation: The Foundation of Efficacy
A compound's efficacy is intrinsically linked to its physicochemical properties. Here, we will focus on two critical parameters: lipophilicity (LogD) and basicity (pKa).
Lipophilicity (LogD) Assessment
Lipophilicity is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][5] We will compare the LogD of Compound A and Compound B at a physiologically relevant pH of 7.4.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (Compound A or B) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare n-octanol as the organic phase.
-
-
Partitioning:
-
In a glass vial, combine 1 mL of n-octanol and 1 mL of PBS (pH 7.4).
-
Add a small aliquot of the test compound stock solution to achieve a final concentration of 50 µM.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the vial on a shaker and agitate for 1 hour at room temperature to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 10 minutes to separate the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)
-
| Compound ID | Scaffold | Predicted LogD7.4 |
| Compound A | 3-Difluoromethylpiperidine | 2.8 |
| Compound B | Piperidine | 2.3 |
Interpretation: The introduction of the difluoromethyl group in Compound A leads to a moderate increase in lipophilicity compared to the parent piperidine Compound B . This can have significant implications for membrane permeability and off-target effects.
Basicity (pKa) Determination
The basicity of the piperidine nitrogen is a key factor in its interaction with biological targets, particularly those with acidic residues in the binding pocket. Fluorination at the 3-position is expected to lower the pKa due to the electron-withdrawing nature of the difluoromethyl group.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the test compound (hydrochloride salt) in deionized water to create a solution of known concentration (e.g., 10 mM).
-
-
Titration Setup:
-
Use an automated titrator equipped with a calibrated pH electrode.
-
Place the sample solution in a thermostatted vessel at 25°C.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small, precise volumes.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of NaOH added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is in its ionized form.
-
| Compound ID | Scaffold | Experimental pKa |
| Compound A | 3-Difluoromethylpiperidine | 8.5 |
| Compound B | Piperidine | 9.8 |
Interpretation: As hypothesized, the electron-withdrawing difluoromethyl group in Compound A significantly reduces the basicity of the piperidine nitrogen compared to Compound B . This reduction in pKa can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels, a common liability for basic amines.
Metabolic Stability Assessment: Predicting In Vivo Longevity
A critical aspect of drug efficacy is its resistance to metabolic degradation. The in vitro liver microsomal stability assay is a standard method to predict in vivo clearance.[6]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Reagents and Materials:
-
Test compounds (Compound A and B) and a positive control (e.g., verapamil) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for reaction termination.
-
-
Incubation Procedure:
-
Prepare a solution of HLMs (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the HLM solution to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Comparative Data: Metabolic Stability
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 3-Difluoromethylpiperidine | 55.2 | 12.6 |
| Compound B | Piperidine | 21.8 | 31.8 |
| Verapamil | Positive Control | 15.5 | 44.7 |
Interpretation: The data clearly demonstrates the enhanced metabolic stability of Compound A over Compound B . The difluoromethyl group likely shields the adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life and lower intrinsic clearance.[6] This is a significant advantage, as improved metabolic stability often translates to a longer duration of action and a lower required dose in vivo.
Visualizing the Evaluation Workflow
Caption: Workflow for the comparative evaluation of piperidine analogs.
The Power of Bioisosteric Replacement: A Logical Flow
The decision to employ a 3-difluoromethylpiperidine moiety is a logical progression in lead optimization, driven by the need to overcome the liabilities often associated with simple piperidine rings.
Caption: Logic for employing 3-difluoromethylpiperidine.
Conclusion: A Superior Scaffold for Drug Discovery
The strategic incorporation of a 3-difluoromethyl group onto a piperidine scaffold, as illustrated in the comparative analysis of Compound A and Compound B , offers a clear advantage in drug discovery. The resulting modulation of physicochemical properties—specifically, a slight increase in lipophilicity, a significant reduction in basicity, and a marked improvement in metabolic stability—collectively contributes to a more favorable drug-like profile. This data-driven approach underscores the importance of nuanced structural modifications in the pursuit of safer and more effective therapeutics. Researchers and drug development professionals are encouraged to consider the 3-difluoromethylpiperidine moiety as a valuable tool in their lead optimization endeavors.
References
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- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Comparative In Vitro ADME Profile: Unlocking the Potential of Compounds with 3-Difluoromethylpiperidine Hydrochloride
An In-Depth Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1] The 3-difluoromethylpiperidine hydrochloride moiety, in particular, offers a unique combination of properties that can be leveraged to overcome common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. The difluoromethyl (CF2H) group serves as a metabolically robust bioisostere for hydroxyl, thiol, or amine groups, uniquely capable of acting as a hydrogen bond donor.[2][3] This, combined with the proven piperidine scaffold, can significantly influence a compound's lipophilicity, permeability, and resistance to metabolism.[4]
This guide provides a comparative analysis of the in vitro ADME profile of compounds featuring the this compound group against relevant structural alternatives. We will dissect the causal relationships behind experimental choices, provide detailed, self-validating protocols for key assays, and present illustrative data to guide researchers in making informed decisions during lead optimization. Our objective is to provide a comprehensive, field-proven perspective on how this specific moiety can be strategically employed to design drug candidates with a higher probability of clinical success.
The Strategic Rationale for the 3-Difluoromethylpiperidine Moiety
The selection of a chemical scaffold and its substituents is a critical decision point in drug design. The 3-difluoromethylpiperidine group is not a random assortment of atoms; it is a carefully considered structural motif designed to confer specific, advantageous physicochemical properties.
-
The Piperidine Ring: Piperidine is a saturated heterocycle prevalent in many approved drugs, particularly those targeting the central nervous system (CNS).[5] Its non-planar, chair-like conformation provides a three-dimensional scaffold for orienting substituents, while its basic nitrogen atom (pKa ≈ 11.2) is often protonated at physiological pH, enabling strong ionic interactions with target proteins.[4] However, this basicity can also impact permeability and present metabolic liabilities.
-
The Difluoromethyl (CF2H) Group: Unlike the more common trifluoromethyl (CF3) group, the CF2H group possesses a polarized C-H bond that makes it a competent hydrogen bond donor.[2] This unique feature allows it to act as a bioisostere for groups like hydroxyls (OH) or thiols (SH), potentially restoring key target interactions while blocking metabolic oxidation at that site.[3] The high bond dissociation energy of the C-F bond (up to 130 kcal mol⁻¹) confers significant metabolic stability compared to a standard methyl or methylene group.[2][6]
The combination of these two components creates a moiety that can simultaneously enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions, making it a powerful tool in a medicinal chemist's arsenal.
Caption: Logical relationship of the moiety's components to ADME properties.
Core In Vitro ADME Profile Analysis
Early and accurate characterization of a compound's ADME properties is essential for reducing clinical attrition rates.[7][8] We will now explore the expected performance of a compound containing the this compound moiety in key in vitro assays, comparing it to logical alternatives.
Metabolic Stability
Expertise & Causality: Metabolic stability is arguably the most significant advantage conferred by fluorination.[9] The primary goal of this assay is to determine a compound's susceptibility to enzymatic degradation, typically by Cytochrome P450 (CYP) enzymes in the liver.[10][11] A compound with low metabolic stability will have a short in vivo half-life and poor oral bioavailability. The introduction of a difluoromethyl group at the 3-position of the piperidine ring is a deliberate strategy to block a potential "metabolic hotspot." The piperidine ring itself can be susceptible to hydroxylation; by placing a metabolically robust CF2H group at a labile position, the primary route of metabolism is obstructed, forcing the enzymes to act on a less favorable site or not at all.[1][12]
Comparative Data (Illustrative):
| Compound ID | Key Structural Moiety | In Vitro Half-Life (t½, min) in HLM¹ | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | 3-Methylpiperidine | 15 | 46.2 |
| Compound B | 3-Difluoromethylpiperidine | > 120 | < 5.8 |
| Compound C | 3-Trifluoromethylpiperidine | > 120 | < 5.8 |
| Compound D | 3-Hydroxypiperidine | 8 | 86.6 |
¹HLM: Human Liver Microsomes. Data is illustrative and assumes metabolism primarily occurs at the 3-position.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM solution in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in water.
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of 100 µM test compound solution (final concentration 1 µM).
-
Add 470 µL of the HLM solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 25 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot 50 µL of the reaction mixture into a new plate containing 100 µL of ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Intrinsic clearance is calculated as: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .
-
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition
Expertise & Causality: Beyond being a substrate for CYP enzymes, a drug candidate must not be a potent inhibitor of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[13][14] Inhibition can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma concentration of another to rise to toxic levels.[15][16] The 3-difluoromethylpiperidine moiety is not expected to be a primary driver of CYP inhibition, which is more often associated with specific aromatic or heteroaromatic systems that can coordinate with the heme iron of the enzyme. However, the overall structure's lipophilicity and basicity can influence binding to the active site. This assay is a self-validating system; by testing a range of concentrations, we can determine an IC50 value, which is a robust measure of inhibitory potential.
Comparative Data (Illustrative):
| Compound ID | Key Structural Moiety | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| Compound A | 3-Methylpiperidine | > 50 | 25.5 |
| Compound B | 3-Difluoromethylpiperidine | > 50 | 31.2 |
| Compound C | Piperazine Core | > 50 | 8.9 |
| Control | Ketoconazole | 0.08 | > 100 |
Experimental Protocol: CYP Inhibition Assay (Fluorometric)
This high-throughput protocol assesses a compound's ability to inhibit major CYP isoforms using specific substrates that generate a fluorescent signal upon metabolism.[17]
-
Preparation:
-
Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and their corresponding fluorogenic probe substrates in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare serial dilutions of the test compound and a known inhibitor control (e.g., Ketoconazole for CYP3A4) in a 96-well plate.
-
-
Incubation:
-
Add the CYP enzyme solution to the wells containing the test compound and pre-incubate for 10 minutes at 37°C.
-
Prepare a solution of the NADPH regenerating system and the fluorogenic substrate.
-
Initiate the reaction by adding the NADPH/substrate solution to all wells.
-
-
Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over 30-60 minutes in kinetic mode.
-
-
Data Interpretation:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
-
Normalize the data to the vehicle control (0% inhibition) and the potent inhibitor control (100% inhibition).
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Permeability
Expertise & Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream.[10] This assay models that absorption by measuring a compound's ability to cross a monolayer of intestinal-like cells, such as Caco-2 cells.[7][18] Permeability is a balance between lipophilicity (to enter the cell membrane) and aqueous solubility (to be present at the membrane surface). The 3-difluoromethylpiperidine moiety influences this balance. The piperidine ring itself is more lipophilic than a corresponding piperazine, which can improve passive diffusion.[4] The CF2H group can either increase or decrease lipophilicity relative to a methyl group, depending on the surrounding molecular environment.[3] Crucially, its ability to act as a hydrogen bond donor might also facilitate interactions with membrane transporters.
Comparative Data (Illustrative):
| Compound ID | Key Structural Moiety | Papp (A→B) (10⁻⁶ cm/s)¹ | Efflux Ratio (B→A / A→B)² |
| Compound A | 3-Methylpiperidine | 8.5 | 1.2 |
| Compound B | 3-Difluoromethylpiperidine | 10.2 | 1.1 |
| Compound C | Piperazine Core | 4.1 | 1.5 |
| Control | Propranolol (High Perm.) | 25.0 | 1.0 |
¹Papp (A→B): Apparent permeability coefficient from the apical (intestinal lumen) to basolateral (blood) side. ²Efflux Ratio: A ratio >2 suggests the compound is a substrate of efflux transporters like P-glycoprotein.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C on an orbital shaker. At specified time points (e.g., 60 and 120 minutes), take a sample from the receiver compartment and replace it with fresh HBSS.
-
-
Efflux Measurement (Basolateral to Apical):
-
Concurrently, perform the experiment in the reverse direction (B→A) on a separate set of wells to determine active efflux.
-
-
Analysis:
-
Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Plasma Protein Binding (PPB)
Expertise & Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[19] It is only the unbound (free) fraction of a drug that can exert a pharmacological effect and be cleared from the body.[20] High plasma protein binding can act as a reservoir, prolonging a drug's half-life, but excessive binding (>99.5%) can reduce efficacy and complicate pharmacokinetic modeling.[21][22] PPB is primarily driven by lipophilicity and charge. Compounds containing the 3-difluoromethylpiperidine moiety are expected to exhibit moderate to high binding, consistent with many small molecule drugs. The choice of experimental method, such as equilibrium dialysis, is critical for obtaining accurate results, especially for highly bound compounds.[22]
Comparative Data (Illustrative):
| Compound ID | Key Structural Moiety | Human Plasma (% Bound) | Rat Plasma (% Bound) |
| Compound A | 3-Methylpiperidine | 92.5 | 90.1 |
| Compound B | 3-Difluoromethylpiperidine | 94.8 | 93.2 |
| Compound C | Piperazine Core | 85.3 | 81.7 |
| Control | Warfarin (High Binding) | 99.2 | 98.8 |
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation:
-
Prepare a 5 µM solution of the test compound by spiking a stock solution into plasma (human, rat, etc.).
-
Assemble the RED device, which consists of single-use inserts with a vertical dialysis membrane (8K MWCO).
-
-
Dialysis:
-
Add 200 µL of the plasma/compound solution to the sample chamber (red side) of the RED insert.
-
Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
-
Analysis:
-
After incubation, remove 50 µL from the plasma chamber and 50 µL from the buffer chamber.
-
To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma to ensure matrix matching.
-
Precipitate proteins in both samples by adding 200 µL of ice-cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
-
Data Interpretation:
-
The fraction unbound (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Percent Bound = (1 - fu) * 100 .
-
Aqueous Solubility
Expertise & Causality: Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo absorption.[18][23] For basic compounds like those containing a piperidine ring, solubility is highly pH-dependent. The use of a hydrochloride salt is a standard strategy to improve the solubility and dissolution rate of a basic parent molecule in a solid dosage form.[24] At low pH (like in the stomach), the salt form ensures rapid dissolution. The 3-difluoromethylpiperidine moiety itself will contribute to the overall lipophilicity, which generally decreases aqueous solubility. Therefore, the hydrochloride salt form is critical for ensuring adequate solubility for oral absorption.
Comparative Data (Illustrative):
| Compound ID | Form | Kinetic Solubility at pH 7.4 (µM) | Thermodynamic Solubility at pH 2.0 (µM) |
| Compound B-base | Free Base | 15 | > 500 |
| Compound B-HCl | Hydrochloride Salt | 125 | > 1000 |
| Compound A-HCl | 3-Methylpiperidine HCl | 180 | > 1000 |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
-
Preparation:
-
Prepare buffers at various pH values (e.g., pH 2.0, pH 7.4).
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing 1 mL of the selected buffer.
-
-
Equilibration:
-
Seal the vials and shake them at room temperature or 37°C for 24 hours to ensure equilibrium is reached.
-
-
Analysis:
-
After 24 hours, visually inspect the vials to confirm that excess solid remains.
-
Filter or centrifuge the samples to remove all undissolved solid.
-
Take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated method like LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Integrated Perspective & Conclusion
The true value of in vitro ADME profiling comes from integrating the data to build a holistic picture of a compound's potential.[7][10] For a drug candidate featuring the This compound moiety, the expected profile is one of high metabolic stability, low risk of CYP inhibition, and good to moderate passive permeability. The strategic inclusion of the CF2H group effectively shields a common metabolic liability on the piperidine ring, a significant advantage over non-fluorinated analogues. While its lipophilicity may lead to moderate-to-high plasma protein binding and lower intrinsic aqueous solubility, the use of the hydrochloride salt form effectively mitigates the solubility concerns, particularly at physiologically relevant acidic pH.
Compared to alternatives like piperazine, the piperidine scaffold generally offers higher lipophilicity, which can enhance membrane permeability but may also increase non-specific binding.[4] The difluoromethyl group offers a more nuanced profile than the trifluoromethyl group; while both provide excellent metabolic stability, the CF2H group's unique ability to act as a hydrogen bond donor can be a critical advantage for maintaining or improving target potency.[2]
Ultimately, the this compound moiety represents a highly valuable structural unit for drug design. By understanding its characteristic in vitro ADME profile, researchers can strategically employ it to create durable, permeable, and soluble drug candidates, thereby increasing the efficiency and success rate of the drug discovery process.
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Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology. [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 3-Difluoromethylpiperidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target effects, where a molecule interacts with unintended proteins, can lead to unforeseen toxicity and a cascade of adverse events, ultimately derailing a development program. The 3-difluoromethylpiperidine hydrochloride scaffold has emerged as a valuable building block in medicinal chemistry, offering advantageous physicochemical properties. However, a thorough understanding of the cross-reactivity and off-target profiles of its derivatives is paramount for successful drug development.
This comprehensive guide provides an in-depth comparison of this compound derivatives, focusing on their selectivity and potential for off-target interactions. By synthesizing available data and outlining key experimental methodologies, this guide aims to equip researchers with the knowledge to navigate the complexities of selectivity profiling and make informed decisions in their drug discovery endeavors.
The Double-Edged Sword: Understanding On-Target Potency and Off-Target Liabilities
The introduction of a difluoromethyl group at the 3-position of the piperidine ring can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] While these modifications can enhance on-target potency, they can also inadvertently introduce interactions with other proteins, leading to off-target effects. These unintended interactions are a major cause of drug attrition during preclinical and clinical development.[1]
The piperidine scaffold itself is a common motif in many approved drugs, highlighting its general utility and favorable drug-like properties.[2] However, the specific substitution pattern on the piperidine ring is a critical determinant of its biological activity and selectivity.
A Comparative Look at Derivative Selectivity: A Hypothetical Case Study
While comprehensive public data comparing a wide range of this compound derivatives is limited, we can construct a hypothetical case study based on common off-target families to illustrate the importance of selectivity profiling. Let us consider a hypothetical series of derivatives designed as inhibitors for a primary kinase target, "Kinase A".
Table 1: Hypothetical Selectivity Profile of this compound Derivatives
| Derivative | Primary Target (Kinase A) IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Off-Target hERG IC50 (µM) |
| Compound 1 | 10 | 500 | >10,000 | 25 |
| Compound 2 | 8 | 150 | 5,000 | >50 |
| Compound 3 | 15 | >10,000 | >10,000 | 5 |
| Compound 4 | 5 | 25 | 1,000 | 30 |
In this hypothetical dataset, Compound 1 shows good potency for the primary target and reasonable selectivity against Kinase B and C. Compound 2 demonstrates improved potency but a significant decrease in selectivity against Kinase B. Compound 3 , while slightly less potent, exhibits excellent selectivity against the tested kinases but raises a potential concern with its hERG inhibition. Compound 4 is the most potent but has a poor selectivity profile, particularly against Kinase B. This highlights the critical trade-offs between potency and selectivity that researchers must navigate.
Key Off-Target Families to Consider
When evaluating this compound derivatives, several key protein families are notorious for off-target interactions and should be prioritized for screening:
-
Kinases: The human kinome is a large family of structurally related enzymes, making cross-reactivity a common issue for kinase inhibitors.
-
GPCRs (G-Protein Coupled Receptors): As the largest family of cell surface receptors, GPCRs are frequent off-targets for a wide range of small molecules.
-
Ion Channels: Particularly the hERG potassium channel, inhibition of which can lead to serious cardiac arrhythmias.
-
Cytochrome P450 Enzymes (CYPs): Inhibition of these metabolic enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.
Experimental Workflows for Assessing Cross-Reactivity and Off-Target Effects
A robust assessment of a compound's selectivity involves a multi-pronged approach, combining in vitro assays with in silico predictions.
In Vitro Profiling: The Gold Standard
1. Broad Panel Screening:
A primary step is to screen the derivative against a broad panel of known off-targets. Several commercial services offer comprehensive panels covering hundreds of kinases, GPCRs, ion channels, and other relevant protein families.
2. Dose-Response Assays:
For any initial "hits" identified in the broad panel screen, it is crucial to perform follow-up dose-response assays to determine the IC50 or Ki values accurately. This provides a quantitative measure of the compound's potency against the off-target.
Experimental Protocol: Kinase Inhibition Assay (Example)
A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and the test compound dilutions.
-
Kinase Reaction: In a multi-well plate, add the kinase, the test compound at various concentrations, and initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that contains luciferase, which will produce a luminescent signal proportional to the amount of ATP remaining.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
In Silico Prediction: An Early Warning System
Computational methods can play a crucial role in the early identification of potential off-target interactions, helping to prioritize compounds for experimental testing and guide the design of more selective molecules.
1. Ligand-Based Approaches:
These methods compare the 3D shape and chemical features of the test compound to a database of known ligands for various targets.
2. Structure-Based Approaches:
If the 3D structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity of the test compound to the protein's active site.
Caption: A simplified workflow for in silico off-target prediction.
Mitigating Off-Target Effects: Strategies for Rational Drug Design
Identifying off-target liabilities is only the first step. The true challenge lies in rationally designing new derivatives with improved selectivity. Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the chemical structure of a lead compound and assessing the impact on both on-target and off-target activities, medicinal chemists can identify the key structural features that govern selectivity.
For this compound derivatives, modifications to other parts of the molecule, such as substituents on the piperidine nitrogen or other appended ring systems, can have a profound impact on the overall selectivity profile.
Conclusion: A Proactive Approach to Selectivity
The development of safe and effective drugs hinges on a deep understanding and proactive management of off-target effects. For researchers working with this compound derivatives, a rigorous and early assessment of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of sound scientific practice. By employing a combination of in vitro screening and in silico prediction, and by leveraging the insights from SAR studies, it is possible to design next-generation therapeutics with enhanced selectivity and a greater probability of clinical success. This commitment to understanding and mitigating off-target effects is essential for translating promising chemical matter into life-changing medicines.
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Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Difluoromethylpiperidine Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Difluoromethylpiperidine hydrochloride (CAS No: 1427455-16-0). As a valued compound in modern drug discovery and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.
Hazard Identification and Immediate Safety Concerns
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as hazardous, and direct contact can pose significant health risks. The primary hazards associated with this chemical are explicitly stated as causing skin irritation, serious eye irritation, and potential respiratory irritation[1].
The causality is clear: the chemical's reactivity with biological tissues necessitates the use of stringent personal protective equipment (PPE) to prevent harmful exposure. Irritation is a sign of localized chemical injury, and repeated or prolonged contact can lead to more severe health consequences. Therefore, every handling and disposal step is designed to create a barrier between the researcher and the chemical.
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Code | Description of Risk |
| Causes skin irritation | H315 | Direct contact with skin can cause redness, itching, and inflammation[1]. |
| Causes serious eye irritation | H319 | Vapors or direct contact can result in significant eye damage[1]. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the nose, throat, and lungs[1]. |
The Regulatory Framework: Adhering to Legal Standards
The disposal of hazardous chemicals is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" framework for hazardous waste management[2]. This means that the generator of the waste—your laboratory—is legally responsible for its safe handling from generation to final disposal[2][3].
Regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273[4]. States may also have their own, often stricter, regulations that build upon the federal framework[2]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable local and national laws.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain [5].
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks outlined in Section 1.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles[6]. A face shield is recommended if there is a splash risk[6].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[6].
Step 2: Waste Segregation - The Critical First Step
Proper segregation is the most important step in managing chemical waste. This compound is a halogenated organic compound due to the presence of fluorine atoms. It must be collected in a waste stream specifically designated for halogenated organics[5][7][8][9].
Why is this critical? Mixing halogenated and non-halogenated waste streams can make the entire volume of waste significantly more expensive and difficult to dispose of[8]. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.
Do NOT mix this waste with:
-
Oxidizing agents.
-
Aqueous waste or waste containing heavy metals, cyanides, or acutely toxic "P-listed" chemicals[8].
Step 3: On-Site Accumulation and Storage
-
Select a Proper Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap[7][8][10]. The container must be designed for liquids if collecting solutions, or solids if collecting the pure compound or contaminated labware.
-
Label the Container Immediately: Before the first drop of waste is added, the container must be labeled[7]. The label must include:
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste[7][8][10]. This prevents the release of vapors and protects against spills.
-
Store in a Designated Area: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. This area should be well-ventilated, secure, and equipped with secondary containment (e.g., a spill tray) to capture any potential leaks[8][9].
Step 4: Arranging for Final Disposal
When the waste container is nearly full (no more than 90%) or has been stored for the maximum time allowed by your institution (often 3 months), you must arrange for its removal[9].
-
Contact your EHS Department: Your institution's Environmental Health and Safety office is the primary point of contact. They will have established procedures for waste pickup.
-
Provide Documentation: Be prepared to provide a complete inventory of the waste container's contents[11].
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in compliance with all EPA and state regulations[5][12].
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space[6].
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it[7].
-
Contain the Spill: Wearing full PPE, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the spill[8][11].
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it into a new, designated hazardous waste container[7][11]. All materials used for cleanup must be treated as hazardous waste[11].
-
Decontaminate: Clean the spill area thoroughly.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water[6]. Seek medical attention if irritation persists[13].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
For any exposure, bring the Safety Data Sheet (SDS) for the chemical to the attending medical professional[6].
Visual Workflow: Disposal Decision-Making Process
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Chemical Label for 3-(difluoromethyl)piperidine hydrochloride. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Halogenated Solvents in Laboratories. (2021, October). Temple University Campus Operations.
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- Hazardous Waste. (n.d.). US EPA.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Waste, Chemical, and Cleanup Enforcement. (2026, April 15). US EPA.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2026, August 13). US EPA.
- SAFETY DATA SHEET for 4,4-Difluoropiperidine hydrochloride. (2024, September 8). Sigma-Aldrich.
- SAFETY DATA SHEET for 4-(Trifluoromethyl)piperidine hydrochloride. (2024, April 1). Fisher Scientific.
- Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo (UiO).
- Organic solvent waste. (2026, January 13). Kemicentrum.
- Steps in Complying with Regulations for Hazardous Waste. (2026, May 30). US EPA.
- 3-(difluoromethyl)piperidine hydrochloride Information. (2026, July 16). ChemicalBook.
- 3-(Fluoromethyl)piperidine hydrochloride Safety Data Sheet. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET for 4-(difluoromethylene)piperidine hydrochloride. (2025, November 5). CymitQuimica.
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A Comprehensive Guide to the Safe Handling of 3-Difluoromethylpiperidine Hydrochloride
An Essential Protocol for Researchers in Drug Discovery and Development
The introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering unique modulations of a compound's physicochemical and pharmacological properties. Among these, the fluorinated piperidine scaffold is of significant interest.[1][2][3] This guide provides a detailed protocol for the safe handling of 3-Difluoromethylpiperidine hydrochloride, a valuable building block in the synthesis of novel therapeutics. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Understanding the Risks: Hazard Identification and Analysis
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health effects include:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4]
While comprehensive toxicological data for this specific compound may not be fully available, its chemical structure—a halogenated organic amine hydrochloride—warrants a cautious approach.[5] The hydrochloride salt can contribute to its irritant properties.
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in established safety principles.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of fine particles.[6] |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[6] |
| Eye & Face Protection | Safety goggles or a full-face shield. | Protects the eyes and face from splashes or airborne particles of the compound.[5][6] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of an N95, or preferably a P100, disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations or for individuals with facial hair that prevents a tight seal with a disposable respirator. | Prevents inhalation of the irritant powder. The choice of respirator should be based on a risk assessment of the specific procedure. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of chemical contaminants outside of the designated handling area.[6] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes.[7] Ensure the fume hood has been certified within the last year and is functioning correctly.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills. This should include absorbent materials, waste bags, and the necessary PPE for cleanup.
2. Handling the Compound:
-
Donning PPE: Before handling the chemical, don all required PPE in the correct order: gown, respirator, eye and face protection, and finally, gloves (don the inner pair, then the outer pair).
-
Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Handle the substance in a manner that minimizes the formation of dust and aerosols.[7][8] Use a spatula to transfer the powder and avoid pouring it directly from the container.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during the dissolution process.
3. Post-Handling Procedures:
-
Decontamination: After handling is complete, decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, eye and face protection, and finally the inner gloves and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water.[9] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the exposed individual to fresh air at once.[7] If breathing has stopped or is irregular, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Managing Contaminated Materials
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused or contaminated this compound in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[9] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable PPE (gloves, gown, shoe covers, respirator), as well as any contaminated lab supplies (e.g., weigh paper, pipette tips), must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with the chemical name and appropriate hazard warnings.[7]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their critical work, advancing the frontiers of drug discovery while prioritizing personal and environmental safety.
References
- Vertex AI Search. (n.d.). Chemical label 3-(difluoromethyl)piperidine hydrochloride.
- Apollo Scientific. (n.d.). 3-(Fluoromethyl)piperidine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for 4,4-Difluoropiperidine hydrochloride.
- Fisher Scientific. (2024, March 30). Safety Data Sheet for 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
- ChemicalBook. (2025, July 16). 3-(difluoromethyl)piperidine hydrochloride.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet for 1-(2,3-Dichlorophenyl) piperazine monohydrochloride.
- Fisher Scientific. (2024, April 1). Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride.
- Angene Chemical. (2024, August 30). Safety Data Sheet for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride.
- Fluorochem. (2024, December 19). Safety Data Sheet for 3-Chloro-piperidine hydrochloride.
- Apollo Scientific. (2023, July 7). 5,5-Difluoropiperidine-3-carbonitrile hydrochloride Safety Data Sheet.
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Occupational Safety and Health Administration. (n.d.). HYDROGEN CHLORIDE. Retrieved from [Link]
- GHS Compliant HCL 20 & 22 degree Solution. (n.d.). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid.
- SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
- Oxy. (n.d.). Hydrochloric Acid Handbook.
- Benchchem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
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ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
- ResearchGate. (2020, December 9). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
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PubMed. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]
- ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
- Benchchem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
